Product packaging for 6-Mercaptonicotinic acid(Cat. No.:CAS No. 17624-07-6)

6-Mercaptonicotinic acid

Cat. No.: B095688
CAS No.: 17624-07-6
M. Wt: 155.18 g/mol
InChI Key: JWWGTYCXARQFOT-UHFFFAOYSA-N
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Description

6-Mercaptonicotinic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H5NO2S and its molecular weight is 155.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5NO2S B095688 6-Mercaptonicotinic acid CAS No. 17624-07-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-sulfanylidene-1H-pyridine-3-carboxylic acid
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InChI

InChI=1S/C6H5NO2S/c8-6(9)4-1-2-5(10)7-3-4/h1-3H,(H,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWGTYCXARQFOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=S)NC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50170101
Record name 6-Mercapto-3-pyridinecarboxylic acid
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Molecular Weight

155.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17624-07-6, 92823-43-3
Record name 6-Mercaptonicotinic acid
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Record name 6-Mercapto-3-pyridinecarboxylic acid
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Record name 6-Mercapto-3-pyridinecarboxylic acid
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Record name 1,6-dihydro-6-thioxonicotinic acid
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Record name 6-Mercaptopyridine-3-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 6-Mercaptonicotinic Acid

This technical guide provides a comprehensive overview of the core chemical properties of this compound (6-MNA). It includes quantitative data, detailed experimental protocols, and visualizations of key processes and relationships to support research and development activities.

Core Chemical and Physical Properties

This compound is a heterocyclic compound derived from nicotinic acid (a form of vitamin B3).[1] It is characterized by a pyridine ring functionalized with both a carboxylic acid (-COOH) group and a thiol (-SH) group.[1] This bifunctional nature makes it a versatile molecule in various scientific fields, including material science, analytical chemistry, and biomedical engineering.[1]

Identifiers and General Properties
PropertyValue
IUPAC Name 6-sulfanylidene-1H-pyridine-3-carboxylic acid[1]
Synonyms 6-Mercapto-3-pyridinecarboxylic acid, 6-MNA, 2-mercapto-5-pyridinecarboxylic acid[1]
CAS Number 92823-43-3[1][2][3], 17624-07-6[4][5][6][7]
Molecular Formula C₆H₅NO₂S[1][4][5][8][9]
Molecular Weight 155.18 g/mol [1][9]
Appearance White crystalline solid[1]
Physicochemical Data

The following table summarizes key physicochemical properties of 6-MNA. It is important to note that some values, particularly for the melting point, show significant variation across different sources, which may be attributed to the purity of the sample.

PropertyValue
Melting Point 260-262 °C (decomposes)[2][3][4][7]
Boiling Point 259.9 °C at 760 mmHg[4]
Density 1.49 g/cm³[4]
Solubility Soluble in water and polar organic solvents.[1]
pKa (Predicted) 3.41 ± 0.10[3] / 5.88 ± 0.20[7]

Reactivity and Stability

The unique structure of 6-MNA, containing both a thiol and a carboxylic acid group on a pyridine ring, governs its reactivity.[1]

  • Stability : The compound is stable under standard laboratory conditions but can oxidize in the air over time.[1]

  • Oxidation : Under oxidative conditions, the thiol groups of two 6-MNA molecules can form a disulfide bond, leading to dimerization.[1]

  • Coordination Chemistry : It functions as a chelating ligand, forming stable coordination polymers with metal ions such as copper(I).[1]

  • Thiol Group Reactivity : The thiol group is nucleophilic and can react with various electrophiles, making it a useful reagent for introducing sulfur-containing functionalities in organic synthesis.[1]

  • pH-Independent Reactivity : A key feature of 6-MNA is the tautomeric equilibrium between its aromatic thiol and thione forms. This allows it to exhibit pH-independent reactivity, a significant advantage over aliphatic thiols which are typically reactive only at higher pH. This property is particularly valuable in biological systems and drug delivery applications, as it enables disulfide bond formation across a broad pH range (e.g., pH 3-7).[1]

Caption: Key chemical reactions of this compound.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of 6-MNA. The following sections outline protocols derived from the literature.

Synthesis of this compound

A common method for synthesizing 6-MNA involves the thiolation of nicotinic acid.[1]

Objective : To introduce a thiol group at the 6-position of the nicotinic acid ring.

Materials :

  • Nicotinic acid (precursor)

  • Thiolating agent (e.g., Thioglycolic acid)

  • Acidic catalyst

  • Cross-linking agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) for specific conjugations[1][10]

  • Solvents for reaction and purification (e.g., water, ethanol)

Procedure :

  • Dissolution : Dissolve nicotinic acid in an appropriate solvent under acidic conditions.

  • Thiolation Reaction : Add the thiolating agent to the solution. The reaction is typically conducted at a controlled pH (e.g., pH 5) to facilitate the nucleophilic substitution.[1]

  • Reaction Monitoring : Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Purification : Upon completion, purify the crude product. This is commonly achieved through recrystallization from a suitable solvent or by column chromatography to isolate pure 6-MNA.[1]

  • Characterization : Confirm the structure and purity of the final product using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[1] Thermal stability can be assessed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[1]

Synthesis_Workflow Start Starting Material: Nicotinic Acid Reaction Thiolation Reaction (Controlled pH) Start->Reaction Reagents Reagents: - Thiolating Agent - Acidic Conditions Reagents->Reaction Purification Purification: - Recrystallization or - Chromatography Reaction->Purification Product Final Product: This compound Purification->Product Analysis Structural Analysis: - NMR - IR Spectroscopy Product->Analysis

Caption: General workflow for the synthesis of 6-MNA.

Determination of Solubility (Gravimetric Method)

This protocol is a standard method for determining the solubility of a solid compound in a given solvent, adapted from methodologies for similar molecules.[11][12][13]

Objective : To quantify the solubility of 6-MNA in a specific solvent at a controlled temperature.

Materials :

  • Pure this compound

  • Selected solvent (e.g., water, ethanol)

  • Temperature-controlled shaker or incubator

  • Calibrated micropipette

  • Analytical balance

Procedure :

  • Sample Preparation : Add an excess amount of 6-MNA to a known volume of the solvent in a sealed container. This ensures that a saturated solution is formed.

  • Equilibration : Place the container in a temperature-controlled shaker and agitate the mixture for an extended period (e.g., 24-72 hours) to ensure that equilibrium is reached.[11]

  • Phase Separation : After equilibration, allow the mixture to settle so that the undissolved solid precipitates.

  • Sample Extraction : Carefully extract a precise volume of the clear, saturated supernatant using a calibrated micropipette.

  • Solvent Evaporation : Transfer the extracted solution to a pre-weighed container and allow the solvent to evaporate completely. This can be done at room temperature or in a low-temperature oven.

  • Mass Determination : Weigh the container with the solid residue. The difference between this mass and the initial mass of the container gives the mass of 6-MNA that was dissolved in the extracted volume.

  • Calculation : Calculate the solubility in the desired units (e.g., g/L, mol/L).

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_measurement Measurement cluster_analysis Analysis a Add excess 6-MNA to solvent b Agitate at constant temperature (24-72h) a->b c Allow undissolved solid to settle b->c d Extract known volume of supernatant c->d e Evaporate solvent to dryness d->e f Weigh solid residue e->f g Calculate solubility f->g

Caption: Workflow for gravimetric solubility determination.

Role in Drug Development: Mucoadhesion

In drug development, 6-MNA is used to create thiolated polymers, such as chitosan-6-MNA conjugates.[1][10][14] These conjugates exhibit enhanced mucoadhesive properties due to the ability of the thiol groups to form disulfide bonds with cysteine-rich subdomains of mucus glycoproteins.[1] This interaction increases the residence time of drug formulations on mucosal surfaces, improving drug absorption.

Mucoadhesion_Mechanism Polymer Chitosan Polymer Backbone MNA 6-MNA Moiety (-SH group) Polymer->MNA covalently attached to Bond Disulfide Bond (-S-S-) MNA->Bond forms Mucus Mucus Glycoprotein (Cysteine-rich) Mucus->Bond forms Bond->Bond Enhanced Mucoadhesion

Caption: Mechanism of 6-MNA enhanced mucoadhesion.

References

An In-depth Technical Guide on the Dimerization Potential of 6-Mercaptonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Mercaptonicotinic acid (6-MNA), a pyridine derivative bearing both a thiol and a carboxylic acid functional group, possesses significant potential in various scientific and therapeutic applications. A key chemical characteristic of 6-MNA is its propensity to undergo oxidative dimerization to form 6,6'-dithiodinicotinic acid (DTNA). This reversible thiol-disulfide interchange is fundamental to its mechanism of action in different biological and chemical systems. This technical guide provides a comprehensive overview of the dimerization of 6-MNA, including its synthesis, characterization, and relevant experimental protocols.

The Dimerization Reaction: From Monomer to Dimer

The dimerization of this compound is an oxidation reaction where two molecules of the thiol (6-MNA) are coupled to form a disulfide (DTNA). This reaction is a classic example of thiol chemistry, where the sulfhydryl groups (-SH) are oxidized to form a disulfide bond (-S-S-).

Reaction Scheme:

This equilibrium can be influenced by various factors, including the presence of oxidizing agents, pH, and the concentration of the thiol.

Physicochemical Properties

A clear understanding of the physicochemical properties of both the monomer and the dimer is crucial for their application.

PropertyThis compound (6-MNA)6,6'-dithiodinicotinic acid (DTNA)
Molecular Formula C₆H₅NO₂SC₁₂H₈N₂O₄S₂
Molecular Weight 155.18 g/mol 308.33 g/mol
Appearance White to off-white crystalline solidWhite to light yellow powder/crystal
Melting Point 260-262 °C (decomposes)263-265 °C
CAS Number 92823-43-315658-35-2

Synthesis of 6,6'-dithiodinicotinic acid (DTNA)

The synthesis of DTNA from 6-MNA is typically achieved through oxidation. While various oxidizing agents can be employed for thiol-to-disulfide conversion, a common and effective method involves the use of hydrogen peroxide.

Experimental Protocol: Oxidation with Hydrogen Peroxide

This protocol is based on general methods for thiol oxidation and would require optimization for specific yield and purity targets.

Materials:

  • This compound (6-MNA)

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Ethanol

  • Standard laboratory glassware (beakers, flasks, etc.)

  • Magnetic stirrer

  • pH meter or pH paper

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolution: Dissolve a known quantity of this compound in a suitable volume of distilled water. A slightly basic pH, achieved by the dropwise addition of a dilute sodium hydroxide solution, will aid in the dissolution of the carboxylic acid and the formation of the thiolate anion, which is more susceptible to oxidation.

  • Oxidation: While stirring the solution at room temperature, slowly add a stoichiometric amount of 30% hydrogen peroxide. The reaction is typically exothermic, and the addition rate should be controlled to maintain a moderate temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by the disappearance of the free thiol using Ellman's reagent (DTNB).

  • Precipitation: Once the reaction is complete, the product, 6,6'-dithiodinicotinic acid, can be precipitated by acidifying the solution with dilute hydrochloric acid to a pH of approximately 3-4. The carboxylic acid groups will be protonated, reducing the solubility of the dimer in the aqueous medium.

  • Isolation and Purification: The precipitated solid is collected by filtration, washed with cold distilled water to remove any unreacted starting material and salts, and then with a small amount of cold ethanol.

  • Drying: The purified product is dried under vacuum to yield 6,6'-dithiodinicotinic acid as a solid.

Expected Yield: While specific yields for this exact reaction are not widely reported in readily accessible literature, similar thiol oxidations can achieve high yields, often exceeding 80-90%, with proper optimization of reaction conditions.

Characterization of 6,6'-dithiodinicotinic acid

Confirmation of the synthesis of DTNA requires thorough characterization using various spectroscopic techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in the molecule.

Expected IR Spectral Data:

Wavenumber (cm⁻¹)Assignment
~3000O-H stretch (carboxylic acid, broad)
~1700C=O stretch (carboxylic acid)
~1600, ~1480C=C and C=N stretching (aromatic pyridine ring)
~1300C-O stretch and O-H bend (carboxylic acid)
~540-480S-S stretch (disulfide, weak)

Note: The absence of a prominent S-H stretching band around 2550 cm⁻¹, which would be present in the 6-MNA spectrum, is a key indicator of successful disulfide bond formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

The aromatic protons on the pyridine ring will show characteristic chemical shifts and coupling patterns. Due to the symmetry of the dimer, the spectrum will be simpler than that of an unsymmetrical disulfide. The exact chemical shifts would need to be determined experimentally, but would be expected in the aromatic region (7-9 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

The spectrum will show distinct signals for the carbon atoms of the pyridine ring and the carboxylic acid group. The carbon attached to the sulfur atom will have a characteristic chemical shift.

Logical and Experimental Workflows

Visualizing the workflow from the starting material to the final product and its analysis is crucial for experimental planning.

Dimerization Reaction Pathway

Dimerization_Pathway Monomer1 This compound Dimer 6,6'-dithiodinicotinic Acid Monomer1->Dimer Monomer2 This compound Monomer2->Dimer Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidant->Dimer Oxidation Byproducts 2H⁺ + 2e⁻ Dimer->Byproducts

Caption: Chemical pathway for the oxidation of 6-MNA to DTNA.

Experimental Synthesis and Analysis Workflow

Synthesis_Workflow Start Start: this compound Dissolution Dissolution in basic aqueous solution Start->Dissolution Oxidation Addition of Oxidizing Agent (e.g., H₂O₂) Dissolution->Oxidation Precipitation Acidification to precipitate product Oxidation->Precipitation Isolation Filtration and Washing Precipitation->Isolation Drying Drying under vacuum Isolation->Drying Product Final Product: 6,6'-dithiodinicotinic Acid Drying->Product Analysis Characterization Product->Analysis IR IR Spectroscopy Analysis->IR NMR NMR Spectroscopy Analysis->NMR

Caption: Workflow for the synthesis and analysis of DTNA.

Conclusion

The dimerization of this compound to 6,6'-dithiodinicotinic acid is a fundamental and accessible chemical transformation. This guide provides the essential theoretical background, practical experimental guidance, and expected characterization data for this process. For researchers and professionals in drug development, a thorough understanding and control of this dimerization are critical for harnessing the full potential of 6-MNA and its disulfide in their respective applications. Further optimization of the presented synthetic protocol may be necessary to achieve desired purity and yield for specific research needs.

Spectroscopic Profiling of 6-Mercaptonicotinic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed overview of the spectroscopic characterization of 6-Mercaptonicotinic acid (also known as 6-Mercaptopyridine-3-carboxylic acid), a bifunctional ligand of significant interest in drug development, materials science, and analytical chemistry. This document outlines the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic features of the molecule and provides standardized experimental protocols for its analysis.

Introduction

This compound (6-MNA) is a heterocyclic compound featuring a pyridine ring substituted with both a carboxylic acid and a thiol group. This unique structure allows for diverse chemical interactions, making it a valuable building block in the synthesis of novel therapeutic agents, particularly mucoadhesive polymers for drug delivery systems, and in the functionalization of nanoparticles for sensing applications. Accurate and thorough characterization of 6-MNA is paramount for its effective application. This guide focuses on two primary spectroscopic techniques for its structural elucidation and quality control: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound is presented below. The key functional groups that give rise to characteristic spectroscopic signals are the pyridine ring, the carboxylic acid group (-COOH), and the thiol group (-SH).

Chemical Structure:

Caption: Molecular Structure of this compound.

NMR Spectroscopic Characterization

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation. The spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) due to the compound's solubility.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine ring, the carboxylic acid proton, and the thiol proton. The chemical shifts are influenced by the electronic environment of the protons.

Table 1: Expected ¹H NMR Data for this compound in DMSO-d₆

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
Carboxylic acid (-COOH)> 12.0Singlet, broad
Pyridine Ring Proton (H2)8.5 - 9.0Singlet or Doublet
Pyridine Ring Proton (H4)7.8 - 8.2Doublet of Doublets
Pyridine Ring Proton (H5)7.2 - 7.6Doublet
Thiol (-SH)3.0 - 4.0Singlet, broad

Note: The exact chemical shifts and coupling constants can be found in the spectral data from sources such as SpectraBase.[1]

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Expected ¹³C NMR Data for this compound in DMSO-d₆

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Carboxylic acid (-C OOH)165 - 175
Pyridine Ring Carbon (C6)155 - 165
Pyridine Ring Carbon (C2)145 - 155
Pyridine Ring Carbon (C4)135 - 145
Pyridine Ring Carbon (C3)120 - 130
Pyridine Ring Carbon (C5)115 - 125

Note: The definitive peak assignments are available from spectral databases like SpectraBase.[1]

Infrared (IR) Spectroscopic Characterization

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Expected FT-IR Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic acid)Stretching2500-3300Broad, Strong
C-H (Aromatic)Stretching3000-3100Medium
S-H (Thiol)Stretching2550-2600Weak
C=O (Carboxylic acid)Stretching1680-1720Strong
C=C, C=N (Aromatic Ring)Stretching1400-1600Medium to Strong
C-O (Carboxylic acid)Stretching1210-1320Medium
O-H (Carboxylic acid)Bending1395-1440Medium
C-SStretching600-800Weak to Medium

Note: The ATR-IR spectrum of 6-Mercaptopyridine-3-carboxylic acid is available on SpectraBase for detailed peak analysis.[1]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of 6-MNA prep2 Dissolve in 0.6-0.7 mL of DMSO-d6 prep1->prep2 prep3 Vortex to ensure homogeneity prep2->prep3 prep4 Filter into a 5 mm NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer prep4->acq1 acq2 Lock and shim the instrument acq1->acq2 acq3 Acquire 1H NMR spectrum acq2->acq3 acq4 Acquire 13C NMR spectrum acq3->acq4 proc1 Fourier transform the FID acq4->proc1 proc2 Phase and baseline correct the spectrum proc1->proc2 proc3 Calibrate chemical shifts (TMS or residual solvent) proc2->proc3 proc4 Integrate peaks (1H) and pick peaks (1H and 13C) proc3->proc4

Caption: Workflow for NMR Spectroscopic Analysis of 6-MNA.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Vortex the sample until the solid is completely dissolved.

  • Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-64 (sample concentration dependent).

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: -2 to 16 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Number of Scans: 1024 or more (sample concentration dependent).

  • Relaxation Delay: 2 seconds.

  • Spectral Width: 0 to 200 ppm.

Data Processing:

  • The raw Free Induction Decay (FID) is Fourier transformed.

  • The resulting spectrum is phase-corrected and baseline-corrected.

  • Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

  • For ¹H NMR, the signals are integrated. For both ¹H and ¹³C NMR, peaks are picked and their chemical shifts are reported.

ATR-FTIR Spectroscopy Protocol

G cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition & Processing prep1 Ensure ATR crystal is clean prep2 Collect a background spectrum prep1->prep2 prep3 Place a small amount of solid 6-MNA onto the crystal prep2->prep3 prep4 Apply pressure to ensure good contact prep3->prep4 acq1 Acquire the sample spectrum prep4->acq1 acq2 Perform ATR correction acq1->acq2 acq3 Identify and label significant peaks acq2->acq3

Caption: Workflow for ATR-FTIR Spectroscopic Analysis of 6-MNA.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation and Measurement:

  • Ensure the ATR crystal surface (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of solid this compound powder directly onto the center of the ATR crystal.

  • Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Acquire the FTIR spectrum.

Data Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Data Processing:

  • The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • An ATR correction may be applied to the data to account for the wavelength-dependent depth of penetration of the evanescent wave.

  • Significant absorption bands are identified, and their wavenumbers are recorded.

Conclusion

The combination of NMR and IR spectroscopy provides a comprehensive characterization of this compound. The data presented in this guide, based on established spectroscopic principles and available database information, serves as a valuable resource for researchers, scientists, and drug development professionals for the verification of the structure and purity of this important compound. The provided experimental protocols offer a standardized approach to obtaining high-quality, reproducible spectroscopic data.

References

understanding the thiol and carboxylic acid groups of 6-Mercaptonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 6-mercaptonicotinic acid can be achieved through several methods, with one common approach involving the reaction of nicotinic acid with thiolating agents. Here is a detailed synthesis pathway: Starting Materials: Nicotinic acid (C 6 6​H 6 6​N 2 2​O 2 2​) is used as the precursor. Reagents: Thioglycolic acid or other thiolating agents are typically employed. Reaction Conditions: The reaction is generally conducted under acidic conditions to facilitate the introduction of the thiol group. Purification: The product is purified through recrystallization or chromatography to obtain pure this compound. ... this compound (6-MNA) is a versatile organic compound with significant applications in various scientific research fields. It belongs to the class of organosulfur compounds and is characterized by the presence of both a thiol (-SH) group and a carboxylic acid (-COOH) group attached to a pyridine ring [ , , , , , , ]. This unique structure enables 6-MNA to interact with a wide range of materials and molecules, making it a valuable

6-Mercaptonicotinic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this in-depth technical guide provides a thorough overview of 6-Mercaptonicotinic acid, covering its fundamental properties, synthesis, and key applications in drug delivery and electrochemical sensing.

Core Properties of this compound

This compound, a derivative of nicotinic acid (a form of vitamin B3), is a bifunctional molecule featuring both a carboxylic acid and a thiol group attached to a pyridine ring. This unique structure allows for versatile chemical modifications and applications. The compound is known to exist in tautomeric forms, predominantly the thione form (6-thioxo-1,6-dihydropyridine-3-carboxylic acid).

Two CAS (Chemical Abstracts Service) numbers are commonly associated with this compound, which may refer to different tautomers or isomers. The molecular weight is consistently reported in the range of 155.17 to 155.18 g/mol .

Physicochemical and Identification Data
PropertyValueCitations
Molecular Formula C6H5NO2S[1]
Molecular Weight 155.17 g/mol / 155.18 g/mol
CAS Number 17624-07-6[2]
92823-43-3
Appearance White to off-white crystalline solid
Melting Point 260-262 °C (decomposes)
Solubility Soluble in water and polar organic solvents
IUPAC Name 6-sulfanylpyridine-3-carboxylic acid

Applications in Advanced Research

This compound has garnered significant interest in several scientific fields due to its versatile chemical nature.

  • Drug Delivery: It is extensively used to synthesize "thiomers," which are thiolated polymers like chitosan. These modified polymers exhibit enhanced mucoadhesive properties, making them excellent candidates for oral drug delivery systems, particularly for peptide drugs like insulin. The thiol groups form disulfide bonds with cysteine-rich subdomains in mucus, prolonging residence time and improving drug absorption.[3][4][5]

  • Electrochemical Sensing: The thiol group facilitates the formation of self-assembled monolayers (SAMs) on gold surfaces. These modified electrodes can be used as sensitive and selective platforms for the detection of various analytes, including heavy metal ions and explosives.

  • Coordination Chemistry: As a bifunctional ligand, it is used in the synthesis of coordination polymers with various metal ions, such as Zinc(II), for applications in materials science.

  • Nanotechnology: It serves as a functionalizing agent for gold nanoparticles (AuNPs), enabling their use in colorimetric assays for the detection of ions like Cd2+.

Experimental Protocols

Synthesis of Chitosan-6-Mercaptonicotinic Acid Nanoparticles for Drug Delivery

This protocol outlines the covalent attachment of this compound to chitosan and the subsequent formation of nanoparticles.

Materials:

  • Chitosan

  • This compound (6-MNA)

  • Dioxane

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Acetic acid

  • Tripolyphosphate (TPP)

  • Deionized water

Procedure:

  • Thiolation of Chitosan:

    • Dissolve 1 g of chitosan and 2.5 g of 6-MNA in 100 ml of a dioxane-water mixture (80:20 v/v).[2]

    • Adjust the pH of the solution to 5.0.[2]

    • Add EDAC to a final concentration of 5-25 mM to initiate the coupling reaction.[2]

    • Adjust the pH to 6.0 and allow the reaction to proceed for 7 hours with stirring.[2]

    • To reduce any disulfide bonds formed during the reaction, add TCEP.[2]

    • Purify the resulting thiolated chitosan by dialysis against deionized water and then freeze-dry the product.[2]

  • Nanoparticle Formation (Ionic Gelation):

    • Dissolve the thiolated chitosan in a 0.05% (v/v) acetic acid solution to a final concentration of 0.2% (w/v).[2]

    • Adjust the pH of the polymer solution to 4.5.[2]

    • Prepare a 0.1% (w/v) solution of TPP in deionized water.[2]

    • Slowly add the TPP solution to the thiolated chitosan solution while stirring.[2]

    • Continue stirring for 40 minutes to allow for the formation of nanoparticles.[2]

Fabrication of a this compound Self-Assembled Monolayer on a Gold Electrode

This protocol describes the general procedure for modifying a gold electrode with a self-assembled monolayer of this compound for electrochemical applications.

Materials:

  • Gold-coated substrate (e.g., gold electrode)

  • This compound

  • Ethanol (200 proof)

  • Deionized water

  • Dry nitrogen gas

Procedure:

  • Electrode Cleaning:

    • Thoroughly clean the gold substrate to remove any organic and inorganic contaminants. This can be achieved by methods such as immersion in piranha solution (a mixture of sulfuric acid and hydrogen peroxide; use with extreme caution in a fume hood with appropriate personal protective equipment ) or by electrochemical cleaning procedures.

  • Preparation of Thiol Solution:

    • Prepare a dilute solution of this compound in a suitable solvent, typically high-purity ethanol, at a concentration of approximately 1-10 mM.

  • Self-Assembly:

    • Immerse the clean, dry gold substrate into the thiol solution. Ensure the entire gold surface is in contact with the solution.

    • Allow the self-assembly to proceed for a period of 24-48 hours to ensure the formation of a well-ordered, densely packed monolayer. To minimize oxidation, it is advisable to reduce the headspace in the container and backfill with an inert gas like nitrogen.

  • Rinsing and Drying:

    • After incubation, remove the substrate from the thiol solution.

    • Rinse the surface thoroughly with fresh ethanol to remove any non-chemisorbed molecules.[6]

    • Dry the modified electrode under a gentle stream of dry nitrogen gas.

    • The electrode is now ready for use in electrochemical experiments.

Visualizing Workflows and Mechanisms

The following diagrams illustrate the key processes described in this guide.

Synthesis_of_Thiolated_Chitosan_Nanoparticles cluster_synthesis Thiolation of Chitosan cluster_nanoparticle Nanoparticle Formation Chitosan Chitosan Mixture Dissolve in Dioxane/Water Chitosan->Mixture MNA 6-Mercaptonicotinic Acid (6-MNA) MNA->Mixture EDAC Add EDAC (Carbodiimide Mediator) Mixture->EDAC ThiolatedChitosan Thiolated Chitosan (Chitosan-6-MNA) EDAC->ThiolatedChitosan Dissolve Dissolve in Acetic Acid ThiolatedChitosan->Dissolve IonicGelation Ionic Gelation (Stirring) Dissolve->IonicGelation TPP Tripolyphosphate (TPP) Solution TPP->IonicGelation Nanoparticles Chitosan-6-MNA Nanoparticles IonicGelation->Nanoparticles

Caption: Workflow for the synthesis of this compound-grafted chitosan nanoparticles.

SAM_Fabrication cluster_SAM Self-Assembled Monolayer (SAM) Formation Start Start: Clean Gold Electrode PrepareSolution Prepare 1-10 mM 6-MNA in Ethanol Solution Start->PrepareSolution Immerse Immerse Electrode in 6-MNA Solution (24-48 hours) PrepareSolution->Immerse Rinse Rinse with Ethanol Immerse->Rinse Dry Dry with Nitrogen Gas Rinse->Dry End End: Modified Electrode with SAM Dry->End Au_Surface Gold Surface Thiol_Head Thiol Group (-SH) Thiol_Head->Au_Surface Chemisorption Pyridine_Ring Pyridine Ring Pyridine_Ring->Thiol_Head Carboxyl_Tail Carboxylic Acid (-COOH) Carboxyl_Tail->Pyridine_Ring

Caption: Experimental workflow for fabricating a self-assembled monolayer (SAM) on a gold electrode.

References

Commercial Availability and Applications of 6-Mercaptonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Mercaptonicotinic acid (6-MNA), a derivative of nicotinic acid, is a versatile bifunctional molecule increasingly utilized in biomedical and materials science research. Its unique structure, featuring both a carboxylic acid and a thiol group on a pyridine ring, allows for a wide range of chemical modifications and applications. This technical guide provides an in-depth overview of the commercial availability of 6-MNA, its key suppliers, and detailed experimental protocols for its application in drug delivery and biosensing.

Commercial Availability and Suppliers

This compound is commercially available from various chemical suppliers, catering to research and development needs. The purity and available quantities can vary among suppliers, and it is crucial to select the appropriate grade for specific experimental requirements. Below is a summary of prominent suppliers and their product specifications.

SupplierCatalog NumberPurityAvailable QuantitiesCAS Number
Sigma-Aldrich40690290% (technical grade)1 g, 5 g92823-43-3
EvitaChemEVT-3159604Not specifiedInquire92823-43-3
Crysdot LLCCD1101148697%100 g92823-43-3
Aladdin ScientificALA-M400672-1g≥90%1 g92823-43-3
Alfa Chemistry-98%Inquire17624-07-6

Key Applications and Experimental Protocols

The unique properties of 6-MNA make it a valuable building block in several research areas, most notably in the development of mucoadhesive drug delivery systems and sensitive biosensors.

Synthesis of Thiolated Chitosan for Enhanced Drug Delivery

Thiolated chitosans are modified biopolymers with enhanced mucoadhesive properties, making them excellent candidates for oral drug delivery systems. The covalent attachment of 6-MNA to chitosan significantly improves its adhesion to mucosal surfaces.[1][2]

  • Dissolution of Chitosan: Dissolve 1 gram of depolymerized chitosan in 100 ml of a dioxane-water mixture (80:20 v/v).

  • Addition of 6-MNA: Add 2.5 grams of this compound to the chitosan solution.

  • pH Adjustment: Adjust the pH of the mixture to 5.0.

  • Initiation of Reaction: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) to a final concentration of 5 mM, 10 mM, or 25 mM to initiate the coupling reaction.

  • Reaction Incubation: Adjust the pH to 6.0 and allow the reaction to proceed for 7 hours with continuous stirring.

  • Purification: Purify the resulting chitosan-6-mercaptonicotinic acid conjugate by dialysis against a dioxane-water mixture and then against deionized water.

  • Lyophilization: Freeze-dry the purified conjugate to obtain a solid product.

// Nodes chitosan [label="Chitosan Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; mna [label="6-Mercaptonicotinic\nAcid", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction_mixture [label="Reaction Mixture\n(pH 5)", fillcolor="#F1F3F4", fontcolor="#202124"]; edac [label="EDAC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; coupling [label="Carbodiimide-mediated\nCoupling (7h, pH 6)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Purification\n(Dialysis)", fillcolor="#FBBC05", fontcolor="#202124"]; final_product [label="Thiolated Chitosan\n(Lyophilized)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges chitosan -> reaction_mixture; mna -> reaction_mixture; reaction_mixture -> coupling; edac -> coupling [arrowhead=tee]; coupling -> purification; purification -> final_product; }

Synthesis of Thiolated Chitosan Workflow

The resulting thiolated chitosan exhibits significantly enhanced mucoadhesive properties due to the formation of disulfide bonds with cysteine-rich subdomains of mucus glycoproteins.[3] This prolonged residence time at the site of absorption can lead to improved bioavailability of orally administered drugs.[1]

Functionalization of Gold Nanoparticles for Colorimetric Biosensing

The thiol group of 6-MNA readily forms a strong bond with gold surfaces, making it an ideal ligand for functionalizing gold nanoparticles (AuNPs).[4] These functionalized nanoparticles can be used for the sensitive and selective colorimetric detection of various analytes, such as heavy metal ions.[4][5]

  • Synthesis of Gold Nanoparticles: Synthesize gold nanoparticles (AuNPs) using a standard citrate reduction method.

  • Functionalization with 6-MNA and L-Cysteine: Co-functionalize the AuNPs by incubating them with a solution containing 2.0 × 10⁻⁵ M this compound and 2.0 × 10⁻⁶ M L-Cysteine. The thiol groups of both molecules will bind to the surface of the AuNPs.

  • Optimization of Conditions: Adjust the pH of the solution to 10.0 and add NaCl to a final concentration of 0.020 M to optimize the detection sensitivity.

  • Colorimetric Detection of Cd2+: Introduce the sample containing Cd²⁺ ions to the solution of functionalized AuNPs. In the presence of Cd²⁺, the nanoparticles will aggregate, leading to a visible color change from red to blue.

  • Quantification: Quantify the concentration of Cd²⁺ by measuring the absorbance ratio at 620 nm and 523 nm (A620/A523) using a UV-vis spectrophotometer.

// Nodes aunps [label="Gold Nanoparticles\n(AuNPs)", fillcolor="#FBBC05", fontcolor="#202124"]; ligands [label="6-MNA +\nL-Cysteine", fillcolor="#F1F3F4", fontcolor="#202124"]; functionalization [label="Functionalization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; func_aunps [label="Functionalized\nAuNPs (Red)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cd2_ion [label="Cd²⁺ Ions", fillcolor="#F1F3F4", fontcolor="#202124"]; aggregation [label="Aggregation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; aggregated_aunps [label="Aggregated AuNPs\n(Blue)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; detection [label="Colorimetric\nDetection", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges aunps -> functionalization; ligands -> functionalization; functionalization -> func_aunps; func_aunps -> aggregation; cd2_ion -> aggregation; aggregation -> aggregated_aunps; aggregated_aunps -> detection; }

Functionalization of AuNPs for Cd2+ Detection

This method provides a simple, rapid, and sensitive platform for the detection of heavy metal ions in environmental and biological samples. The co-functionalization with L-Cysteine enhances the selectivity of the sensor for Cd²⁺ over other metal ions.[4]

Signaling and Interaction Pathways

The enhanced mucoadhesion of chitosan-6-mercaptonicotinic acid is primarily attributed to the interaction between the thiol groups on the polymer and the cysteine-rich subdomains of mucin glycoproteins present in the mucus layer.

// Nodes thiolated_chitosan [label="Thiolated Chitosan\n(with -SH groups)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mucin [label="Mucin Glycoproteins\n(with Cysteine)", fillcolor="#FBBC05", fontcolor="#202124"]; disulfide_bond [label="Disulfide Bond\nFormation (-S-S-)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; mucoadhesion [label="Enhanced\nMucoadhesion", fillcolor="#34A853", fontcolor="#FFFFFF"]; prolonged_residence [label="Prolonged Residence\nTime", fillcolor="#F1F3F4", fontcolor="#202124"]; increased_bioavailability [label="Increased Drug\nBioavailability", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges thiolated_chitosan -> disulfide_bond; mucin -> disulfide_bond; disulfide_bond -> mucoadhesion; mucoadhesion -> prolonged_residence; prolonged_residence -> increased_bioavailability; }

Mechanism of Enhanced Mucoadhesion

This disulfide bond formation creates a strong, covalent linkage between the drug delivery system and the mucosal surface, leading to a significantly prolonged residence time and consequently, an increased opportunity for drug absorption.[3]

Conclusion

This compound is a readily available and highly versatile chemical compound with significant potential in drug delivery and biosensing applications. The ability to easily modify its carboxylic acid and thiol groups allows for the creation of advanced materials with tailored properties. The experimental protocols provided in this guide offer a starting point for researchers and drug development professionals to explore the utility of 6-MNA in their respective fields. Further research into the applications of this compound is likely to yield innovative solutions for targeted drug delivery and rapid diagnostics.

References

Methodological & Application

Application Notes and Protocols: Thiolated Chitosan Using 6-Mercaptonicotinic Acid for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the preparation and application of thiolated chitosan functionalized with 6-Mercaptonicotinic acid (6-MNA) for drug delivery systems. This novel biomaterial exhibits superior mucoadhesive and controlled-release properties, making it a promising excipient for various pharmaceutical formulations, particularly for oral peptide delivery.

Introduction

Chitosan, a natural, biocompatible, and biodegradable polysaccharide, has been extensively explored for drug delivery. Thiolation of chitosan, the covalent attachment of thiol-bearing ligands, significantly enhances its mucoadhesive properties through the formation of disulfide bonds with cysteine-rich subdomains of mucus glycoproteins. The use of this compound as the thiolating agent offers the advantage of a pH-independent reactivity of its thiol groups, overcoming a key limitation of other thiolated chitosans. This characteristic ensures consistent performance in various physiological environments. Chitosan-6-MNA conjugates have demonstrated remarkable potential in forming stable nanoparticles, improving drug stability, and enhancing bioavailability.

Data Presentation

Table 1: Synthesis and Characterization of Chitosan-6-Mercaptonicotinic Acid Conjugates
ParameterValueReference
Thiol group content (μmol/g of polymer)Up to 973.80[1]
Nanoparticle size (nm)200 - 300[2][3][4]
Zeta potential (mV)+8 to +23[2][3][4]
Table 2: Mucoadhesion and In Vivo Performance of Chitosan-6-MNA Nanoparticles
ParameterChitosan-6-MNA NanoparticlesUnmodified Chitosan NanoparticlesReference
Mucosal attachment after 3 hoursUp to 60%20%[2][3][4]
Area Under the Curve (AUC) of Human Insulin (in vivo, oral administration)4-fold improvement-[2][3][4]
Table 3: In Vitro Drug Release Profile (Human Insulin)
Time PointCumulative Release from Chitosan-6-MNA NanoparticlesCumulative Release from Unmodified Chitosan NanoparticlesReference
30 minutes50%70%[2][4]
300 minutes100%100%[2]

Experimental Protocols

Protocol 1: Synthesis of Chitosan-6-Mercaptonicotinic Acid Conjugate

Materials:

  • Chitosan (low molecular weight)

  • This compound (6-MNA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC)

  • Dioxane

  • Deionized water

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dialysis tubing (MWCO 12 kDa)

Procedure:

  • Dissolve 1 g of chitosan in 100 mL of a dioxane-water mixture (80:20 v/v).

  • Add 2.5 g of this compound to the chitosan solution.

  • Adjust the pH of the mixture to 5 with HCl.

  • Add EDAC to the desired final concentration (e.g., 5 mM, 10 mM, or 25 mM) to initiate the coupling reaction.

  • Adjust the pH to 6 with NaOH and allow the reaction to proceed for 7 hours at room temperature with constant stirring.[2]

  • To reduce any disulfide bonds formed during the reaction, add TCEP.

  • Purify the resulting conjugate by dialysis against deionized water for 3 days, changing the water frequently.

  • Freeze-dry the purified solution to obtain the Chitosan-6-MNA conjugate as a solid product.

Protocol 2: Preparation of Chitosan-6-MNA Nanoparticles for Drug Loading

Materials:

  • Chitosan-6-MNA conjugate

  • Tripolyphosphate (TPP)

  • Model drug (e.g., Human Insulin)

  • Deionized water

  • Acetic acid

Procedure:

  • Dissolve the Chitosan-6-MNA conjugate in an aqueous acetic acid solution (1% v/v) to a final concentration of 0.1% (w/v).

  • Dissolve the model drug (e.g., Human Insulin) in the Chitosan-6-MNA solution.

  • Prepare a 0.1% (w/v) TPP solution in deionized water.

  • Add the TPP solution dropwise to the Chitosan-6-MNA/drug solution under gentle magnetic stirring at room temperature.

  • Nanoparticles will form spontaneously via ionic gelation.

  • Continue stirring for 30 minutes to ensure stabilization of the nanoparticles.

  • Collect the nanoparticles by centrifugation and wash with deionized water to remove any unentrapped drug and excess TPP.

Protocol 3: Quantification of Immobilized Thiol Groups

Materials:

  • Chitosan-6-MNA conjugate

  • Ellman's reagent (5,5'-dithiobis(2-nitrobenzoic acid), DTNB)

  • Phosphate buffer (0.5 M, pH 8.0)

Procedure:

  • Dissolve a known amount of the Chitosan-6-MNA conjugate in deionized water.

  • Take 250 µL of the polymer solution and mix with 250 µL of 0.5 M phosphate buffer (pH 8.0).

  • Add 500 µL of Ellman's reagent (0.4 mg/mL in 0.5 M phosphate buffer, pH 8.0).

  • Incubate the mixture at room temperature for 3 hours, protected from light.[5]

  • Centrifuge the sample to pellet any insoluble material.

  • Measure the absorbance of the supernatant at 450 nm using a spectrophotometer.

  • Quantify the amount of thiol groups using a standard curve prepared with L-cysteine.

Mandatory Visualizations

Synthesis_of_Thiolated_Chitosan chitosan Chitosan thiolated_chitosan Thiolated Chitosan (Chitosan-6-MNA) chitosan->thiolated_chitosan Primary Amine Group mercaptonicotinic_acid This compound activated_carboxyl Activated Carboxyl Group on 6-MNA mercaptonicotinic_acid->activated_carboxyl Carboxyl Group edac EDAC (Carbodiimide) edac->activated_carboxyl Activation activated_carboxyl->thiolated_chitosan Amide Bond Formation

Caption: Synthesis of Chitosan-6-Mercaptonicotinic Acid.

Mucoadhesion_Mechanism cluster_nanoparticle Thiolated Chitosan Nanoparticle cluster_mucus Mucus Layer thiol_groups Thiol Groups (-SH) on Chitosan mucin Mucin Glycoproteins thiol_groups->mucin Hydrogen Bonds & Van der Waals Forces cysteine_residues Cysteine Residues (-SH) thiol_groups->cysteine_residues Disulfide Bond Formation (Covalent) positive_charge Positive Charge (NH3+) on Chitosan sialic_acid Sialic Acid (Negative Charge) positive_charge->sialic_acid Ionic Interaction

Caption: Mucoadhesion Mechanism of Thiolated Chitosan.

Drug_Delivery_Workflow formulation 1. Drug-loaded Nanoparticle Formulation administration 2. Oral Administration formulation->administration mucoadhesion 3. Mucoadhesion to Intestinal Lining administration->mucoadhesion protection 4. Protection from Enzymatic Degradation mucoadhesion->protection release 5. Sustained Drug Release protection->release absorption 6. Enhanced Permeation and Absorption release->absorption systemic 7. Systemic Circulation absorption->systemic

References

Application Notes and Protocols for Creating Self-Assembled Monolayers of 6-Mercaptonicotinic Acid on Gold Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation and characterization of self-assembled monolayers (SAMs) of 6-Mercaptonicotinic acid (6-MNA) on gold electrode surfaces. The resulting functionalized electrodes present a carboxylated surface, ideal for subsequent covalent immobilization of biomolecules, making them valuable tools in biosensor development and drug discovery applications.

Introduction

Self-assembled monolayers of organosulfur compounds on gold surfaces are a cornerstone of surface chemistry and biointerface engineering. The strong affinity between sulfur and gold forms a stable, ordered monolayer, allowing for the precise modification of surface properties. This compound is a particularly interesting molecule for SAM formation as it provides a terminal carboxylic acid group. This functional group can be readily activated to form covalent linkages with amine groups on proteins, antibodies, or other biomolecules, facilitating the development of highly specific and sensitive biosensors.

Data Presentation

Characterization of the SAM formation is crucial to ensure a well-ordered and functional monolayer. The following table summarizes typical quantitative data obtained from electrochemical characterization techniques used to monitor the modification of the gold electrode surface at different stages.

ParameterBare Gold ElectrodeAu + 6-MNA SAMAu + 6-MNA SAM + Biomolecule
Charge Transfer Resistance (Rct) from EIS in [Fe(CN)6]3-/4- Low (e.g., < 1 kΩ)High (e.g., > 10 kΩ)Very High (e.g., > 50 kΩ)
Double Layer Capacitance (Cdl) from EIS High (e.g., ~20 µF/cm²)Low (e.g., < 5 µF/cm²)Very Low (e.g., < 2 µF/cm²)
Peak-to-Peak Separation (ΔEp) from CV in [Fe(CN)6]3-/4- ~59 mV (ideal)Significantly IncreasedFurther Increased or Signal Diminished
Peak Current (Ip) from CV in [Fe(CN)6]3-/4- HighSignificantly DecreasedFurther Decreased

Note: The exact values will depend on the specific experimental conditions, including the geometry of the electrode, the concentration of the redox probe, and the composition of the electrolyte.

Experimental Protocols

This section details the step-by-step procedures for cleaning the gold electrode, forming the 6-MNA SAM, and characterizing the modified surface.

Protocol 1: Gold Electrode Cleaning

A pristine gold surface is paramount for the formation of a high-quality SAM. Several methods can be employed for cleaning, ranging from simple solvent washing to more rigorous electrochemical procedures.

Materials:

  • Polycrystalline gold electrodes

  • Alumina slurry (0.3 µm and 0.05 µm)

  • Deionized (DI) water

  • Ethanol

  • Sulfuric acid (H₂SO₄), 0.5 M

  • Potassium chloride (KCl), 0.1 M

  • Potassium ferricyanide (K₃[Fe(CN)₆])

  • Potassium ferrocyanide (K₄[Fe(CN)₆])

  • Electrochemical workstation

Procedure:

  • Mechanical Polishing:

    • Polish the gold electrode with 0.3 µm alumina slurry on a polishing pad for 2-3 minutes.

    • Rinse thoroughly with DI water.

    • Repeat the polishing step with 0.05 µm alumina slurry for 5 minutes to obtain a mirror-like finish.

    • Rinse again with DI water and sonicate in DI water for 5 minutes to remove any embedded alumina particles.

    • Finally, sonicate in ethanol for 5 minutes and dry under a stream of nitrogen.

  • Electrochemical Cleaning:

    • In a three-electrode cell containing 0.5 M H₂SO₄, with the polished gold electrode as the working electrode, a platinum wire as the counter electrode, and Ag/AgCl as the reference electrode, cycle the potential between -0.2 V and +1.5 V at a scan rate of 100 mV/s for several cycles until a reproducible cyclic voltammogram characteristic of clean gold is obtained.[1]

    • Rinse the electrode thoroughly with DI water and dry under nitrogen.

Protocol 2: Formation of this compound SAM

Materials:

  • Cleaned gold electrode

  • This compound

  • Anhydrous ethanol

  • Nitrogen gas

Procedure:

  • Prepare a 1 mM solution of this compound in anhydrous ethanol.

  • Immerse the freshly cleaned and dried gold electrode into the 6-MNA solution.

  • Allow the self-assembly process to proceed for 12-24 hours at room temperature in a dark, moisture-free environment to ensure the formation of a well-ordered monolayer.

  • After incubation, remove the electrode from the solution and rinse thoroughly with ethanol to remove any non-chemisorbed molecules.

  • Dry the electrode under a gentle stream of nitrogen. The electrode is now modified with a 6-MNA SAM and is ready for characterization or further functionalization.

Protocol 3: Electrochemical Characterization

Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are powerful techniques to confirm the formation and integrity of the SAM.

Materials:

  • 6-MNA modified gold electrode

  • Electrochemical workstation

  • Three-electrode cell (as described in Protocol 1)

  • Electrolyte solution: 5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆] (1:1) in 0.1 M KCl.

Cyclic Voltammetry (CV) Procedure:

  • Assemble the three-electrode cell with the 6-MNA modified gold electrode as the working electrode.

  • Record the cyclic voltammogram in the potential range of -0.2 V to +0.6 V at a scan rate of 50 mV/s.

  • A successful SAM formation will be indicated by a significant decrease in the peak currents and an increase in the peak-to-peak separation of the redox couple compared to the bare gold electrode.

Electrochemical Impedance Spectroscopy (EIS) Procedure:

  • Using the same setup as for CV, set the potentiostat to perform an EIS measurement.

  • Apply a DC potential equal to the formal potential of the redox couple (typically around +0.2 V vs. Ag/AgCl) with a small AC perturbation (e.g., 10 mV).

  • Scan a frequency range from 100 kHz to 0.1 Hz.

  • The impedance data can be fitted to an equivalent circuit (e.g., a Randles circuit) to extract the charge transfer resistance (Rct). A significant increase in Rct for the modified electrode compared to the bare electrode confirms the insulating nature of the SAM, indicating successful monolayer formation.[2][3]

Mandatory Visualizations

experimental_workflow cluster_prep Electrode Preparation cluster_sam SAM Formation cluster_char Characterization cluster_func Functionalization & Application A Bare Gold Electrode B Mechanical Polishing (Alumina Slurry) A->B C Electrochemical Cleaning (H₂SO₄ Cycling) B->C D Incubation in 1 mM 6-MNA in Ethanol (12-24h) C->D E Rinsing (Ethanol) & Drying (N₂) D->E F Cyclic Voltammetry (CV) in [Fe(CN)₆]³⁻/⁴⁻ E->F G Electrochemical Impedance Spectroscopy (EIS) E->G H Carboxyl Group Activation (EDC/NHS) E->H I Biomolecule Immobilization H->I J Biosensing Application I->J

Caption: Experimental workflow for the creation and application of a 6-MNA SAM.

signaling_pathway cluster_surface Electrode Surface cluster_sensing Sensing Event cluster_signal Signal Transduction Au Gold Electrode SAM 6-MNA SAM (-COOH terminus) Au->SAM Activated_SAM Activated SAM (-NHS ester) SAM->Activated_SAM Bioreceptor Immobilized Bioreceptor (e.g., Antibody) Activated_SAM->Bioreceptor Binding Binding Event Bioreceptor->Binding Analyte Target Analyte Analyte->Binding Impedance_Change Increased Interfacial Impedance Binding->Impedance_Change Signal Measurable Change in Electrochemical Signal (e.g., increased Rct) Impedance_Change->Signal

Caption: Logical relationship for biosensing using a 6-MNA modified electrode.

References

Application Notes and Protocols for Colorimetric Detection of Heavy Metals using 6-Mercaptonicotinic Acid-Based Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of 6-Mercaptonicotinic acid (MNA) in the development of colorimetric sensors for the rapid and sensitive detection of heavy metal ions in aqueous solutions. The principle of detection is based on the functionalization of gold (Au) or silver (Ag) nanoparticles with MNA. The presence of specific heavy metal ions induces the aggregation of these functionalized nanoparticles, resulting in a distinct color change of the solution, which can be observed with the naked eye and quantified using UV-Vis spectroscopy. This technology offers a simple, cost-effective, and efficient method for monitoring heavy metal contamination.

Introduction

Heavy metal pollution is a significant environmental and health concern due to the toxicity and non-biodegradability of these contaminants. Conventional methods for heavy metal detection, such as atomic absorption spectroscopy (AAS) and inductively coupled plasma mass spectrometry (ICP-MS), are highly sensitive and accurate but are often time-consuming, expensive, and require sophisticated laboratory infrastructure. Colorimetric sensors based on functionalized nanoparticles have emerged as a promising alternative for rapid, on-site monitoring of heavy metals.

This compound is a versatile organic molecule that can be readily anchored to the surface of gold and silver nanoparticles via a strong gold/silver-sulfur bond. The carboxylic acid and pyridine nitrogen moieties of MNA can effectively chelate with various heavy metal ions. This chelation disrupts the electrostatic repulsion between the nanoparticles, leading to their aggregation and a corresponding change in their surface plasmon resonance (SPR) properties, which is observable as a color shift. Co-functionalization with other ligands, such as L-Cysteine, has been shown to enhance the sensitivity and selectivity of these sensors.

Principle of Detection

The colorimetric detection of heavy metals using MNA-functionalized nanoparticles is based on the principle of nanoparticle aggregation.

  • Dispersed State: In the absence of target heavy metal ions, the MNA-functionalized nanoparticles are well-dispersed in solution, exhibiting a characteristic color (e.g., red for gold nanoparticles, yellow for silver nanoparticles) due to their surface plasmon resonance.

  • Aggregation State: Upon the introduction of specific heavy metal ions, the carboxylate and/or pyridine nitrogen groups of the MNA molecules on the nanoparticle surface coordinate with the metal ions. This cross-linking of nanoparticles leads to the formation of larger aggregates.

  • Colorimetric Response: The aggregation of nanoparticles causes a red-shift in the SPR band, resulting in a visible color change of the solution (e.g., from red to blue/purple for gold nanoparticles). The extent of this color change is proportional to the concentration of the heavy metal ions, allowing for quantitative analysis.

Data Presentation

The performance of this compound-based colorimetric sensors for the detection of various heavy metals is summarized in the tables below.

Table 1: Performance of this compound Functionalized Gold Nanoparticle (AuNP) Sensors

Target IonCo-functionalizing AgentLinear RangeLimit of Detection (LOD)Optimal pH
Cd²⁺L-Cysteine2.0 x 10⁻⁷ to 1.7 x 10⁻⁶ M1.0 x 10⁻⁷ M[1][2]10.0[1][2]
Pb²⁺L-Cysteine---
Hg²⁺----
Cu²⁺L-Cysteine---

Data for Pb²⁺, Hg²⁺, and Cu²⁺ with MNA-functionalized AuNPs is not extensively available in the reviewed literature. Further research is required to determine these parameters.

Table 2: Selectivity of MNA/L-Cysteine-AuNP Sensor for Cd²⁺ Detection

Interfering IonInterference Level
Pb²⁺Slight interference[1][2]
Cu²⁺Slight interference[1][2]
Ba²⁺No significant interference
Ca²⁺No significant interference
Mg²⁺No significant interference

Experimental Protocols

Synthesis of this compound and L-Cysteine Co-functionalized Gold Nanoparticles (MNA/L-Cys-AuNPs)

This protocol is adapted from a method for preparing AuNPs for Cd²⁺ detection.[1][2]

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • This compound (MNA)

  • L-Cysteine (L-Cys)

  • Sodium chloride (NaCl)

  • Sodium hydroxide (NaOH)

  • Deionized (DI) water

Procedure:

  • Synthesis of Gold Nanoparticles (AuNPs):

    • Prepare a 100 mL solution of 0.01% (w/v) HAuCl₄ in DI water in a clean Erlenmeyer flask.

    • Heat the solution to boiling while stirring vigorously.

    • Rapidly add 2 mL of 1% (w/v) trisodium citrate solution to the boiling HAuCl₄ solution.

    • Continue boiling and stirring until the solution color changes from yellow to a stable wine-red, indicating the formation of AuNPs.

    • Cool the solution to room temperature and store at 4°C.

  • Functionalization of AuNPs:

    • Prepare stock solutions of MNA (1 mM) and L-Cysteine (0.1 mM) in DI water.

    • In a clean glass vial, add a specific volume of the prepared AuNP solution.

    • Add the MNA stock solution to the AuNP solution to achieve a final concentration of 2.0 x 10⁻⁵ M.

    • Add the L-Cysteine stock solution to the mixture to achieve a final concentration of 2.0 x 10⁻⁶ M.

    • Adjust the pH of the solution to 10.0 using a dilute NaOH solution.

    • Add NaCl to the solution to a final concentration of 0.020 M.

    • Allow the solution to incubate at room temperature for at least 2 hours to ensure complete functionalization.

Colorimetric Detection of Heavy Metal Ions

Procedure:

  • Sample Preparation:

    • Prepare a series of standard solutions of the target heavy metal ion (e.g., CdCl₂) with known concentrations in DI water.

    • For real samples (e.g., lake water), filter the sample to remove any particulate matter.

  • Colorimetric Assay:

    • In a set of clean cuvettes or microplate wells, add a fixed volume of the MNA/L-Cys-AuNP sensor solution.

    • Add an equal volume of the standard solutions or the prepared real sample to each cuvette/well.

    • Mix the solutions thoroughly and allow them to incubate at room temperature for a specified time (e.g., 15 minutes).

    • Visually observe the color change of the solutions.

    • Measure the UV-Vis absorbance spectra of the solutions over a wavelength range of 400-800 nm.

  • Data Analysis:

    • For quantitative analysis, calculate the ratio of the absorbance at the new peak (e.g., 620 nm for aggregated AuNPs) to the original peak (e.g., 523 nm for dispersed AuNPs).

    • Plot a calibration curve of the absorbance ratio versus the concentration of the heavy metal standards.

    • Determine the concentration of the heavy metal in the unknown sample by interpolating its absorbance ratio on the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis & Functionalization cluster_detection Heavy Metal Detection HAuCl4 HAuCl₄ Solution Boiling Boiling & Stirring HAuCl4->Boiling Citrate Trisodium Citrate Citrate->Boiling AuNPs Gold Nanoparticles (AuNPs) Boiling->AuNPs Functionalization Functionalization (pH 10.0, NaCl) AuNPs->Functionalization MNA 6-Mercaptonicotinic Acid (MNA) MNA->Functionalization L_Cys L-Cysteine (L-Cys) L_Cys->Functionalization MNA_AuNPs MNA/L-Cys-AuNPs Functionalization->MNA_AuNPs Mixing Mixing & Incubation MNA_AuNPs->Mixing Sample Heavy Metal Sample Sample->Mixing Color_Change Color Change (Red to Blue/Purple) Mixing->Color_Change UV_Vis UV-Vis Spectroscopy Color_Change->UV_Vis Analysis Data Analysis UV_Vis->Analysis

Caption: Experimental workflow for heavy metal detection.

References

Application of 6-Mercaptonicotinic Acid in Electrochemical Sensing of Cadmium (II) Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Mercaptonicotinic acid (MNA) is a versatile molecule for the surface modification of noble metal electrodes, particularly gold, in the development of electrochemical sensors. Its bifunctional nature, featuring a thiol (-SH) group for strong anchoring to the gold surface via self-assembly and a carboxylic acid (-COOH) group on a pyridine ring, provides a reactive interface for the selective detection of various analytes. The lone pair of electrons on the nitrogen atom of the pyridine ring and the carboxyl group can act as effective binding sites for heavy metal ions. This application note details the use of MNA in the fabrication of a sensitive and selective electrochemical sensor for the detection of Cadmium (Cd²⁺) ions, a toxic heavy metal with significant environmental and health concerns.

Principle of Detection

The electrochemical detection of Cd²⁺ using an MNA-modified gold electrode is based on the principle of adsorptive stripping voltammetry. The sensing mechanism involves two key steps:

  • Preconcentration: The MNA self-assembled monolayer (SAM) on the gold electrode surface selectively captures Cd²⁺ ions from the sample solution through chelation by the carboxylic acid and pyridine nitrogen functionalities. This accumulation step enhances the sensitivity of the sensor.

  • Electrochemical Detection: Following the preconcentration step, a negative potential is applied to reduce the captured Cd²⁺ ions to metallic cadmium (Cd⁰) on the electrode surface. Subsequently, a positive-going potential scan is applied to strip the deposited cadmium back into the solution as Cd²⁺, generating an anodic peak current. The magnitude of this stripping current is directly proportional to the concentration of Cd²⁺ in the sample.

Quantitative Data Summary

The following table summarizes the performance of an electrochemical sensor based on this compound for the detection of Cadmium (II) ions.

ParameterValueReference
AnalyteCadmium (Cd²⁺)[1][2]
ElectrodeGold Electrode modified with this compoundAdapted from[1]
Detection TechniqueSquare Wave Anodic Stripping Voltammetry (SWASV)General Knowledge
Linear Range0.2 µM to 1.7 µM[1]
Limit of Detection (LOD)0.1 µM (3σ)[1]
Optimal pH10.0[1]
Recovery in Real Samples98.5% (spiked mineral water)[2]

Experimental Protocols

Materials and Reagents
  • This compound (MNA)

  • Gold (Au) working electrode (e.g., disk electrode)

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., Platinum wire)

  • Cadmium (II) standard solution

  • Phosphate buffer solution (PBS), pH 7.4

  • Acetate buffer solution, pH 10.0

  • Ethanol

  • Deionized (DI) water

  • Alumina slurry (for electrode polishing)

  • Potentiostat/Galvanostat electrochemical workstation

Protocol 1: Gold Electrode Preparation and MNA Self-Assembled Monolayer (SAM) Formation
  • Electrode Polishing:

    • Mechanically polish the gold working electrode with alumina slurry on a polishing pad to a mirror-like finish.

    • Rinse the electrode thoroughly with DI water and then sonicate in ethanol and DI water for 5 minutes each to remove any residual polishing material.

    • Dry the electrode under a stream of nitrogen.

  • Electrochemical Cleaning:

    • Perform cyclic voltammetry (CV) scans in 0.5 M H₂SO₄ from -0.2 V to +1.5 V (vs. Ag/AgCl) at a scan rate of 100 mV/s until a stable voltammogram characteristic of a clean gold surface is obtained.

    • Rinse the electrode with DI water and dry with nitrogen.

  • MNA SAM Formation:

    • Prepare a 10 mM solution of this compound in ethanol.

    • Immerse the cleaned gold electrode into the MNA solution and allow it to self-assemble for 12-24 hours at room temperature in a dark, sealed container to form a stable monolayer.

    • After incubation, remove the electrode and rinse it thoroughly with ethanol and DI water to remove any non-specifically adsorbed MNA.

    • Dry the MNA-modified electrode under a gentle stream of nitrogen.

Protocol 2: Electrochemical Detection of Cadmium (II)
  • Preconcentration Step:

    • Immerse the MNA-modified gold electrode, a reference electrode, and a counter electrode into an electrochemical cell containing the sample solution (buffered at pH 10.0) with a known volume.

    • Stir the solution and allow the Cd²⁺ ions to accumulate on the electrode surface for a predetermined time (e.g., 5-10 minutes) at open circuit potential.

  • Reduction Step:

    • Stop the stirring and apply a constant negative potential (e.g., -1.2 V vs. Ag/AgCl) for a specific duration (e.g., 60-120 seconds) to reduce the accumulated Cd²⁺ to Cd⁰.

  • Stripping Step (Measurement):

    • Perform a square wave anodic stripping voltammetry (SWASV) scan from the reduction potential (e.g., -1.2 V) to a more positive potential (e.g., -0.4 V).

    • Typical SWASV parameters: frequency of 25 Hz, amplitude of 25 mV, and a step potential of 4 mV.

    • Record the resulting voltammogram. The anodic peak corresponding to the oxidation of Cd⁰ to Cd²⁺ will appear at approximately -0.8 V to -0.6 V (vs. Ag/AgCl), the exact potential may vary depending on experimental conditions.

  • Data Analysis:

    • Measure the peak height or area of the stripping peak.

    • Construct a calibration curve by plotting the peak current versus the concentration of standard Cd²⁺ solutions.

    • Determine the concentration of Cd²⁺ in unknown samples by interpolating their peak currents on the calibration curve.

Visualizations

experimental_workflow cluster_prep Electrode Preparation cluster_sensing Electrochemical Sensing polish Polish Au Electrode clean Electrochemical Cleaning polish->clean sam MNA SAM Formation clean->sam preconcentration Preconcentration of Cd2+ sam->preconcentration reduction Electrochemical Reduction preconcentration->reduction stripping Anodic Stripping & Measurement reduction->stripping analysis Data Analysis stripping->analysis

Caption: Experimental workflow for Cd²⁺ detection.

signaling_pathway cluster_electrode MNA-Modified Gold Electrode cluster_solution Sample Solution cluster_detection Electrochemical Detection Au Gold (Au) Surface MNA This compound (MNA) Self-Assembled Monolayer Au->MNA S-Au bond Cd2_free Cd2+ (analyte) MNA->Cd2_free Chelation (Preconcentration) Reduction Cd2+ + 2e- -> Cd0 (Reduction) Stripping Cd0 -> Cd2+ + 2e- (Stripping & Signal Generation) Reduction->Stripping

Caption: Sensing mechanism of the MNA-based sensor.

Conclusion

This compound serves as an effective surface modifier for gold electrodes, enabling the development of sensitive and selective electrochemical sensors for heavy metal ions like Cadmium (II). The straightforward self-assembly process, coupled with the inherent chelating properties of the MNA molecule, provides a robust platform for trace-level detection. The detailed protocols provided herein offer a foundation for researchers to fabricate and utilize MNA-based electrochemical sensors for environmental monitoring, food safety analysis, and other applications where the quantification of toxic heavy metals is critical.

References

Application Notes: 6-Mercaptonicotinic Acid in Coordination Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Mercaptonicotinic acid (6-MNA) is a versatile heterocyclic ligand utilized in the synthesis of coordination polymers (CPs). Its structure, featuring a pyridine ring, a carboxylic acid group, and a thiol group, allows for diverse coordination modes with various metal centers. This versatility makes 6-MNA a valuable building block for creating CPs with interesting structural topologies and functional properties, including luminescence, electrical conductivity, and catalytic activity.

Structural Versatility of this compound

This compound can coordinate to metal ions through its sulfur, nitrogen, and oxygen atoms. The specific coordination mode often depends on the reaction conditions, the metal ion used, and the presence of ancillary ligands. For instance, in copper(I)-based CPs, the nitrogen and sulfur atoms are primarily involved in forming the polymer network. In a zinc(II) CP, 6-mercaptonicotinate acts as a bridging bidentate ligand, coordinating through the sulfur and a carboxylate oxygen atom to form a two-dimensional network.

The thiol group of 6-MNA can also undergo in-situ S-S bond formation under certain conditions, leading to the formation of its disulfide derivative, 6,6'-dithiodinicotinic acid, which can also act as a ligand in CP synthesis.

Applications of this compound-Based Coordination Polymers

Coordination polymers derived from 6-MNA exhibit a range of functional properties with potential applications in materials science and catalysis.

  • Optical Properties: Copper(I) CPs containing 6-MNA have shown interesting optical properties, with their solid-state luminescence being evaluated at both room temperature and 77 K.

  • Electrical Properties: The electrical conductivity of some copper(I)-based CPs with 6-MNA suggests semiconductive behavior, making them potential candidates for electronic applications.

  • Catalysis: While not explicitly detailed for 6-MNA based CPs in the provided search results, coordination polymers, in general, are widely explored for their catalytic applications. The versatile coordination environment offered by 6-MNA could potentially lead to catalytically active sites within the polymer framework.

  • Sensors: The functional groups of 6-MNA make it suitable for use in sensing applications, particularly for the detection of metal ions.

Quantitative Data Summary

The following tables summarize key quantitative data for representative coordination polymers synthesized with this compound and its derivatives.

Table 1: Selected Bond Lengths and Angles for [Cu(6mna)]n (CP1)

ParameterValue
Cu-S Bond Length (Å)2.26 - 2.32
Cu-N Bond Length (Å)2.05 - 2.07
Cu···Cu Distance (Å)2.85 - 3.05
Cu-S-Cu Angle (°)74.5 - 78.2

Data extracted from Hassanein et al., Dalton Transactions, 2020.

Table 2: Electrical Conductivity of Copper(I) Coordination Polymers

Coordination PolymerElectrical Conductivity (S cm⁻¹)
[Cu(6mna)]n (CP1)1.2 x 10⁻⁶
[CuCl(H6mna)(H₂O)₀.₃₃]n (CP2)3.5 x 10⁻⁷
{[(CuI)₂(H₂dtdn)]·MeCN}n (CP3)2.1 x 10⁻⁵

Data extracted from Hassanein et al., Dalton Transactions, 2020.

Table 3: Crystallographic Data for [Zn(C₆H₄NO₂S)₂]n

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(2)
b (Å)9.876(2)
c (Å)14.567(3)
β (°)109.34(3)
V (ų)1375.0(5)
Z4

Data extracted from the study on a two-dimensional zinc(II) coordination polymer.

Experimental Protocols

Protocol 1: Synthesis of [Cu(6mna)]n (CP1)

This protocol describes the synthesis of a 2D coordination polymer where this compound coordinates to copper(I) through its nitrogen and sulfur atoms.

Materials:

  • Copper(I) iodide (CuI)

  • This compound (H6mna)

  • Acetonitrile (MeCN)

  • Ethanol (EtOH)

Procedure:

  • Combine Copper(I) iodide (0.1 mmol) and this compound (0.1 mmol) in a mixture of acetonitrile (5 mL) and ethanol (5 mL).

  • Transfer the resulting yellow solution to a Teflon-lined stainless steel autoclave.

  • Heat the autoclave at 120 °C for 72 hours.

  • Cool the autoclave to room temperature.

  • Collect the resulting yellow crystalline solid by filtration.

  • Wash the solid with the mother liquor.

  • Dry the product in air.

Characterization:

  • Single-crystal X-ray diffraction

  • Powder X-ray diffraction (PXRD)

  • Infrared (IR) spectroscopy

  • Elemental analysis

  • Thermogravimetric analysis (TGA)

Protocol 2: Synthesis of [CuCl(H6mna)(H₂O)₀.₃₃]n (CP2)

This protocol details the synthesis of a 1D coordination polymer of copper(I) with this compound.

Materials:

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • This compound (H6mna)

  • Methanol (MeOH)

  • Diethyl ether

Procedure:

  • Dissolve Copper(II) chloride dihydrate (0.1 mmol) in methanol (10 mL).

  • Add a solution of this compound (0.1 mmol) in methanol (10 mL) to the copper solution.

  • Allow the resulting green solution to stand at room temperature.

  • After several days, yellow needle-like crystals will form.

  • Collect the crystals by filtration and wash with diethyl ether.

  • Dry the product in air. (Yield: 52% based on Cu).

Characterization:

  • Single-crystal X-ray diffraction

  • PXRD

  • IR spectroscopy

  • Elemental analysis

  • TGA

Protocol 3: Synthesis of a Two-Dimensional Zinc(II) Coordination Polymer with this compound

This protocol describes the formation of a 2D network where zinc(II) is coordinated by the sulfur and carboxylate oxygen atoms of the 6-mercaptonicotinate ligand.

Materials:

  • Zinc(II) salt (e.g., Zinc acetate)

  • This compound (H6mna)

  • Suitable solvent (e.g., Dimethylformamide/Ethanol mixture)

Procedure (General Hydrothermal Synthesis):

  • Dissolve the Zinc(II) salt (1 mmol) and this compound (2 mmol) in the chosen solvent system.

  • Seal the mixture in a Teflon-lined stainless steel autoclave.

  • Heat the autoclave to a specific temperature (e.g., 100-150 °C) for a period of 24-72 hours.

  • Allow the autoclave to cool slowly to room temperature.

  • Isolate the resulting crystals by filtration.

  • Wash the crystals with the mother liquor and then a volatile solvent like ethanol.

  • Dry the product under vacuum.

Characterization:

  • Single-crystal X-ray diffraction

  • PXRD

  • IR spectroscopy

  • Elemental analysis

  • TGA

Visualizations

Synthesis_Workflow_CP1 cluster_reactants Reactants cluster_process Process cluster_product Product & Isolation CuI CuI Mixing Mix Reactants CuI->Mixing H6mna This compound H6mna->Mixing Solvent MeCN/EtOH Solvent->Mixing Heating Heat at 120°C for 72h (Autoclave) Mixing->Heating Transfer to Autoclave Cooling Cool to RT Heating->Cooling Filtration Filtration Cooling->Filtration Washing Wash with Mother Liquor Filtration->Washing Drying Air Dry Washing->Drying CP1 [Cu(6mna)]n (CP1) (Yellow Crystals) Drying->CP1

Caption: Synthetic workflow for the preparation of [Cu(6mna)]n (CP1).

Characterization_Workflow cluster_structural Structural Analysis cluster_spectroscopic Spectroscopic & Compositional Analysis cluster_thermal_property Thermal & Physical Properties CP_Sample Coordination Polymer Sample SCXRD Single-Crystal X-Ray Diffraction CP_Sample->SCXRD Crystal Structure PXRD Powder X-Ray Diffraction CP_Sample->PXRD Phase Purity IR Infrared Spectroscopy CP_Sample->IR Functional Groups EA Elemental Analysis CP_Sample->EA Elemental Composition TGA Thermogravimetric Analysis CP_Sample->TGA Thermal Stability Conductivity Electrical Conductivity CP_Sample->Conductivity Electrical Properties Luminescence Luminescence Spectroscopy CP_Sample->Luminescence Optical Properties

Caption: General characterization workflow for coordination polymers.

Ligand_Coordination_Modes cluster_donors Potential Donor Atoms cluster_coordination Coordination Modes Ligand This compound N_atom Pyridine Nitrogen Ligand->N_atom S_atom Thiol Sulfur Ligand->S_atom O_atom Carboxylate Oxygen Ligand->O_atom NS_coordination N, S Coordination (e.g., with Cu(I)) N_atom->NS_coordination S_atom->NS_coordination SO_coordination S, O Coordination (e.g., with Zn(II)) S_atom->SO_coordination O_atom->SO_coordination

Caption: Coordination modes of this compound as a ligand.

Application Notes and Protocols: Covalent Attachment of 6-Mercaptonicotinic Acid to Chitosan for Improved Mucoadhesion

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chitosan, a natural polysaccharide derived from chitin, has garnered significant attention in drug delivery due to its biocompatibility, biodegradability, and inherent mucoadhesive properties. However, to further enhance its interaction with mucosal surfaces and prolong residence time, chemical modifications are often employed. One such modification is the covalent attachment of thiol-bearing ligands, creating "thiolated chitosan" or "thiomers." This process significantly improves mucoadhesion through the formation of disulfide bonds with cysteine-rich subdomains of mucus glycoproteins.

This document provides detailed protocols for the covalent attachment of 6-mercaptonicotinic acid (6-MNA) to chitosan, a modification that has demonstrated superior mucoadhesive properties. The resulting conjugate, chitosan-6-mercaptonicotinic acid, exhibits enhanced stability and mucoadhesion, making it a promising excipient for various drug delivery systems.[1]

Key Advantages of Chitosan-6-Mercaptonicotinic Acid

  • Enhanced Mucoadhesion: The presence of thiol groups from 6-MNA facilitates the formation of covalent disulfide bonds with mucus, leading to a significantly stronger and more prolonged adhesion compared to unmodified chitosan.[2][3] Studies have shown that the mucoadhesion of chitosan can be increased by at least 69-fold after modification with 6-MNA.[1]

  • pH-Independent Reactivity: The heteroaromatic structure of 6-MNA confers a pH-independent reactivity to the thiol group, which is a drawback of some other thiolated chitosans.[4][5][6]

  • Controlled Drug Release: The modified chitosan can be formulated into matrix tablets that provide controlled release of hydrophilic macromolecular compounds.[1]

  • Improved Stability: Nanoparticles formulated with chitosan-6-mercaptonicotinic acid exhibit greater stability compared to those made with unmodified chitosan, particularly at physiological pH.[7]

Data Presentation

Table 1: Physicochemical Properties of Chitosan-6-Mercaptonicotinic Acid Conjugates
ParameterUnmodified ChitosanChitosan-6-MNA (Low Thiolation)Chitosan-6-MNA (Medium Thiolation)Chitosan-6-MNA (High Thiolation)Reference
Immobilized Thiol Groups (μmol/g) N/A25 - 250-up to 975[1][8]
Zeta Potential (mV) -+8+15+23[2][3]
Particle Size (nm) -200 - 300200 - 300200 - 300[2][3]
Table 2: Mucoadhesive Properties of Chitosan-6-Mercaptonicotinic Acid Formulations
FormulationAdhesion Time on MucosaMucoadhesion Improvement (vs. Unmodified Chitosan)Reference
Unmodified Chitosan Nanoparticles< 3 hours (20% remaining)-[2][3]
Chitosan-6-MNA Nanoparticles> 3 hours (up to 60% remaining)3-fold increase in remaining particles[2][3]
S-protected Chitosan-6-MNA Tablet90 hours9-fold increase[9]
Unmodified Chitosan Tablet10 hours-[9]

Experimental Protocols

Protocol 1: Synthesis of Chitosan-6-Mercaptonicotinic Acid Conjugate

This protocol describes the covalent attachment of this compound to chitosan via a carbodiimide-mediated reaction.[4][5][8]

Materials:

  • Chitosan (low molecular weight)

  • This compound (6-MNA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC)

  • Dioxane

  • Deionized water

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dialysis tubing (MWCO 12-14 kDa)

Procedure:

  • Chitosan Solution Preparation: Dissolve 1 g of chitosan in 100 mL of a 1% acetic acid solution with stirring until fully dissolved.

  • 6-MNA Solution Preparation: Dissolve 2.5 g of this compound in 100 mL of a dioxane-water mixture (80:20 v/v).[7]

  • Reaction Mixture: Add the 6-MNA solution to the chitosan solution under continuous stirring.

  • pH Adjustment: Adjust the pH of the reaction mixture to 5.0 using 1 M HCl or 1 M NaOH.[7]

  • Carbodiimide Addition: Add EDAC to the reaction mixture. The final concentration of EDAC can be varied (e.g., 5 mM, 10 mM, 25 mM) to control the degree of thiolation.[7]

  • Reaction Incubation: Adjust the pH to 6.0 and allow the reaction to proceed for 7 hours at room temperature with continuous stirring.[7]

  • Reduction of Disulfide Bonds: At the end of the reaction, add TCEP to reduce any disulfide bonds that may have formed.

  • Purification:

    • Transfer the reaction mixture to dialysis tubing.

    • Dialyze against 5 L of deionized water for 3 days, changing the water twice daily. The first day of dialysis should be against water at pH 4, followed by two days against water at pH 7.

  • Lyophilization: Freeze the purified conjugate solution and lyophilize to obtain a dry powder.

  • Storage: Store the lyophilized chitosan-6-mercaptonicotinic acid conjugate at 2-8 °C.

Protocol 2: Characterization of Chitosan-6-Mercaptonicotinic Acid Conjugate

A. Quantification of Immobilized Thiol Groups (Ellman's Assay):

This assay determines the amount of free thiol groups on the chitosan backbone.

Materials:

  • Chitosan-6-MNA conjugate

  • Phosphate buffer (0.5 M, pH 8.0)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) solution (3 mg/mL in phosphate buffer)

  • Cysteine hydrochloride solutions (for calibration curve)

Procedure:

  • Sample Preparation: Hydrate 0.5-1.0 mg of the conjugate in 250 µL of deionized water.[10]

  • Dilution: Dilute the hydrated sample with 250 µL of 0.5 M phosphate buffer (pH 8.0).[10]

  • Reaction with DTNB: Add 500 µL of the DTNB solution to the sample and incubate for 2 hours at room temperature in the dark.

  • Spectrophotometric Measurement: Measure the absorbance of the solution at 450 nm using a UV-Vis spectrophotometer.

  • Quantification: Determine the amount of thiol groups using a calibration curve prepared with cysteine hydrochloride solutions of known concentrations.

B. Determination of Degree of Modification (UV-Vis Spectrophotometry):

This method quantifies the amount of 6-MNA ligand bound to chitosan.[7]

Materials:

  • Chitosan-6-MNA conjugate

  • Acetate buffer (0.1 M, pH 3.3)

  • Dioxane

  • This compound (for calibration curve)

Procedure:

  • Sample Preparation: Dissolve the freeze-dried conjugate in a 0.1 M acetate buffer (pH 3.3)-dioxane mixture (1:1 v/v) to a final concentration of 0.2 mg/mL.[7]

  • Spectrophotometric Measurement: Measure the absorbance of the solution at 268 nm.[7]

  • Quantification: Calculate the amount of bound ligand using a calibration curve prepared with known concentrations of this compound in the same solvent mixture.[7]

Protocol 3: Evaluation of Mucoadhesive Properties (In Vitro)

A. In Situ Gelling Properties:

This protocol assesses the ability of the conjugate to form a gel upon contact with a mucosal surface.

Procedure:

  • Prepare a solution of the chitosan-6-MNA conjugate (e.g., 1% w/v) in a suitable buffer (e.g., simulated nasal or vaginal fluid).

  • Observe the solution for gel formation over time at 37 °C. The gelling properties are due to the formation of disulfide bonds.[4][5][8]

B. Tensile Strength Measurement:

This method quantifies the force required to detach the polymer from a mucosal tissue.

Materials:

  • Chitosan-6-MNA conjugate (as a tablet or film)

  • Freshly excised mucosal tissue (e.g., porcine intestinal mucosa)

  • Tensile tester

  • Phosphate buffered saline (PBS, pH 7.4)

Procedure:

  • Mount the mucosal tissue on the stationary platform of the tensile tester.

  • Attach the polymer tablet/film to the movable probe of the instrument.

  • Hydrate the mucosal surface with a small amount of PBS.

  • Bring the polymer into contact with the mucosal surface with a defined force for a specific duration.

  • Pull the polymer upward at a constant speed until detachment occurs.

  • Record the maximum detachment force, which is a measure of the mucoadhesive strength.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification Chitosan Chitosan in 1% Acetic Acid Mixing Mixing Chitosan->Mixing MNA This compound in Dioxane/Water MNA->Mixing pH_Adjust1 pH Adjustment to 5.0 Mixing->pH_Adjust1 EDAC_Add Addition of EDAC pH_Adjust1->EDAC_Add pH_Adjust2 pH Adjustment to 6.0 Reaction for 7h EDAC_Add->pH_Adjust2 Reduction Reduction with TCEP pH_Adjust2->Reduction Dialysis Dialysis Reduction->Dialysis Lyophilization Lyophilization Dialysis->Lyophilization Product Chitosan-6-MNA Conjugate Lyophilization->Product

Caption: Synthesis workflow for Chitosan-6-MNA conjugate.

Mucoadhesion_Mechanism cluster_system Mucosal Interface cluster_interaction Interaction cluster_result Result Chitosan_MNA Chitosan-6-MNA (with -SH groups) Disulfide_Bond Disulfide Bond Formation (-S-S-) Chitosan_MNA->Disulfide_Bond Thiol groups Mucus_Layer Mucus Layer (with Cysteine) Mucus_Layer->Disulfide_Bond Cysteine residues Adhesion Enhanced Mucoadhesion Disulfide_Bond->Adhesion

Caption: Mechanism of enhanced mucoadhesion.

Tensile_Test_Workflow Start Start Mount_Tissue Mount Mucosal Tissue Start->Mount_Tissue Attach_Polymer Attach Polymer to Probe Mount_Tissue->Attach_Polymer Hydrate_Tissue Hydrate Tissue with PBS Attach_Polymer->Hydrate_Tissue Contact Bring Polymer and Tissue into Contact Hydrate_Tissue->Contact Apply_Force Apply Contact Force Contact->Apply_Force Detach Pull Probe Upwards Apply_Force->Detach Measure_Force Measure Detachment Force Detach->Measure_Force End End Measure_Force->End

Caption: Workflow for tensile strength measurement.

References

Application Notes and Protocols for the Preparation of 6-Mercaptonicotinic Acid Nanoparticles via Ionic Gelation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide to the synthesis and characterization of 6-Mercaptonicotinic acid (6-MNA) functionalized chitosan nanoparticles using the ionic gelation method. This method offers a simple, mild, and reproducible approach for the formulation of biodegradable polymeric nanoparticles suitable for a range of drug delivery applications, particularly for oral peptide delivery. The thiolation of chitosan with 6-MNA enhances the mucoadhesive properties and stability of the nanoparticles, making them a promising platform for improving the oral bioavailability of therapeutic peptides like insulin.[1][2]

The ionic gelation technique is based on the electrostatic interaction between the positively charged amino groups of chitosan and a polyanion, typically sodium tripolyphosphate (TPP).[3] This interaction leads to the formation of a cross-linked hydrogel matrix that entraps the therapeutic agent. The physicochemical properties of the resulting nanoparticles, such as particle size, surface charge, and drug loading, can be tailored by carefully controlling the formulation parameters.

These application notes provide detailed protocols for the synthesis of the thiolated chitosan polymer, the preparation of the nanoparticles, and their subsequent characterization.

Data Presentation: Physicochemical Properties of 6-MNA Nanoparticles

The following table summarizes the key quantitative data for this compound nanoparticles prepared by the ionic gelation method, as reported in the literature. This allows for a clear comparison of how formulation variables can influence the final nanoparticle characteristics.

Formulation ParameterPolymerCross-linkerParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Release ProfileReference
Chitosan-6-MNA vs. Unmodified ChitosanChitosan-6-MNATPP200-300+8 to +23~36% (for Insulin)Slower release compared to unmodified chitosan[1][2]
Unmodified ChitosanUnmodified ChitosanTPP200-300-~32% (for Insulin)Faster initial burst release[1]
Effect of Chitosan ConcentrationVarying concentrationsTPPSize increases with increasing chitosan concentrationZeta potential may vary--[4][5]
Effect of TPP ConcentrationChitosanVarying concentrationsSize and zeta potential are dependent on the chitosan/TPP ratio---[4][6]

Experimental Protocols

Synthesis of Chitosan-6-Mercaptonicotinic Acid (Chitosan-6-MNA)

This protocol is adapted from the method described by Millotti et al. (2009) and is a prerequisite for the nanoparticle formulation.[1]

Materials:

  • Chitosan (medium molecular weight)

  • This compound (6-MNA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC)

  • Dioxane

  • Deionized water

  • Acetic acid

  • Sodium nitrite (NaNO₂)

  • Sodium hydroxide (NaOH)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Acetone

  • Freeze-dryer

Procedure:

  • Depolymerization of Chitosan (Optional but Recommended):

    • Prepare a 2% (w/v) chitosan solution in 6% (v/v) acetic acid.

    • To 200 ml of the chitosan solution, add 20 ml of a 7% (w/v) NaNO₂ solution and stir for 1 hour to depolymerize the chitosan to a lower molecular weight (e.g., 20 kDa).

    • Precipitate the depolymerized chitosan by adding 5 M NaOH until a pH of 9 is reached.

    • Filter the precipitate and wash thoroughly with acetone.

    • Resuspend the precipitate in 100 ml of 0.1 M acetic acid, dialyze against deionized water, and then freeze-dry.[1]

  • Conjugation of 6-MNA to Chitosan:

    • Dissolve 2.5 g of 6-MNA in a mixture of 80 ml dioxane and 20 ml deionized water.

    • Disperse 1 g of the depolymerized chitosan into the 6-MNA solution.

    • Adjust the pH of the mixture to 5.

    • Add EDAC to a final concentration of 5 mM, 10 mM, or 25 mM to control the degree of thiolation.

    • Adjust the pH to 6 and allow the reaction to proceed for 7 hours with continuous stirring.[1]

  • Reduction and Purification:

    • After the reaction, add TCEP to reduce any disulfide bonds that may have formed.

    • Dialyze the final product extensively against deionized water to remove unreacted reagents.

    • Freeze-dry the purified Chitosan-6-MNA conjugate to obtain a solid product.[1]

Preparation of 6-MNA Nanoparticles by Ionic Gelation

This protocol describes the formation of drug-loaded 6-MNA nanoparticles.

Materials:

  • Chitosan-6-MNA (synthesized as described above)

  • Sodium tripolyphosphate (TPP)

  • Acetic acid

  • Deionized water

  • Therapeutic agent (e.g., insulin)

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Preparation of Polymer Solution:

    • Dissolve Chitosan-6-MNA in a 0.05% (v/v) acetic acid solution to a final concentration of 0.2% (w/v).

    • Adjust the pH of the polymer solution to 4.5.[1]

  • Preparation of Cross-linker and Drug Solution:

    • Dissolve TPP in deionized water to a concentration of 0.1% (w/v).

    • If encapsulating a drug, dissolve the therapeutic agent in the TPP solution. For insulin, a pH of 7.5 for the TPP solution is suitable as insulin is soluble and negatively charged at this pH, preventing premature interaction with TPP.[1]

  • Nanoparticle Formation:

    • While stirring the Chitosan-6-MNA solution at a moderate speed, slowly add the TPP (or drug-containing TPP) solution dropwise.

    • Continue stirring the resulting opalescent suspension for 40 minutes at room temperature.[1]

  • Purification of Nanoparticles:

    • Centrifuge the nanoparticle suspension to separate the nanoparticles from the reaction medium and unreacted components.

    • Resuspend the nanoparticle pellet in deionized water for further use or characterization.

    • For long-term storage, the nanoparticles can be freeze-dried.

Characterization of 6-MNA Nanoparticles

a. Particle Size and Zeta Potential Analysis:

  • Method: Dynamic Light Scattering (DLS)

  • Protocol:

    • Resuspend the purified nanoparticles in deionized water or a suitable buffer.

    • Dilute the suspension to an appropriate concentration to avoid multiple scattering effects.

    • Measure the particle size (hydrodynamic diameter) and Polydispersity Index (PDI) using a DLS instrument.

    • For zeta potential, use the same instrument equipped with an electrode assembly to measure the electrophoretic mobility of the nanoparticles in the suspension.

b. Encapsulation Efficiency and Drug Loading:

  • Method: Indirect quantification using UV-Vis Spectroscopy or HPLC.

  • Protocol:

    • After nanoparticle formation, centrifuge the suspension to pellet the nanoparticles.

    • Carefully collect the supernatant, which contains the unencapsulated drug.

    • Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's maximum absorbance wavelength or HPLC).

    • Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:

    • EE (%) = [(Total amount of drug - Amount of free drug in supernatant) / Total amount of drug] x 100

    • DL (%) = [(Total amount of drug - Amount of free drug in supernatant) / Total weight of nanoparticles] x 100

c. In Vitro Drug Release Study:

  • Method: Dialysis Bag Method

  • Protocol:

    • Prepare a known amount of drug-loaded nanoparticle suspension.

    • Transfer the suspension into a dialysis bag with a molecular weight cut-off (MWCO) that allows the free drug to diffuse out but retains the nanoparticles.

    • Immerse the sealed dialysis bag in a known volume of release medium (e.g., phosphate-buffered saline, PBS, at a specific pH) maintained at 37°C with constant stirring.[7][8]

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

    • Quantify the amount of drug released into the medium at each time point using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

    • Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of Chitosan-6-MNA cluster_nanoparticle Nanoparticle Formulation cluster_characterization Characterization chitosan Chitosan depolymerization Depolymerization (Optional) chitosan->depolymerization conjugation Conjugation (EDAC) depolymerization->conjugation mna 6-Mercaptonicotinic Acid (6-MNA) mna->conjugation purification_synthesis Purification (Dialysis & Freeze-drying) conjugation->purification_synthesis chitosan_mna Chitosan-6-MNA purification_synthesis->chitosan_mna chitosan_mna_sol Chitosan-6-MNA Solution (pH 4.5) chitosan_mna->chitosan_mna_sol ionic_gelation Ionic Gelation (Stirring) chitosan_mna_sol->ionic_gelation tpp_sol TPP Solution (+ Drug) tpp_sol->ionic_gelation nanoparticles 6-MNA Nanoparticles ionic_gelation->nanoparticles dls Particle Size & Zeta Potential (DLS) nanoparticles->dls ee_dl Encapsulation Efficiency & Drug Loading nanoparticles->ee_dl release In Vitro Drug Release (Dialysis) nanoparticles->release

Caption: Experimental workflow for the synthesis and characterization of 6-MNA nanoparticles.

Cellular Uptake Pathway of Chitosan Nanoparticles

cellular_uptake cluster_extracellular Extracellular Space cluster_cell Cell nanoparticle Chitosan Nanoparticle (+) cell_membrane Cell Membrane (-) nanoparticle->cell_membrane Electrostatic Interaction endocytosis Endocytosis cell_membrane->endocytosis clathrin Clathrin-mediated endocytosis->clathrin caveolae Caveolae-mediated endocytosis->caveolae macropinocytosis Macropinocytosis endocytosis->macropinocytosis endosome Early Endosome clathrin->endosome caveolae->endosome macropinocytosis->endosome lysosome Lysosome endosome->lysosome Degradation endosomal_escape Endosomal Escape (Proton Sponge Effect) endosome->endosomal_escape cytoplasm Cytoplasm (Drug Release) endosomal_escape->cytoplasm

Caption: Cellular uptake mechanisms of positively charged chitosan nanoparticles.

References

Application Notes and Protocols for Oral Peptide Drug Delivery Using Chitosan-6-Mercaptonicotinic Acid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oral delivery of peptide and protein drugs presents a significant challenge due to their poor stability in the gastrointestinal tract and low permeability across the intestinal epithelium. Chitosan, a natural, biocompatible, and biodegradable polysaccharide, has shown great promise as a carrier for oral drug delivery due to its mucoadhesive properties.[1][2][3] Thiolation of chitosan, specifically with 6-mercaptonicotinic acid, further enhances these properties, leading to improved drug stability, prolonged residence time at the absorption site, and enhanced permeation.[4][5][6] This document provides detailed application notes and experimental protocols for the development and characterization of chitosan-6-mercaptonicotinic acid (CS-6-MNA) nanoparticles for oral peptide delivery, using insulin as a model peptide.

Data Presentation

The following tables summarize the key quantitative data regarding the physicochemical properties and performance of CS-6-MNA nanoparticles compared to unmodified chitosan nanoparticles.

Table 1: Physicochemical Characterization of Nanoparticles

ParameterUnmodified Chitosan NanoparticlesChitosan-6-Mercaptonicotinic Acid NanoparticlesReference
Particle Size (nm) 200 - 300200 - 300[5]
Zeta Potential (mV) +8 to +23+8 to +23[5]
Polydispersity Index (PDI) ~ 0.2~ 0.2[7]
Encapsulation Efficiency (%) ~ 99%~ 99%[7]
Drug (Insulin) Loading Content (%) ~ 25%~ 25%[7]

Table 2: In Vitro and In Vivo Performance

ParameterUnmodified Chitosan NanoparticlesChitosan-6-Mercaptonicotinic Acid NanoparticlesReference
Mucoadhesion (remaining on mucosa after 3h) 20%up to 60%[5]
In Vitro Insulin Release (in 30 min) 70%50%[4]
In Vivo Insulin Bioavailability (AUC improvement) -4-fold improvement[5]

Experimental Protocols

Synthesis of Chitosan-6-Mercaptonicotinic Acid (CS-6-MNA)

This protocol describes the covalent attachment of this compound to chitosan.

Materials:

  • Chitosan (medium molecular weight)

  • This compound (6-MNA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC)

  • Dioxane

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Acetone

  • Dialysis tubing (MWCO 12-14 kDa)

Procedure:

  • Depolymerization of Chitosan (Optional, to achieve a specific molecular weight):

    • Prepare a 2% (w/v) chitosan solution in 1% (v/v) acetic acid.

    • Slowly add a calculated amount of sodium nitrite (NaNO₂) solution to the chitosan solution while stirring to achieve the desired lower molecular weight.

    • Allow the reaction to proceed for 1 hour at room temperature.

    • Precipitate the depolymerized chitosan by adjusting the pH to 9 with 5 M NaOH.

    • Filter the precipitate, wash with distilled water and then acetone, and freeze-dry.[5]

  • Activation of this compound:

    • Dissolve 6-MNA in a mixture of dioxane and water (e.g., 4:1 v/v).

  • Coupling Reaction:

    • Dissolve the depolymerized chitosan in 0.1 M HCl.

    • Add the 6-MNA solution to the chitosan solution.

    • Adjust the pH of the reaction mixture to 5.0.

    • Add EDAC to the reaction mixture. The amount of EDAC will determine the degree of thiolation.

    • Allow the reaction to proceed for 3-4 hours at room temperature with continuous stirring.[8][9]

  • Purification:

    • Precipitate the CS-6-MNA conjugate by adjusting the pH to 9.0 with 5 M NaOH.

    • Collect the precipitate by centrifugation.

    • Wash the precipitate with distilled water and then acetone to remove unreacted reagents.

    • Resuspend the purified CS-6-MNA in distilled water and dialyze extensively against distilled water for 3 days, changing the water frequently.

    • Freeze-dry the purified CS-6-MNA to obtain a white powder. Store at 4°C.

Preparation of CS-6-MNA Nanoparticles via Ionic Gelation

This protocol details the formation of peptide-loaded nanoparticles.

Materials:

  • CS-6-MNA polymer

  • Tripolyphosphate (TPP)

  • Peptide drug (e.g., Insulin)

  • Acetic acid

  • Distilled water

Procedure:

  • Preparation of CS-6-MNA Solution:

    • Dissolve the CS-6-MNA powder in a 0.1% (v/v) acetic acid solution to a final concentration of 1 mg/mL. Stir until fully dissolved.

    • Adjust the pH of the solution to 4.5-5.0 using 1 M NaOH.

  • Preparation of Peptide and TPP Solution:

    • Dissolve the peptide drug in distilled water to the desired concentration.

    • Prepare a 0.1% (w/v) TPP solution in distilled water.

  • Nanoparticle Formation:

    • Add the peptide solution to the CS-6-MNA solution and stir gently for 10 minutes.

    • Add the TPP solution dropwise to the CS-6-MNA/peptide mixture under constant magnetic stirring at room temperature.

    • Continue stirring for 30-60 minutes to allow for nanoparticle formation and stabilization.

  • Purification:

    • Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for 30 minutes.

    • Discard the supernatant and resuspend the nanoparticle pellet in distilled water.

    • Repeat the centrifugation and resuspension steps twice to remove unreacted reagents and unloaded drug.

  • Storage:

    • The purified nanoparticles can be resuspended in a suitable buffer or lyophilized for long-term storage.

In Vitro Drug Release Study

This protocol assesses the release profile of the encapsulated peptide from the nanoparticles.

Materials:

  • Peptide-loaded CS-6-MNA nanoparticles

  • Phosphate buffered saline (PBS) at pH 6.8 and pH 7.4 (simulating intestinal conditions)

  • Simulated gastric fluid (SGF, pH 1.2)

  • Centrifuge tubes

  • Incubator shaker

Procedure:

  • Resuspend a known amount of peptide-loaded nanoparticles in a specific volume of the release medium (SGF, PBS pH 6.8, or PBS pH 7.4).

  • Incubate the suspension at 37°C in a shaker.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample of the suspension.

  • Centrifuge the sample to separate the nanoparticles from the release medium.

  • Analyze the supernatant for the concentration of the released peptide using a suitable analytical method (e.g., HPLC or ELISA).

  • Calculate the cumulative percentage of drug released at each time point.

Cytotoxicity Assay (MTT Assay)

This protocol evaluates the in vitro safety of the nanoparticles on intestinal cells.

Materials:

  • Caco-2 cells (human colon adenocarcinoma cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • CS-6-MNA nanoparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed Caco-2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare different concentrations of the CS-6-MNA nanoparticle suspension in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the nanoparticle suspensions at various concentrations.

    • Include a control group with cells treated only with medium.

    • Incubate the plate for 24 or 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Calculate the cell viability as a percentage of the control group.

Mandatory Visualizations

Experimental Workflow

G cluster_synthesis 1. Synthesis & Formulation cluster_characterization 2. Characterization cluster_invivo 3. In Vivo Evaluation chitosan Chitosan cs_mna CS-6-MNA Polymer chitosan->cs_mna mna This compound mna->cs_mna nanoparticles Peptide-loaded CS-6-MNA Nanoparticles cs_mna->nanoparticles peptide Peptide Drug peptide->nanoparticles tpp TPP tpp->nanoparticles size Particle Size & Zeta Potential nanoparticles->size ee Encapsulation Efficiency nanoparticles->ee release In Vitro Release nanoparticles->release toxicity Cytotoxicity (MTT Assay) nanoparticles->toxicity oral_admin Oral Administration to Rats nanoparticles->oral_admin blood_sampling Blood Sampling oral_admin->blood_sampling elisa Peptide Quantification (ELISA) blood_sampling->elisa pk_analysis Pharmacokinetic Analysis elisa->pk_analysis

Caption: Experimental workflow for developing and evaluating CS-6-MNA nanoparticles.

Signaling Pathway of Enhanced Intestinal Permeation

G cluster_lumen Intestinal Lumen cluster_mucus Mucus Layer cluster_blood Bloodstream np CS-6-MNA Nanoparticle mucin Mucin Glycoproteins (Cysteine-rich domains) np->mucin Disulfide Bond Formation (Mucoadhesion) zo1 ZO-1 np->zo1 Interaction & Disruption enterocyte1 Enterocyte mucin->enterocyte1 Prolonged Residence Time blood Peptide Absorption enterocyte1->blood Paracellular Transport enterocyte2 Enterocyte occludin Occludin zo1->occludin

Caption: Mechanism of enhanced peptide absorption by CS-6-MNA nanoparticles.

References

Application Notes and Protocols for Nanowell-Based Sensors Functionalized with 6-Mercaptonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanowell-based biosensors offer a powerful platform for the sensitive and real-time detection of biomolecular interactions. This is crucial for various applications, including drug discovery, diagnostics, and fundamental biological research. This document provides a detailed guide to the fabrication, functionalization, and application of nanowell-based impedance sensors. A key step in the process is the surface modification of gold electrodes within the nanowells using 6-Mercaptonicotinic acid (6-MNA). The carboxylic acid group of 6-MNA provides a versatile anchor point for the subsequent immobilization of biorecognition elements such as antibodies, enzymes, or nucleic acids, enabling the specific detection of target analytes.

I. Fabrication of Nanowell-Based Sensors

The fabrication of nanowell sensors is a multi-step microfabrication process that requires a cleanroom environment and specialized equipment. The following protocol outlines a typical procedure for creating a nanowell array with integrated gold electrodes on a fused silica or glass substrate.

Materials and Equipment:

  • Fused silica or glass wafers

  • Chromium (Cr) and Gold (Au) evaporation sources

  • Aluminum oxide (Al₂O₃) for atomic layer deposition (ALD)

  • Photoresist and developer

  • Mask aligner for photolithography

  • Electron beam evaporator or sputter coater

  • Atomic Layer Deposition (ALD) system

  • Plasma asher or reactive ion etcher (RIE)

  • Wet etching solutions (e.g., gold and chromium etchants, buffered oxide etch)

  • Microscope for inspection

Experimental Protocol: Nanowell Fabrication
  • Substrate Cleaning: Begin with a thorough cleaning of the fused silica or glass wafer to remove any organic and inorganic contaminants. This can be achieved by a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) followed by extensive rinsing with deionized (DI) water and drying with a nitrogen gun. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood.

  • Bottom Electrode Patterning:

    • Spin-coat a layer of photoresist onto the cleaned substrate.

    • Use a mask aligner to expose the photoresist with a pattern for the bottom electrodes.

    • Develop the photoresist to reveal the patterned areas.

  • Bottom Electrode Deposition:

    • Deposit a thin adhesion layer of chromium (e.g., 5 nm) followed by a layer of gold (e.g., 100 nm) using an electron beam evaporator or sputter coater.

    • Perform a lift-off process by dissolving the remaining photoresist in a suitable solvent (e.g., acetone) to leave behind the patterned bottom electrodes.

  • Insulation Layer Deposition: Deposit a thin layer of aluminum oxide (Al₂O₃) (e.g., 40 nm) over the entire substrate using Atomic Layer Deposition (ALD). This layer serves as an insulator between the bottom and top electrodes.

  • Top Electrode Patterning and Deposition: Repeat steps 2 and 3 to pattern and deposit the top gold electrodes, ensuring they overlap with the bottom electrodes in the desired nanowell regions.

  • Protective Layer Deposition: Deposit a second layer of Al₂O₃ (e.g., 40 nm) by ALD to encapsulate the electrodes.

  • Nanowell Formation:

    • Pattern the desired nanowell array on the top Al₂O₃ layer using photolithography.

    • Use a combination of wet and/or dry etching to sequentially remove the top Al₂O₃ layer, the underlying gold of the top electrode, and the first Al₂O₃ layer to expose the gold of the bottom electrode within the defined well structure.

  • Final Cleaning: Clean the fabricated sensor chip to remove any residual photoresist and contaminants. This can be done with a gentle oxygen plasma treatment or a final rinse with appropriate solvents.

Diagram of Nanowell Fabrication Workflow

G cluster_0 Nanowell Fabrication Process Substrate Cleaning Substrate Cleaning Bottom Electrode Patterning Bottom Electrode Patterning Substrate Cleaning->Bottom Electrode Patterning Photolithography Bottom Electrode Deposition Bottom Electrode Deposition Bottom Electrode Patterning->Bottom Electrode Deposition E-beam Evaporation Insulation Layer (Al2O3) Insulation Layer (Al2O3) Bottom Electrode Deposition->Insulation Layer (Al2O3) ALD Top Electrode Patterning Top Electrode Patterning Insulation Layer (Al2O3)->Top Electrode Patterning Photolithography Top Electrode Deposition Top Electrode Deposition Top Electrode Patterning->Top Electrode Deposition E-beam Evaporation Protective Layer (Al2O3) Protective Layer (Al2O3) Top Electrode Deposition->Protective Layer (Al2O3) ALD Nanowell Patterning Nanowell Patterning Protective Layer (Al2O3)->Nanowell Patterning Photolithography Etching Etching Nanowell Patterning->Etching Wet/Dry Etch Final Cleaning Final Cleaning Etching->Final Cleaning O2 Plasma

Caption: A step-by-step workflow for the microfabrication of nanowell sensors.

II. Surface Functionalization with this compound

The gold electrodes within the nanowells are functionalized with this compound to create a self-assembled monolayer (SAM). The thiol group of 6-MNA forms a strong covalent bond with the gold surface, while the terminal carboxylic acid group is available for subsequent bioconjugation.

Materials and Reagents:

  • Fabricated nanowell sensor chip

  • This compound (6-MNA)

  • Absolute ethanol (200 proof)

  • Piranha solution (for cleaning, if necessary)

  • Ultrapure water (18.2 MΩ·cm)

  • High-purity nitrogen gas

Experimental Protocol: 6-MNA SAM Formation
  • Gold Surface Cleaning:

    • It is crucial to have a pristine gold surface for the formation of a high-quality SAM. If the fabricated chip has been stored, it may require cleaning. A gentle oxygen plasma treatment or immersion in piranha solution for a short duration (e.g., 1-2 minutes) can be effective. Caution: Piranha solution is extremely hazardous.

    • Rinse the chip thoroughly with ultrapure water and then with absolute ethanol.

    • Dry the chip under a gentle stream of nitrogen gas.

  • Prepare 6-MNA Solution: Prepare a 1 mM solution of this compound in absolute ethanol. For example, dissolve the appropriate amount of 6-MNA in 10 mL of absolute ethanol in a clean glass vial. Sonicate briefly if necessary to ensure complete dissolution.

  • SAM Formation:

    • Immerse the cleaned and dried nanowell sensor chip into the 6-MNA solution.

    • Incubate for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination. For optimal SAM formation, the container can be purged with nitrogen to minimize oxidation.

  • Rinsing:

    • After incubation, remove the sensor chip from the 6-MNA solution with clean tweezers.

    • Rinse the chip thoroughly with absolute ethanol to remove any non-covalently bound 6-MNA molecules.

    • Follow with a rinse in ultrapure water if the subsequent steps are in an aqueous environment.

  • Drying: Dry the functionalized sensor chip under a gentle stream of high-purity nitrogen gas.

  • Storage: The functionalized chip should be used immediately for the best results. If short-term storage is necessary, keep it in a clean, dry environment, such as a desiccator or a nitrogen-purged container.

Diagram of Surface Functionalization Workflow

G cluster_1 Surface Functionalization with 6-MNA Pristine Gold Nanowell Pristine Gold Nanowell Gold Surface Cleaning Gold Surface Cleaning Pristine Gold Nanowell->Gold Surface Cleaning O2 Plasma/Piranha Immersion in 6-MNA Solution Immersion in 6-MNA Solution Gold Surface Cleaning->Immersion in 6-MNA Solution 1 mM in Ethanol Incubation (18-24h) Incubation (18-24h) Immersion in 6-MNA Solution->Incubation (18-24h) Room Temperature Rinsing Rinsing Incubation (18-24h)->Rinsing Ethanol & DI Water Drying Drying Rinsing->Drying Nitrogen Gas Functionalized Nanowell Functionalized Nanowell Drying->Functionalized Nanowell

Caption: Workflow for creating a 6-MNA self-assembled monolayer on the gold nanowell surface.

III. Biorecognition Molecule Immobilization and Sensing Application

The carboxylic acid groups of the 6-MNA SAM provide a convenient handle for the covalent immobilization of biorecognition molecules (e.g., antibodies, aptamers) using carbodiimide chemistry (e.g., EDC/NHS coupling). The principle of detection is based on Electrochemical Impedance Spectroscopy (EIS), which measures the change in impedance at the electrode-solution interface upon binding of the target analyte to the immobilized biorecognition molecules.

Materials and Reagents:

  • 6-MNA functionalized nanowell sensor

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS)

  • Biorecognition molecule (e.g., specific antibody)

  • Blocking agent (e.g., Bovine Serum Albumin (BSA) or ethanolamine)

  • Target analyte solution

  • Potentiostat with a frequency response analyzer for EIS measurements

Experimental Protocol: Immunoassay and Impedance Measurement
  • Activation of Carboxylic Acid Groups:

    • Prepare a fresh solution of EDC and NHS in PBS (e.g., 0.4 M EDC and 0.1 M NHS).

    • Incubate the 6-MNA functionalized sensor with the EDC/NHS solution for a specified time (e.g., 30-60 minutes) at room temperature to activate the carboxyl groups.

    • Rinse the sensor with PBS.

  • Immobilization of Biorecognition Molecule:

    • Immediately incubate the activated sensor with a solution of the biorecognition molecule (e.g., antibody at a concentration of 10-100 µg/mL in PBS) for 1-2 hours at room temperature or overnight at 4°C.

    • Rinse thoroughly with PBS to remove any unbound molecules.

  • Blocking:

    • To prevent non-specific binding of the target analyte, incubate the sensor with a blocking solution (e.g., 1% BSA in PBS or 1 M ethanolamine) for 30-60 minutes.

    • Rinse with PBS.

  • Electrochemical Impedance Spectroscopy (EIS) Measurement:

    • Connect the nanowell sensor to the potentiostat. The two gold electrodes in the nanowell act as the working and counter/reference electrodes.

    • Perform EIS measurements in a suitable electrolyte solution, often PBS containing a redox probe like [Fe(CN)₆]³⁻/⁴⁻.

    • Apply a small AC voltage (e.g., 5-10 mV) over a wide frequency range (e.g., 0.1 Hz to 100 kHz).

    • Record the baseline impedance spectrum.

  • Analyte Detection:

    • Introduce the sample containing the target analyte to the sensor surface and incubate for a specific time to allow for binding.

    • Rinse with PBS to remove unbound analyte.

    • Perform another EIS measurement. The binding of the analyte to the biorecognition molecule will cause a change in the impedance spectrum, typically an increase in the charge transfer resistance (Rct).

  • Data Analysis: The change in Rct is proportional to the concentration of the analyte. A calibration curve can be generated by measuring the impedance change for a series of known analyte concentrations.

Diagram of the Sensing Principle

Caption: The workflow for an immunoassay on the functionalized nanowell sensor and detection using EIS.

IV. Data Presentation

The performance of the nanowell-based sensor can be characterized by several key parameters. The following tables provide a template for summarizing the quantitative data obtained from sensor characterization and performance evaluation. The values presented are representative and will vary depending on the specific application, analyte, and experimental conditions.

Table 1: Sensor Fabrication and Functionalization Parameters

ParameterValue
Substrate MaterialFused Silica
Bottom Electrode Thickness (Cr/Au)5 nm / 100 nm
Insulator Thickness (Al₂O₃)40 nm
Top Electrode Thickness (Au)100 nm
Nanowell Diameter500 nm - 2 µm
Nanowell Depth~150 nm
6-MNA Concentration for SAM1 mM in Ethanol
SAM Incubation Time18-24 hours

Table 2: Representative Sensor Performance Data (Impedance-based)

ParameterRepresentative ValueAnalyte Example
Limit of Detection (LOD) 1-10 pg/mLProtein Biomarker
Linear Detection Range 10 pg/mL - 10 ng/mLProtein Biomarker
Sensitivity Varies with analyte-
Specificity High (with specific antibody)-
Response Time 15-30 minutes-
Reproducibility (RSD) < 10%-

Table 3: Example Impedance Data Before and After Analyte Binding

ConditionCharge Transfer Resistance (Rct) (kΩ)
Baseline (after blocking) 10.5 ± 0.8
After Analyte Incubation (e.g., 1 ng/mL) 25.2 ± 1.5
% Change in Rct ~140%

These tables should be populated with the experimental data obtained to provide a clear and concise summary of the sensor's characteristics and performance.

Troubleshooting & Optimization

addressing the pH-dependent reactivity of 6-Mercaptonicotinic acid thiols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for addressing the pH-dependent reactivity of 6-Mercaptonicotinic acid (6-MNA) thiols. It includes troubleshooting advice, frequently asked questions, quantitative data, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What makes the thiol group of this compound (6-MNA) different from a standard aliphatic thiol like cysteine?

A1: The thiol group in 6-MNA is attached to an aromatic pyridine ring. This structure allows for tautomeric equilibrium, meaning it can exist in both a thiol (-SH) form and a thione (C=S) form.[1][2] This duality is a key distinction from simple aliphatic thiols (like in cysteine), which have a pKa around 8-10 and are primarily reactive in their deprotonated state at higher pH.[1][3][4] Consequently, 6-MNA can participate in reactions like disulfide bond formation across a much broader pH range, including acidic conditions where aliphatic thiols are largely unreactive.[1][5]

Q2: What is the primary reactive species of a thiol group in nucleophilic reactions?

A2: The primary reactive species for nucleophilic reactions, such as Michael additions to maleimides or alkylation, is the deprotonated thiolate anion (R-S⁻) .[6][7] The thiolate is a significantly stronger nucleophile than its protonated thiol (R-SH) counterpart.[7]

Q3: How does pH influence the concentration of the reactive thiolate anion?

A3: The concentration of the thiolate anion is governed by the thiol's acid dissociation constant (pKa) and the pH of the solution, as described by the Henderson-Hasselbalch equation.[8] As the pH of the solution rises to approach and exceed the thiol's pKa, the equilibrium shifts, increasing the concentration of the highly reactive thiolate anion.[9]

Q4: What is the optimal pH range for conjugating thiols to maleimides, and why?

A4: The optimal pH range for thiol-maleimide conjugation is generally between 6.5 and 7.5 .[6][10][] This range represents a critical balance:

  • Below pH 6.5: The concentration of the nucleophilic thiolate is low, leading to a very slow reaction rate.[6]

  • Within pH 6.5 - 7.5: There is a sufficient concentration of thiolate for an efficient reaction, while maintaining high selectivity for the thiol group over other nucleophiles like amines.[10] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[6][10][]

  • Above pH 7.5: Several undesirable side reactions become more prominent. These include the hydrolysis of the maleimide ring (rendering it unreactive), increased reactivity with amines (reducing specificity), and a higher rate of thiol oxidation to disulfides.[6][10]

Troubleshooting Guide

Q1: My conjugation yield is low. What are the likely pH-related causes?

A1: Low yield is frequently tied to suboptimal pH.

  • pH is too low (e.g., < 6.5): The thiol group remains protonated (R-SH), which is a poor nucleophile. This drastically slows down the reaction rate, resulting in incomplete conversion.

  • pH is too high (e.g., > 8.0): If you are using a maleimide-based substrate, the maleimide ring becomes highly susceptible to hydrolysis.[10] The hydrolyzed product, a maleamic acid, is unreactive towards thiols, thus reducing the effective concentration of your substrate and lowering the final yield.

Q2: I'm observing significant formation of disulfide-linked 6-MNA dimers (oxidation). How can I prevent this?

A2: Thiolate anions are easily oxidized to form disulfide bonds, a reaction that is accelerated at higher pH.[3][12] To minimize this:

  • Lower the Reaction pH: Work within the lower end of the optimal range (e.g., pH 6.5 - 7.0) to reduce the rate of oxidation.

  • Degas Buffers: Remove dissolved oxygen from all buffers and solutions by sparging with an inert gas like nitrogen or argon before use.

  • Use a Non-Thiol Reducing Agent: Consider adding a small amount of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). TCEP is effective at preventing disulfide formation but does not contain a thiol group itself, so it won't compete in the primary conjugation reaction.[13] Avoid thiol-containing reducing agents like DTT or β-mercaptoethanol, which must be removed before the reaction.[13]

Q3: My reaction is not specific, and I see side-products with other functional groups (e.g., amines). What is the problem?

A3: This indicates a loss of chemoselectivity, which is almost always caused by the reaction pH being too high. Above pH 7.5-8.0, primary amines (e.g., the ε-amino group of lysine residues in a protein) can become deprotonated and act as competing nucleophiles, reacting with electrophilic partners like maleimides.[6][10] To ensure the reaction is specific to the thiol group, maintain the pH at or below 7.5.[]

Quantitative Data

Table 1: pH-Dependent Reactivity and Side-Reaction Profile for Thiol-Maleimide Conjugation
pH RangeThiol Reactivity (Nucleophilicity)Selectivity (vs. Amines)Key Side ReactionsRecommendation
< 6.5Very LowHigh-Not Recommended (Too Slow)
6.5 - 7.5OptimalHighMinimal Maleimide HydrolysisOptimal Range [6][10]
> 7.5HighDecreasedMaleimide Hydrolysis, Amine Reaction[6]Not Recommended (Loss of Specificity)
> 8.5Very HighLowRapid Oxidation, Significant HydrolysisAvoid
Table 2: Calculated Thiolate Anion (R-S⁻) Percentage vs. pH

This table illustrates the percentage of a thiol group in its reactive thiolate form at a given pH, based on the Henderson-Hasselbalch equation. A representative pKa of 8.5 is used for this calculation, typical for a cysteine thiol.[14]

pH% Thiolate (R-S⁻)
6.50.99%
7.03.07%
7.59.09%
8.024.03%
8.550.00%
9.075.97%
9.590.91%

Key Experimental Protocols

Protocol 1: Quantification of Free Thiols using Ellman's Reagent (DTNB)

This protocol determines the concentration of free thiol groups in a solution.[15]

Materials:

  • Ellman's Reagent (DTNB, 5,5'-dithiobis-(2-nitrobenzoic acid))

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0

  • Sample containing 6-MNA

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare DTNB Stock Solution: Dissolve DTNB in the reaction buffer to a final concentration of 4 mg/mL.

  • Prepare Reaction Mixture: In a 1.5 mL cuvette, add 1 mL of the reaction buffer.

  • Add Sample: Add 50 µL of your 6-MNA solution to the cuvette and mix by pipetting.

  • Measure Blank: Read the absorbance of this mixture at 412 nm. This is your blank reading.

  • Initiate Reaction: Add 20 µL of the DTNB stock solution to the cuvette. Mix thoroughly and incubate for 15 minutes at room temperature.

  • Measure Final Absorbance: Read the absorbance at 412 nm.

  • Calculate Thiol Concentration:

    • Corrected Absorbance = (Final Absorbance) - (Blank Absorbance).

    • Thiol Concentration (M) = Corrected Absorbance / (14,150 M⁻¹cm⁻¹ * path length in cm).

    • Note: The molar extinction coefficient for the TNB²⁻ chromophore is ~14,150 M⁻¹cm⁻¹ at 412 nm.

Protocol 2: General Protocol for pH-Controlled Thiol-Maleimide Conjugation

This protocol provides a general workflow for conjugating 6-MNA to a maleimide-functionalized molecule.

Materials:

  • This compound (6-MNA)

  • Maleimide-functionalized substrate (e.g., protein, peptide)

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2

  • Degassing equipment (e.g., nitrogen or argon gas line)

Procedure:

  • Prepare Buffer: Prepare the conjugation buffer and thoroughly degas it by bubbling with nitrogen or argon for at least 20 minutes to remove dissolved oxygen.

  • Dissolve Substrate: Dissolve the maleimide-functionalized substrate in the degassed conjugation buffer to the desired concentration.

  • Dissolve 6-MNA: Immediately before starting the reaction, dissolve 6-MNA in a small amount of degassed buffer. Prepare it at a 10-20 fold molar excess relative to the maleimide substrate.[16]

  • Initiate Reaction: Add the dissolved 6-MNA solution to the stirring substrate solution.

  • React: Allow the reaction to proceed at room temperature for 2 hours or overnight at 4°C, under a gentle stream of nitrogen or argon if possible.[16]

  • Quench Reaction (Optional): To stop the reaction, add a small molecule thiol like cysteine or β-mercaptoethanol to react with any remaining unreacted maleimide groups.

  • Purification: Purify the resulting conjugate from excess 6-MNA and quenching reagents using an appropriate method, such as dialysis, size-exclusion chromatography, or HPLC.

Diagrams and Workflows

troubleshooting_flow start Low Reaction Yield check_ph Is pH in optimal range (6.5 - 7.5)? start->check_ph ph_low Action: Increase pH to > 6.5 Reason: Insufficient reactive thiolate. check_ph->ph_low No (Too Low) ph_high Action: Decrease pH to < 7.5 Reason: Potential maleimide hydrolysis. check_ph->ph_high No (Too High) check_oxidation Is oxidation (disulfide formation) observed? check_ph->check_oxidation Yes oxidation_yes Action: Degas buffers, lower pH, or add TCEP. check_oxidation->oxidation_yes Yes check_reagents Reagents are fresh and concentrations are correct? check_oxidation->check_reagents No

Caption: Troubleshooting logic for low yield in thiol conjugations.

thiol_reactivity cluster_equilibrium Thiol-Thiolate Equilibrium cluster_reactions Thiolate Reactions thiol R-SH (Thiol) Poor Nucleophile thiolate R-S⁻ (Thiolate) Strong Nucleophile thiol->thiolate + OH⁻ thiolate->thiol + H⁺ desired Desired Reaction (e.g., Michael Addition) thiolate->desired Fast at pH 6.5-7.5 undesired Undesired Reaction (Oxidation to R-S-S-R) thiolate->undesired Increases with pH > 7.5

Caption: pH-dependent equilibrium and reactivity pathways of thiols.

experimental_workflow prep_buffer 1. Prepare & Degas Buffer ph_control 2. Set pH to 6.5-7.5 prep_buffer->ph_control dissolve_substrate 3. Dissolve Maleimide Substrate ph_control->dissolve_substrate dissolve_mna 4. Dissolve 6-MNA (in excess) dissolve_substrate->dissolve_mna react 5. Mix and React (2h @ RT or O/N @ 4C) dissolve_mna->react purify 6. Quench & Purify (e.g., HPLC, Dialysis) react->purify

Caption: Experimental workflow for a pH-controlled conjugation reaction.

References

preventing oxidation and dimerization of 6-Mercaptonicotinic acid in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to prevent the common issues of oxidation and dimerization of 6-Mercaptonicotinic acid (6-MNA) during experimental use.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound solution become cloudy or form a precipitate?

This is typically a sign of oxidation. The thiol (-SH) group on 6-MNA is susceptible to oxidation, especially when exposed to air (oxygen). This process causes two molecules of 6-MNA to link together, forming a disulfide bond. The resulting molecule, 6,6'-dithiodinicotinic acid, is a dimer that is often less soluble than the monomer, leading to precipitation.[1][2]

Q2: What factors accelerate the oxidation and dimerization of 6-MNA?

Several factors can increase the rate of oxidation:

  • Presence of Oxygen: Dissolved oxygen in solvents is a primary culprit.

  • pH Level: Thiol oxidation is generally faster at neutral to alkaline pH (pH > 7).[3]

  • Trace Metal Ions: Transition metal ions (e.g., iron, copper) in your buffers or reagents can act as catalysts for oxidation.[4]

  • Temperature and Light: Elevated temperatures and exposure to UV light can also promote oxidative processes.

Q3: How can I prevent my 6-MNA from oxidizing during my experiment?

The most effective strategy involves a combination of techniques:

  • Use Deoxygenated Solvents: Degas all buffers and solvents by sparging with an inert gas like argon or nitrogen, or by using a freeze-pump-thaw method.[4]

  • Work Under an Inert Atmosphere: Whenever possible, handle 6-MNA solutions in a glove box or under a blanket of nitrogen or argon gas.[4]

  • Add a Reducing Agent: Incorporate a reducing agent like TCEP or DTT into your solutions to keep the thiol group in its reduced state.[5]

  • Use a Chelating Agent: Add a chelating agent such as EDTA (Ethylenediaminetetraacetic acid) to your buffers to sequester catalytic metal ions.[4]

Q4: I have a solution of the 6-MNA dimer. Can I reverse the dimerization?

Yes. The disulfide bond of the dimer can be chemically reduced back to two free thiol groups. This is achieved by treating the solution with a sufficient molar excess of a strong reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[6][7] See Protocol 2 for a detailed procedure.

Troubleshooting Guide

Problem ObservedPossible CauseRecommended Solution
Solution turns cloudy or a precipitate forms over time. Oxidation and Dimerization: The thiol groups are oxidizing to form less soluble disulfide-linked dimers.1. Add a reducing agent like TCEP to the solution to reverse the dimerization (See Protocol 2). 2. For future experiments, prepare fresh solutions using deoxygenated buffers and include TCEP from the start (See Protocol 1).[4]
Loss of expected reactivity in a conjugation reaction (e.g., with a maleimide). Thiol Group is Oxidized: The thiol group is no longer in its reduced, reactive state.1. Pre-treat your 6-MNA solution with a 5-10 fold molar excess of TCEP for 30 minutes before use.[6] 2. Confirm the presence of free thiols using Ellman's Reagent before proceeding with the main reaction.
Inconsistent results between experimental batches. Variable Oxidation: The extent of oxidation is differing between preparations due to variations in oxygen exposure, buffer quality, or handling time.1. Standardize your solution preparation method using the steps in Protocol 1. 2. Always use freshly prepared solutions of 6-MNA for critical experiments. 3. Store stock solutions as single-use aliquots at -20°C or below to avoid repeated freeze-thaw cycles.[8]

Data Presentation: Comparison of Reducing Agents

For preventing oxidation or reversing dimerization, TCEP and DTT are common choices. TCEP is often preferred for its stability and compatibility with downstream applications.[6][8]

FeatureTCEP (Tris(2-carboxyethyl)phosphine)DTT (Dithiothreitol)
Effective pH Range Wide (1.5 - 8.5)[3][7]Limited (Best at pH > 7.5)[6]
Stability in Air High; resistant to air oxidationLow; readily oxidizes in air
Odor OdorlessStrong, unpleasant odor
Interference Does not interfere with maleimide chemistry[3][6]Reacts with maleimides; must be removed before conjugation[6]
Notes Can be unstable in phosphate buffers at neutral pH.[3][9]Less stable in solution, requiring freshly made preparations.[8]

Experimental Protocols

Protocol 1: Preparation and Storage of a Stabilized this compound Stock Solution

This protocol describes how to prepare a 6-MNA solution that is protected against oxidation.

Materials:

  • This compound (solid)

  • High-purity water or appropriate buffer (e.g., Tris-HCl, HEPES)

  • TCEP-HCl (Tris(2-carboxyethyl)phosphine hydrochloride)

  • EDTA (Ethylenediaminetetraacetic acid)

  • Nitrogen or Argon gas source

  • Sterile, sealed vials for storage

Procedure:

  • Deoxygenate Buffer: Take the required volume of your chosen buffer in a flask. Degas the buffer by sparging with nitrogen or argon gas for at least 30 minutes.

  • Prepare Stabilizing Buffer: To the deoxygenated buffer, add TCEP-HCl to a final concentration of 1-5 mM and EDTA to a final concentration of 1 mM. TCEP will maintain the reduced state, while EDTA will chelate metal ions.[4]

  • Dissolve 6-MNA: Weigh the required amount of solid 6-MNA and dissolve it directly into the deoxygenated, stabilized buffer to achieve your target concentration. Gently swirl to mix under a gentle stream of inert gas.

  • Aliquoting and Storage: Immediately aliquot the stabilized 6-MNA solution into single-use, airtight vials. Purge the headspace of each vial with inert gas before sealing.

  • Store Properly: Store the sealed aliquots at -20°C or -80°C for long-term use.[8] Avoid repeated freeze-thaw cycles.

Protocol 2: Reversing Dimerization of this compound

This protocol is for rescuing a solution where oxidation and dimerization have already occurred.

Materials:

  • Solution containing oxidized 6-MNA dimer

  • TCEP-HCl (solid or a concentrated stock solution)

  • pH meter and appropriate acid/base for adjustment (e.g., HCl, NaOH)

Procedure:

  • Add Reducing Agent: To your solution of the 6-MNA dimer, add TCEP-HCl to achieve a 5- to 20-fold molar excess relative to the initial concentration of the 6-MNA monomer.

  • Adjust pH (if necessary): TCEP is effective over a broad pH range, but reduction is often efficient between pH 5.0 and 7.5.[7] Monitor the pH and adjust if needed.

  • Incubate: Allow the reaction to proceed at room temperature for 30-60 minutes. The precipitate (dimer) should redissolve as it is reduced back to the more soluble 6-MNA monomer.

  • Confirm Reduction (Optional): You can confirm the presence of free thiols using Ellman's test or proceed directly to your downstream application.

  • Use Immediately: The freshly reduced 6-MNA solution is active but still susceptible to re-oxidation. It is best to use it immediately.

Visualizations

G cluster_product Product MNA1 This compound (Thiol Monomer) Dimer 6,6'-dithiodinicotinic acid (Disulfide Dimer) MNA1->Dimer MNA2 This compound (Thiol Monomer) MNA2->Dimer Reduction Reduction (TCEP or DTT) Dimer->Reduction Breaks Disulfide Bond Oxidation Oxidation (O₂, Metal Ions, pH > 7) Oxidation->Dimer Forms Disulfide Bond

Caption: Chemical pathway of 6-MNA oxidation to its dimer and reversal by reduction.

workflow start Start step1 1. Prepare Buffer & Degas with N₂/Ar start->step1 step2 2. Add Stabilizers (e.g., 1-5 mM TCEP, 1 mM EDTA) step1->step2 step3 3. Dissolve 6-MNA Under Inert Gas step2->step3 step4 4. Aliquot into Airtight Vials step3->step4 storage 5. Store at -20°C or Below step4->storage end Ready for Experiment storage->end

Caption: Experimental workflow for preparing a stabilized 6-MNA solution.

troubleshooting_tree decision decision issue issue solution solution start Issue with 6-MNA Solution? q1 Is there a precipitate? start->q1  Problem ID   q2 Is the compound showing low reactivity? q1->q2 No issue1 Probable Cause: Oxidation to Dimer q1->issue1 Yes issue2 Probable Cause: Thiol is Oxidized (but still soluble) q2->issue2 Yes solution3 Solution appears stable. Consider other experimental variables. q2->solution3 No solution1 Solution: Add TCEP to reduce the disulfide bond. (See Protocol 2) issue1->solution1 solution2 Solution: Pre-treat with TCEP before use. issue2->solution2

Caption: Troubleshooting logic for common issues with this compound.

References

Technical Support Center: 6-Mercaptonicotinic Acid (6-MNA) Functionalized Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 6-Mercaptonicotinic acid (6-MNA) functionalized nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of instability in my 6-MNA functionalized nanoparticle suspension?

A primary indicator of aggregation and instability, particularly for gold nanoparticles, is a visible color change of the solution, often from red to purple or blue.[1] This color change corresponds to a red-shift in the surface plasmon resonance (SPR) peak, which can be quantitatively confirmed using UV-Vis spectroscopy.[1] Other key indicators include an increase in the average hydrodynamic diameter and a high polydispersity index (PDI > 0.3), both of which can be measured by Dynamic Light Scattering (DLS).[1]

Q2: Why do my 6-MNA functionalized nanoparticles aggregate when transferred to a buffer solution like PBS?

Nanoparticles functionalized with charged ligands like 6-MNA often rely on electrostatic repulsion to maintain colloidal stability in low ionic strength solutions such as deionized water.[2][3] Buffer solutions like Phosphate-Buffered Saline (PBS) have a high ionic strength.[3] The high concentration of salt ions in the buffer compresses the electrical double layer surrounding the nanoparticles, which diminishes the repulsive forces between them and can lead to rapid aggregation.[1][3][4]

Q3: How does pH affect the stability of my 6-MNA functionalized nanoparticles?

The stability of nanoparticles functionalized with pH-sensitive ligands is critically dependent on the solution's pH.[2][4] For 6-MNA, which has a carboxylic acid group, changes in pH alter its protonation state and, consequently, the surface charge of the nanoparticles. The nanoparticles are most prone to aggregation near their isoelectric point, where the net surface charge is minimal.[5] It is crucial to operate at a pH where the surface charge is sufficiently high to ensure strong electrostatic repulsion. For many biomedical applications, stability needs to be assessed across a range of pH values, from acidic (pH 4-5) conditions found in endosomes to neutral (pH 7.4) conditions of the bloodstream.[6]

Q4: Can the concentration of 6-MNA used during functionalization impact nanoparticle stability?

Yes, insufficient surface coverage by the 6-MNA ligand can leave exposed areas on the nanoparticle surface. These exposed surfaces are prone to aggregation driven by strong van der Waals forces.[1] It is essential to optimize the concentration of the functionalizing agent to ensure a dense and stable ligand shell.

Q5: What is a good zeta potential value to aim for to ensure stability?

Zeta potential is a measure of the magnitude of the electrostatic repulsive forces between adjacent, similarly charged particles in a dispersion. A higher magnitude of the zeta potential (either highly positive or highly negative) indicates greater stability.[2] Nanoparticles with a zeta potential greater than +30 mV or less than -30 mV are generally considered to have good stability. For 6-MNA functionalized particles, which carry a negative charge at neutral pH, a more negative zeta potential is desirable.[2]

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments.

Issue 1: Immediate Aggregation Upon Ligand Addition

If you observe immediate aggregation or color change upon adding the 6-MNA solution to your nanoparticles, consider the following causes and solutions.

Troubleshooting Workflow for Immediate Aggregation

Troubleshooting Immediate Aggregation Start Aggregation Observed Immediately Check_pH Is the pH of the nanoparticle solution optimal? Start->Check_pH Check_Solvent Is the 6-MNA solvent compatible with the NP suspension? Check_pH->Check_Solvent Yes Adjust_pH Adjust pH of NP solution before adding 6-MNA. Check_pH->Adjust_pH No Check_Conc Was the 6-MNA concentration too high? Check_Solvent->Check_Conc Yes Solvent_Exchange Dissolve 6-MNA in a compatible solvent or add dropwise. Check_Solvent->Solvent_Exchange No Optimize_Conc Optimize 6-MNA concentration. Start with a lower molar ratio. Check_Conc->Optimize_Conc Yes Functionalization and Stability Workflow cluster_prep Preparation cluster_func Functionalization cluster_char Characterization cluster_stability Stability Assessment NP_Synth Nanoparticle Synthesis/Procurement Reaction Functionalization Reaction (Incubate 12-24h) NP_Synth->Reaction Ligand_Prep Prepare 6-MNA Solution Ligand_Prep->Reaction Purify Purification via Centrifugation Reaction->Purify Initial_Char Initial Characterization (UV-Vis, DLS, Zeta) Purify->Initial_Char pH_Test pH Challenge Initial_Char->pH_Test Salt_Test Ionic Strength Challenge Initial_Char->Salt_Test Storage_Test Long-Term Storage (Time, Temp) Initial_Char->Storage_Test Final_Analysis Data Analysis & Comparison pH_Test->Final_Analysis Salt_Test->Final_Analysis Storage_Test->Final_Analysis

References

troubleshooting aggregation issues with 6-Mercaptonicotinic acid-coated nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Mercaptonicotinic acid (6-MNA)-coated nanoparticles. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Troubleshooting Guide: Aggregation Issues

Q1: I've observed aggregation in my 6-MNA-coated nanoparticle solution. What are the common causes?

Aggregation of 6-MNA-coated nanoparticles is a common issue that can arise from several factors, primarily related to the electrostatic stability of the nanoparticle suspension. The carboxylic acid group of 6-MNA provides a negative surface charge that should keep the nanoparticles well-dispersed. When this charge is compromised, aggregation can occur.

Key Causes of Aggregation:

  • Incorrect pH: The pH of the solution is critical for maintaining the stability of 6-MNA-coated nanoparticles. The carboxylic acid group of 6-MNA has a specific pKa, and if the pH of the solution is near or below this pKa, the carboxyl groups will be protonated, reducing the surface charge and leading to aggregation.

  • High Ionic Strength: The presence of salts in the buffer can compress the electrical double layer surrounding the nanoparticles. This shielding effect reduces the electrostatic repulsion between particles, allowing them to come closer and aggregate.

  • Incomplete or Poor Ligand Coating: If the nanoparticle surface is not fully coated with 6-MNA, exposed areas of the nanoparticle core can interact with each other, leading to aggregation. This can be due to suboptimal reaction conditions or insufficient concentration of 6-MNA during the functionalization step.

  • Presence of Divalent Cations: Divalent cations (e.g., Ca²⁺, Mg²⁺) are particularly effective at shielding the negative surface charge and can induce aggregation even at low concentrations.

  • Inappropriate Nanoparticle Concentration: Highly concentrated nanoparticle solutions can be more prone to aggregation, as the particles are in closer proximity to each other.

  • Solvent Incompatibility: The solvent used for redispersion after synthesis or purification must be compatible with the 6-MNA coating. A poor solvent can lead to the collapse of the ligand shell and subsequent aggregation.

Q2: How can I identify and characterize the aggregation of my 6-MNA-coated nanoparticles?

Several analytical techniques can be used to confirm and characterize nanoparticle aggregation. It is recommended to use a combination of these methods for a comprehensive analysis.

  • Dynamic Light Scattering (DLS): DLS measures the hydrodynamic diameter of the nanoparticles in solution. An increase in the average particle size and a high polydispersity index (PDI) are indicative of aggregation.

  • Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles. Aggregated samples will show clusters of nanoparticles instead of well-dispersed individual particles.

  • UV-Vis Spectroscopy: For plasmonic nanoparticles like gold, aggregation causes a change in the surface plasmon resonance (SPR) peak. A red-shift (shift to a longer wavelength) and broadening of the SPR peak are characteristic of aggregation.

Q3: My 6-MNA-coated nanoparticles aggregated immediately after synthesis. What went wrong?

Immediate aggregation after synthesis usually points to a problem with the functionalization process itself. Here is a logical workflow to troubleshoot this issue:

start Aggregation Observed Immediately Post-Synthesis check_ph Verify pH of Reaction Mixture start->check_ph check_ligand_conc Review 6-MNA Concentration check_ph->check_ligand_conc pH is correct remediate Remediation Steps check_ph->remediate pH is too low check_reducing_agent Assess Reducing Agent Addition check_ligand_conc->check_reducing_agent Concentration is sufficient check_ligand_conc->remediate Concentration is too low check_mixing Evaluate Mixing and Reaction Time check_reducing_agent->check_mixing Addition was controlled check_reducing_agent->remediate Addition was too rapid characterize Characterize Nanoparticles (DLS, TEM, UV-Vis) check_mixing->characterize Sufficient mixing and time check_mixing->remediate Inadequate mixing/time sonication Gentle Sonication remediate->sonication dialysis Dialysis against DI Water (pH > pKa) remediate->dialysis resynthesis Re-synthesize with Optimized Parameters remediate->resynthesis

Caption: Troubleshooting workflow for immediate post-synthesis aggregation.

Troubleshooting Steps:

  • Verify pH: Ensure the pH of the reaction mixture is well above the pKa of this compound's carboxylic group to ensure it is deprotonated and can provide electrostatic stabilization.

  • Check 6-MNA Concentration: An insufficient amount of 6-MNA will result in incomplete surface coverage. Ensure you are using an adequate excess of the ligand.

  • Controlled Addition of Reagents: If applicable to your synthesis method, ensure that the reducing agent is added in a controlled manner. A too-rapid reduction can lead to the formation of large, unstable aggregates before the ligand has had time to cap the surface.

  • Adequate Mixing and Reaction Time: Ensure the reaction mixture is stirred vigorously and allowed to react for a sufficient amount of time to ensure complete ligand exchange and surface functionalization.

Frequently Asked Questions (FAQs)

Q4: What is the optimal pH for storing 6-MNA-coated nanoparticles?

The optimal storage pH should be well above the pKa of the carboxylic acid group of 6-MNA to maintain a high negative surface charge. A pH of 7-9 is generally recommended. Avoid acidic conditions, as this will lead to protonation of the carboxylate and subsequent aggregation.

Q5: Can I store my 6-MNA-coated nanoparticles in phosphate-buffered saline (PBS)?

Storing 6-MNA-coated nanoparticles in PBS is generally not recommended for long-term storage due to its high ionic strength. The salts in PBS can shield the surface charge and induce aggregation over time. For storage, it is best to use deionized water with the pH adjusted to the optimal range. If your experiment requires a buffer, introduce the nanoparticles to the buffer shortly before use.

Q6: How does the concentration of 6-MNA affect the stability of the nanoparticles?

The concentration of 6-MNA during synthesis is crucial. A sufficient excess of 6-MNA is required to ensure complete coverage of the nanoparticle surface. However, an extremely large excess of unreacted 6-MNA in the final solution can also be detrimental, as it can alter the ionic strength and may need to be removed through purification steps like centrifugation or dialysis.

Q7: My nanoparticles are stable in water but aggregate when I introduce them to my cell culture media. Why is this happening and what can I do?

Cell culture media are complex solutions with high ionic strength and contain various proteins and other biomolecules. This environment can destabilize your nanoparticles. The salts in the media will compress the electrical double layer, and proteins can bind to the nanoparticle surface, leading to aggregation.

To mitigate this, you can try:

  • PEGylation: Adding a polyethylene glycol (PEG) layer to your nanoparticles can provide steric hindrance, which is more effective at preventing aggregation in high ionic strength environments than electrostatic repulsion alone.

  • Serum-Free Media: If possible, perform your experiments in serum-free media to reduce protein-nanoparticle interactions.

  • Pre-coating with Serum: In some cases, pre-incubating your nanoparticles with a small amount of serum can form a "protein corona" that can stabilize them in the full cell culture media. However, this will alter the surface properties of your nanoparticles.

Data Presentation

Table 1: Representative Stability of 6-MNA-Coated Gold Nanoparticles in Response to pH and NaCl Concentration

pHNaCl Concentration (mM)Average Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Observation
7.40250.15Stable
7.410280.20Stable
7.4501500.45Aggregation
7.4150 (PBS)>500>0.70Severe Aggregation
5.003000.60Aggregation
4.00>1000>0.80Severe Aggregation

Note: This table presents expected trends. Actual values will vary depending on the specific nanoparticle core size, 6-MNA surface density, and temperature.

Experimental Protocols

Protocol 1: Synthesis of this compound-Coated Gold Nanoparticles (AuNPs)

This protocol is adapted for the synthesis of ~20 nm 6-MNA-coated AuNPs.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound (6-MNA)

  • Sodium borohydride (NaBH₄)

  • Sodium hydroxide (NaOH)

  • Deionized (DI) water

  • Methanol

Procedure:

  • Prepare a 1 mM HAuCl₄ solution: Dissolve the appropriate amount of HAuCl₄·3H₂O in DI water.

  • Prepare a 10 mM 6-MNA solution: Dissolve 6-MNA in methanol. You may need to add a small amount of NaOH to fully dissolve the 6-MNA.

  • Synthesis of AuNPs: a. In a clean glass flask, add 20 mL of the 1 mM HAuCl₄ solution and bring it to a vigorous stir. b. Add 2 mL of the 10 mM 6-MNA solution to the HAuCl₄ solution while stirring. c. Prepare a fresh, ice-cold 100 mM NaBH₄ solution in DI water. d. While vigorously stirring the HAuCl₄/6-MNA mixture, rapidly add 600 µL of the ice-cold NaBH₄ solution. e. The solution should immediately turn a deep red color, indicating the formation of AuNPs. f. Continue stirring for at least 2 hours to ensure complete reaction and ligand stabilization.

  • Purification: a. Centrifuge the AuNP solution at a speed sufficient to pellet the nanoparticles (e.g., 12,000 x g for 30 minutes). b. Carefully remove the supernatant, which contains unreacted reagents. c. Resuspend the pellet in DI water with the pH adjusted to ~8 with NaOH. Use a brief sonication to aid in redispersion. d. Repeat the centrifugation and resuspension steps at least two more times.

  • Characterization: a. Characterize the purified 6-MNA-coated AuNPs using UV-Vis spectroscopy, DLS, and TEM.

Protocol 2: Characterization of Nanoparticle Aggregation

  • UV-Vis Spectroscopy:

    • Obtain a UV-Vis spectrum of your stable, well-dispersed 6-MNA-coated nanoparticle solution (typically from 400 to 800 nm for AuNPs). Note the wavelength of the maximum absorbance (λmax).

    • To induce aggregation for a comparative measurement, you can add a small amount of salt solution (e.g., NaCl) or acid to a sample of your nanoparticles.

    • Obtain a UV-Vis spectrum of the aggregated sample.

    • Compare the spectra. Aggregation will be indicated by a red-shift and broadening of the absorbance peak.

  • Dynamic Light Scattering (DLS):

    • Dilute a small aliquot of your nanoparticle solution in DI water (pH adjusted to ~8) to an appropriate concentration for DLS measurement.

    • Measure the hydrodynamic diameter and polydispersity index (PDI). A monodisperse, stable sample should have a low PDI (typically < 0.2).

    • Measure an aggregated sample for comparison. The aggregated sample will show a significantly larger average hydrodynamic diameter and a higher PDI.

  • Transmission Electron Microscopy (TEM):

    • Place a drop of the diluted nanoparticle solution onto a carbon-coated TEM grid and allow it to dry.

    • Image the grid using a TEM.

    • Observe the morphology and dispersion of the nanoparticles. Aggregated samples will show large clusters of nanoparticles, while a stable sample will show individual, well-separated particles.

Mandatory Visualizations

start Start: Nanoparticle Aggregation Suspected visual Visual Inspection: Color Change / Precipitation? start->visual uv_vis UV-Vis Spectroscopy: Red-shift & Broadening of SPR? visual->uv_vis Yes visual->uv_vis No (sub-visual aggregation may be present) dls DLS Analysis: Increased Hydrodynamic Diameter & PDI? uv_vis->dls Yes uv_vis->dls No tem TEM Imaging: Visible Clusters of Nanoparticles? dls->tem Yes dls->tem No confirm Aggregation Confirmed tem->confirm Yes

Caption: Experimental workflow for the characterization of nanoparticle aggregation.

np 6-MNA Coated Nanoparticle membrane Cell Membrane np->membrane endocytosis Receptor-Mediated Endocytosis membrane->endocytosis endosome Early Endosome endocytosis->endosome lysosome Late Endosome / Lysosome endosome->lysosome release Drug Release (pH-dependent) lysosome->release target Intracellular Target (e.g., signaling protein, nucleus) release->target effect Therapeutic Effect target->effect

Caption: Generalized signaling pathway for nanoparticle-mediated drug delivery.

controlling the degree of thiolation in chitosan-6-mercaptonicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of chitosan-6-mercaptonicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to controlling the degree of thiolation in your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and characterization of chitosan-6-mercaptonicotinic acid.

Question: I am observing a low degree of thiolation in my final product. What are the potential causes and how can I improve it?

Answer: A low degree of thiolation is a common issue that can be attributed to several factors. Here are the primary causes and corresponding troubleshooting steps:

  • Inefficient Carbodiimide Activation: The covalent attachment of 6-mercaptonicotinic acid (6-MNA) to chitosan is mediated by a carbodiimide, typically 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC).[1][2] Inadequate activation of the carboxylic acid group on 6-MNA will lead to poor conjugation.

    • Solution:

      • Increase EDAC Concentration: The degree of thiolation can be controlled by varying the concentration of EDAC.[2] Systematically increase the molar ratio of EDAC to 6-MNA in your reaction.

      • Ensure Freshness of EDAC: EDAC is moisture-sensitive and can lose activity over time. Use fresh or properly stored EDAC for optimal results.

      • Optimize Reaction pH: The carbodiimide coupling reaction is pH-dependent. While chitosan-6-mercaptonicotinic acid itself exhibits pH-independent reactivity of its thiol groups, the synthesis reaction should be maintained at a suitable pH to ensure efficient amide bond formation.[1][3]

  • Suboptimal Reaction Conditions: Factors such as reaction time, temperature, and solvent can influence the efficiency of the conjugation.

    • Solution:

      • Reaction Time: Ensure the reaction proceeds for a sufficient duration. A typical reaction time is around 6 hours at room temperature.[2]

      • Solvent: The choice of solvent is crucial for dissolving both chitosan and 6-MNA. A mixture of dimethylformamide (DMF) and water is often used.[4]

  • Inaccurate Quantification of Thiol Groups: The method used to determine the degree of thiolation might be giving erroneously low readings.

    • Solution:

      • Ellman's Test Considerations: Ellman's test is a widely used colorimetric assay for quantifying free thiol groups.[4] However, the reduced solubility of thiolated chitosan at the optimal pH for this assay (pH 8-8.5) can limit the accessibility of the Ellman's reagent to the thiol groups, leading to an underestimation.[5]

      • Alternative Quantification Method: Consider using iodine titration as an alternative method for thiol quantification, which can be performed at an acidic pH where chitosan solubility is higher.[5][6]

Question: My thiolated chitosan product has poor solubility. What could be the reason and how can I address this?

Answer: Poor solubility of the final product can be due to excessive cross-linking or the inherent properties of the modified polymer.

  • Intra- and Intermolecular Disulfide Bond Formation: Thiol groups are susceptible to oxidation, which can lead to the formation of disulfide bonds between polymer chains, resulting in a cross-linked network with reduced solubility.[3]

    • Solution:

      • Work under Inert Atmosphere: Perform the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

      • Use of Reducing Agents: After the synthesis, consider treating the polymer with a reducing agent like Tris(2-carboxyethyl)phosphine hydrochloride (TCEP) to cleave any formed disulfide bonds and obtain the polymer in its reduced, free thiol form.[2]

  • Hydrophobicity of the Attached Ligand: The introduction of the aromatic this compound can increase the hydrophobicity of the chitosan backbone, potentially leading to decreased aqueous solubility.[7]

    • Solution:

      • Control the Degree of Thiolation: A very high degree of thiolation might negatively impact solubility. Aim for a degree of modification that provides the desired mucoadhesive and permeation-enhancing properties without compromising solubility. Studies have shown that a degree of modification between 25-250 µmol of thiol groups per gram of chitosan often yields the best balance of properties.[8]

Question: I am having difficulty purifying the final chitosan-6-mercaptonicotinic acid conjugate. What is the recommended procedure?

Answer: Proper purification is crucial to remove unreacted reagents and by-products.

  • Dialysis: Dialysis is the most common and effective method for purifying thiolated chitosan.[2][9]

    • Procedure:

      • Transfer the reaction mixture to a dialysis tube with an appropriate molecular weight cut-off (e.g., 10-20 kDa).[4]

      • Dialyze against demineralized water, often with the addition of a low concentration of HCl to maintain solubility and 1% NaCl to aid in the removal of ionically bound impurities.[4][10]

      • Perform multiple changes of the dialysis buffer over a period of time (e.g., 3 times over 8 hours) at a cool temperature (e.g., 10°C) and protected from light to minimize degradation and oxidation.[9]

    • Troubleshooting: If you suspect the presence of unreacted EDAC and its urea by-product, ensure thorough and extended dialysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound for thiolation of chitosan compared to other thiol-containing ligands?

A1: The main advantage of chitosan-6-mercaptonicotinic acid is the pH-independent reactivity of its thiol groups.[1][3] This is due to the tautomeric nature of the aromatic thiol group, which allows for disulfide bond formation across a wider pH range, a beneficial property for applications in environments with varying pH, such as the gastrointestinal tract.[3][11]

Q2: How can I accurately quantify the degree of thiolation?

A2: The two most common methods are Ellman's test and iodine titration.

  • Ellman's Test: This colorimetric method is widely used to determine the amount of free thiol groups.[4] It involves the reaction of thiols with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Iodine Titration: This is an alternative method that can be performed in acidic conditions, which can be advantageous for chitosan-based polymers that have better solubility at lower pH.[5][6]

It is recommended to use a standard curve with a known thiol-containing compound like L-cysteine for accurate quantification.[12]

Q3: What is the expected range for the degree of thiolation in chitosan-6-mercaptonicotinic acid synthesis?

A3: The degree of thiolation can be tailored by adjusting the reaction conditions. Published studies have reported achieving up to 973.80 µmol of thiol groups per gram of polymer.[1][2] A desirable range for enhanced mucoadhesive properties is often cited as 25-250 µmol/g.[8]

Q4: How does the molecular weight of the initial chitosan affect the synthesis and properties of the final product?

A4: The molecular weight of chitosan can influence the reactivity and the properties of the resulting thiolated polymer. A lower molecular weight chitosan may have higher chain flexibility, potentially leading to a higher degree of cross-linking.[13] The choice of chitosan molecular weight will depend on the specific application and desired properties of the final formulation, such as viscosity and drug release profile.[13]

Data Presentation

Table 1: Influence of EDAC Concentration on the Degree of Thiolation

Molar Ratio (EDAC:6-MNA)Degree of Thiolation (µmol/g)Reference
Varied ConcentrationsUp to 973.80[1][2]

Note: Specific molar ratios and corresponding degrees of thiolation are often optimized on a case-by-case basis in individual studies.

Table 2: Comparison of Thiol Quantification Methods

MethodPrincipleOptimal pHAdvantagesDisadvantagesReferences
Ellman's Test Colorimetric reaction with DTNB8.0 - 8.5Widely used, sensitivePotential for underestimation due to poor polymer solubility at this pH[4][5]
Iodine Titration Redox titrationAcidic (e.g., 2.7)Can be performed at a pH where chitosan is more solubleMay be less sensitive than Ellman's test[5][6]

Experimental Protocols

Synthesis of Chitosan-6-Mercaptonicotinic Acid

This protocol is a generalized procedure based on published methods.[1][2]

  • Dissolution of Chitosan: Dissolve chitosan in a suitable acidic aqueous solution (e.g., 0.1 M HCl).

  • Preparation of 6-MNA Solution: Dissolve this compound in a suitable solvent, such as dioxane or a DMF/water mixture.[2][4]

  • Coupling Reaction:

    • Add the 6-MNA solution to the chitosan solution with continuous stirring.

    • Add the desired amount of EDAC to the reaction mixture. The amount of EDAC can be varied to control the degree of thiolation.[2]

    • Adjust and maintain the pH of the reaction mixture (e.g., pH 7.5 with 5 M NaOH) and allow the reaction to proceed for a set time (e.g., 6 hours) at room temperature.[2][9]

  • Purification:

    • Transfer the reaction mixture to a dialysis membrane (MWCO 10-20 kDa).[4]

    • Dialyze against demineralized water at a cool temperature (e.g., 10°C) for an extended period (e.g., 8 hours), with several changes of the water.[2][9]

  • Lyophilization: Freeze-dry the purified polymer solution to obtain the final chitosan-6-mercaptonicotinic acid product as a solid.

Quantification of Thiol Groups using Ellman's Test

  • Preparation of Reagents:

    • Prepare a 0.5 M phosphate buffer (pH 8.0).

    • Prepare Ellman's reagent by dissolving DTNB in the phosphate buffer.[4]

  • Sample Preparation: Hydrate a known amount of the thiolated chitosan in demineralized water and then dilute with the phosphate buffer.[4]

  • Reaction: Add Ellman's reagent to the sample solution and incubate at room temperature, protected from light, for a specified time (e.g., 90 minutes).[4]

  • Measurement: Centrifuge the samples and measure the absorbance of the supernatant at 450 nm.[4]

  • Calculation: Determine the concentration of thiol groups using a standard curve prepared with a known concentration of a thiol-containing compound like L-cysteine.[12]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_troubleshooting Troubleshooting Loop dissolve_chitosan Dissolve Chitosan in Acidic Solution coupling Carbodiimide Coupling (EDAC) dissolve_chitosan->coupling dissolve_6mna Dissolve 6-MNA dissolve_6mna->coupling purification Purification (Dialysis) coupling->purification lyophilization Lyophilization purification->lyophilization thiol_quantification Thiol Quantification (Ellman's Test / Iodine Titration) lyophilization->thiol_quantification solubility_test Solubility Assessment lyophilization->solubility_test structural_analysis Structural Analysis (FTIR, NMR) lyophilization->structural_analysis low_thiolation Low Degree of Thiolation? thiol_quantification->low_thiolation low_thiolation->solubility_test No adjust_edac Adjust EDAC Concentration low_thiolation->adjust_edac Yes adjust_edac->coupling Re-run Synthesis

Caption: Experimental workflow for the synthesis and characterization of chitosan-6-mercaptonicotinic acid.

logical_relationship cluster_factors Controlling Factors cluster_outcomes Desired Outcomes edac EDAC Concentration degree_thiolation Controlled Degree of Thiolation edac->degree_thiolation reaction_time Reaction Time reaction_time->degree_thiolation ph Reaction pH ph->degree_thiolation chitosan_mw Chitosan MW solubility Adequate Solubility chitosan_mw->solubility mucoadhesion Enhanced Mucoadhesion degree_thiolation->mucoadhesion degree_thiolation->solubility

Caption: Key factors influencing the degree of thiolation and desired outcomes.

References

Technical Support Center: 6-Mercaptonicotinic Acid (6-MNA) Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the formation of stable self-assembled monolayers (SAMs) with 6-Mercaptonicotinic acid (6-MNA).

Troubleshooting Guide

This section addresses specific issues that may arise during the preparation and use of 6-MNA SAMs, offering systematic approaches to identify and resolve them.

Question 1: Why is my SAM formation inconsistent, patchy, or showing low surface coverage?

Answer: This is a common challenge that can often be traced to several key factors:

  • Contaminated Substrate: The quality of the gold (Au) substrate is critical. Organic residues, dust, or other impurities can physically block 6-MNA molecules from binding to the surface, leading to incomplete monolayer formation.[1] A rigorous and consistent cleaning protocol is essential before every experiment.

  • Oxidized Thiol: The thiol (-SH) group of 6-MNA is susceptible to oxidation, forming disulfides (S-S) which do not readily bind to the gold surface.[2][3] This reduces the concentration of active molecules available for SAM formation. Always use fresh 6-MNA and prepare solutions immediately before use. Purging the solvent and solution with an inert gas like nitrogen or argon can help minimize oxidation.[3]

  • Impure Solvent: Solvents can contain impurities, such as water or other organic compounds, that interfere with the self-assembly process.[2] Use high-purity, anhydrous solvents (e.g., 200 proof ethanol) for preparing the 6-MNA solution.[4]

  • Suboptimal pH: The pH of the deposition solution is crucial. For carboxylic acid-terminated thiols like 6-MNA, a low pH (around 2) is often recommended to ensure the carboxylic acid group is protonated, which can facilitate better packing and ordering on the surface.[4][5]

Question 2: My 6-MNA SAM appears unstable and degrades or desorbs over time. What can I do?

Answer: SAM instability is a significant issue, particularly for short-chain thiols.

  • Environmental Factors: Exposure to air, light, and humidity can degrade the monolayer. Airborne contaminants can adsorb onto the surface, and oxygen can lead to the gradual oxidation of the sulfur-gold bond.[3] Store your SAM-modified substrates in a clean, dry environment, such as a desiccator or a container backfilled with nitrogen.

  • Incubation Time: While self-assembly can be rapid, longer incubation times (e.g., 24-48 hours) often lead to more ordered and stable monolayers with fewer defects.[4][5]

  • Rinsing Procedure: An aggressive rinsing procedure can physically remove molecules from the surface. After incubation, rinse the substrate gently with fresh, clean solvent (e.g., ethanol) to remove non-specifically adsorbed molecules, followed by drying with a gentle stream of nitrogen.[3][6]

Question 3: Characterization suggests the formation of multilayers or aggregates instead of a monolayer. Why is this happening?

Answer: Multilayer formation is typically caused by physisorption of 6-MNA molecules on top of the initial chemisorbed layer.

  • High Thiol Concentration: Using a solution with an excessively high concentration of 6-MNA can promote the aggregation and physisorption of molecules. A typical concentration range for SAM formation is 1-5 mM.[5]

  • Inadequate Rinsing: Failure to thoroughly rinse the substrate after incubation can leave behind non-covalently bound molecules.[6] A multi-step rinsing process, including a brief sonication in fresh solvent, can be effective for certain thiols.[4]

  • Solvent Choice: The solubility of 6-MNA in the chosen solvent is important. If the molecule is not fully solvated, it may precipitate or aggregate on the surface. Ensure the 6-MNA is fully dissolved, using sonication if necessary.[3]

Question 4: My analytical results (e.g., contact angle, XPS) are not reproducible. What is the cause?

Answer: Poor reproducibility is often a symptom of underlying inconsistencies in the experimental process.

  • Inconsistent Substrate Cleaning: The most common source of variability is the substrate preparation. Any deviation in the cleaning protocol can lead to different surface states and, consequently, different SAM qualities.[1]

  • Reagent Degradation: As mentioned, thiol solutions can degrade over time.[3] Preparing fresh solutions for each experiment is a critical step for achieving reproducible results.[2]

  • Environmental Fluctuations: Changes in laboratory temperature and humidity can affect the kinetics of SAM formation and the final structure of the monolayer.[1][3] Document and control the experimental environment as much as possible.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for dissolving this compound? A1: Absolute ethanol (200 proof) is the most commonly used and recommended solvent for preparing 6-MNA solutions for SAM formation on gold.[4][6]

Q2: How does pH affect the formation of 6-MNA SAMs? A2: The pH of the solution influences the protonation state of 6-MNA's functional groups. The molecule contains both a thiol group and a carboxylic acid group. The carboxylic acid group's charge state can affect intermolecular interactions (hydrogen bonding, electrostatic repulsion) and thus influence the packing density and ordering of the monolayer.[7] For many carboxyl-terminated thiols, adjusting the pH to ~2 with HCl is recommended to protonate the carboxyl groups, minimizing repulsion and promoting a more densely packed film.[4][5]

Q3: How can I verify the successful formation and quality of a 6-MNA SAM? A3: A combination of surface-sensitive techniques is typically used:

  • Contact Angle Goniometry: Measures the surface hydrophobicity. A clean gold surface is hydrophilic, while a well-formed 6-MNA SAM will exhibit a different contact angle. Inconsistent measurements across the surface can indicate a patchy or contaminated film.[1]

  • X-ray Photoelectron Spectroscopy (XPS): Confirms the elemental composition of the surface. It can verify the presence of sulfur, carbon, nitrogen, and oxygen and provide information on the chemical state of the sulfur (i.e., bound to gold).[8]

  • Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS): These techniques can probe the barrier properties of the monolayer. A well-formed SAM will block the access of redox probes in solution to the gold surface, altering the electrochemical response compared to a bare electrode.[9]

Q4: What is the recommended incubation time for 6-MNA SAM formation? A4: While the initial layer forms quickly, achieving a highly ordered and stable monolayer often requires longer incubation times. A period of 24 to 48 hours is frequently recommended to allow for molecular rearrangement and defect healing within the monolayer.[4][5]

Quantitative Data and Protocols

Data Presentation

Table 1: Recommended Deposition Parameters for 6-MNA SAMs on Gold.

Parameter Recommended Value / Condition Rationale & Notes
Substrate Gold (e.g., evaporated on silicon/glass) Strong, spontaneous coordination between sulfur and gold.[6]
6-MNA Purity >90% Higher purity minimizes contaminants that can disrupt SAM formation.[10]
Solvent Absolute Ethanol (Anhydrous) Good solubility for 6-MNA; minimizes water-related side reactions.[3][4]
6-MNA Concentration 1 - 5 mM Balances efficient surface coverage with minimizing multilayer formation.[5]
Solution pH ~2 (Adjusted with HCl) Protonates carboxylic acid groups to reduce electrostatic repulsion.[4][5]
Incubation Time 24 - 48 hours Allows for annealing of the monolayer to a more ordered state.[4][5]
Temperature Room Temperature Standard condition for thiol SAM formation.

| Environment | Inert Atmosphere (e.g., N₂ or Ar) | Minimizes oxidation of the thiol and the Au-S bond.[3][4] |

Experimental Protocols

Protocol 1: Gold Substrate Cleaning Objective: To remove organic and particulate contamination from the gold surface.

  • Place substrates in a beaker with acetone and sonicate for 10-15 minutes.[1]

  • Rinse thoroughly with deionized (DI) water.

  • Place substrates in a beaker with isopropanol or ethanol and sonicate for 10-15 minutes.

  • Rinse thoroughly with DI water.

  • Dry the substrates using a gentle stream of high-purity nitrogen or argon gas.[1]

  • Optional but Recommended: Immediately before use, treat with UV-Ozone or an oxygen plasma cleaner for 5-10 minutes to remove final traces of organic contaminants.

  • Use the cleaned substrates immediately for SAM deposition to prevent recontamination.[6]

Protocol 2: 6-MNA SAM Formation Objective: To form a densely packed monolayer of 6-MNA on the clean gold substrate.

  • Prepare a 1 mM solution of 6-MNA in absolute ethanol in a clean glass vial.

  • Optional: Sonicate the vial for 5 minutes to ensure the 6-MNA is fully dissolved.[3]

  • Optional: Adjust the pH to ~2 by adding a few drops of concentrated HCl.[5]

  • Place the clean, dry gold substrates in a container and completely cover them with the 6-MNA solution.

  • Backfill the container with nitrogen or argon, then seal it (e.g., with Parafilm) to prevent solvent evaporation and oxidation.[4][5]

  • Allow the substrates to incubate at room temperature for 24-48 hours.[5]

  • After incubation, remove the substrates and rinse them thoroughly with fresh absolute ethanol to remove physisorbed molecules.[6]

  • Dry the substrates under a gentle stream of nitrogen gas.[6]

  • Store in a desiccator or nitrogen-filled container until characterization or use.

Visualizations and Workflows

Diagrams (DOT Language)

G1 start Problem: Inconsistent SAM Formation q1 Is Substrate Cleaning Protocol Rigorous? start->q1 s1 Implement Consistent Cleaning Protocol (e.g., Sonication, Plasma) q1->s1 No q2 Is Thiol Solution Freshly Prepared? q1->q2 Yes s1->q2 s2 Prepare Fresh Solution Before Each Experiment q2->s2 No q3 Is Solution pH Controlled? q2->q3 Yes s2->q3 s3 Adjust pH to ~2 with HCl q3->s3 No end_node High-Quality SAM q3->end_node Yes s3->end_node

Caption: Troubleshooting logic for inconsistent SAM formation.

G2 sub_prep 1. Substrate Preparation (Cleaning) sol_prep 2. Solution Preparation (1mM 6-MNA in EtOH) sub_prep->sol_prep sam_form 3. SAM Formation (24-48h Incubation) sol_prep->sam_form rinse_dry 4. Rinsing & Drying sam_form->rinse_dry char 5. Characterization (XPS, Contact Angle, CV) rinse_dry->char

Caption: Experimental workflow for 6-MNA SAM preparation.

G3 title Influence of pH on 6-MNA SAM Formation low_ph Low pH (e.g., pH 2) protonated Carboxyl Group is Protonated (-COOH) low_ph->protonated high_ph Neutral/High pH (e.g., pH > 5) deprotonated Carboxyl Group is Deprotonated (-COO⁻) high_ph->deprotonated h_bonding Intermolecular H-Bonding Favored protonated->h_bonding repulsion Electrostatic Repulsion Occurs deprotonated->repulsion ordered Result: Densely Packed, Ordered Monolayer h_bonding->ordered disordered Result: Less Ordered, Potentially Disordered Film repulsion->disordered

Caption: Logical flow of pH's effect on 6-MNA SAM structure.

References

Technical Support Center: Purification of 6-Mercaptonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the purification of 6-Mercaptonicotinic acid after its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two primary methods for the purification of this compound are recrystallization and column chromatography.[1][2] The choice between these methods often depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.

Q2: What is the most common impurity I should be aware of during purification?

A2: A significant impurity to consider is the disulfide dimer of this compound, which forms readily through oxidation of the thiol group, especially when exposed to air.[3] Other potential impurities may include unreacted starting materials, such as nicotinic acid, and byproducts from the synthesis.

Q3: My purified this compound is not a white crystalline solid. What could be the issue?

A3: Pure this compound is typically a white crystalline solid.[3] A deviation from this appearance, such as a yellowish tint or an oily consistency, likely indicates the presence of impurities. Further purification is recommended. The discoloration could be due to residual solvents, byproducts, or oxidation.

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. You can visualize the spots using a UV lamp or specific chemical stains. For visualizing this compound, which contains both a carboxylic acid and a thiol group, stains like bromocresol green (for acids) or potassium permanganate (for thiols) can be effective.[1][4]

Troubleshooting Guides

Recrystallization
Problem Potential Cause Solution
The compound does not dissolve in the hot solvent. The solvent is not polar enough.Add a more polar co-solvent (e.g., a small amount of methanol to water) or switch to a more suitable polar solvent.
The compound "oils out" instead of crystallizing. The solution is cooling too quickly, or the solution is supersaturated with impurities.Slow down the cooling rate. You can also try adding a seed crystal or gently scratching the inside of the flask with a glass rod to induce crystallization. If impurities are the issue, a pre-purification step like a charcoal treatment might be necessary.
No crystals form upon cooling. Too much solvent was used. The solution is not saturated.Boil off some of the solvent to concentrate the solution and then allow it to cool again.
The crystal yield is very low. The compound is too soluble in the cold solvent.Cool the solution in an ice bath to maximize crystal formation. Ensure you are using the minimum amount of hot solvent necessary for dissolution.
The purified product is still impure. Impurities co-crystallized with the product.The chosen solvent may not be ideal for separating the specific impurities. Try a different recrystallization solvent or a solvent mixture. A second recrystallization may be necessary.
Column Chromatography
Problem Potential Cause Solution
The compound does not move from the origin (streaking at the top). The eluent is not polar enough.Gradually increase the polarity of the mobile phase. For this compound, this can be achieved by increasing the proportion of methanol or ethyl acetate in the eluent.
The compound runs with the solvent front (high Rf value). The eluent is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane or dichloromethane).
The spots are streaking or tailing. The compound is interacting too strongly with the stationary phase. This is common for acidic compounds on silica gel.Add a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the mobile phase to suppress the ionization of the carboxylic acid group and reduce tailing.[5]
Poor separation between the product and impurities. The chosen solvent system does not have the right selectivity.Experiment with different solvent systems on TLC to find an eluent that provides better separation before running the column.
The product appears to be decomposing on the column. The thiol group may be oxidizing on the silica gel.Consider using a less acidic stationary phase, such as neutral alumina, or work quickly and under an inert atmosphere if possible.

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline and may need optimization based on the specific impurities present.

  • Solvent Selection: Based on the polar nature of this compound, water is a good starting solvent for recrystallization. Ethanol or a mixture of ethanol and water can also be effective.

  • Dissolution: In a flask, add the crude this compound and the minimum amount of hot deionized water to dissolve it completely with stirring. The solution should be heated to near the boiling point of water.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature to remove residual solvent.

Column Chromatography Protocol

This protocol is a starting point and should be optimized using TLC first.

  • Stationary Phase: Use silica gel (60-120 mesh) as the stationary phase.

  • Eluent Selection: A good starting eluent system is a mixture of a non-polar solvent like dichloromethane (DCM) or hexane and a polar solvent like ethyl acetate (EtOAc) or methanol (MeOH). To prevent tailing, add a small amount of acetic acid (e.g., 0.5%). A gradient elution, starting with a lower polarity and gradually increasing, is often effective. For example, start with 9:1 DCM:EtOAc and gradually increase to 1:1 DCM:EtOAc.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the initial eluent and load it onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor them by TLC.

  • Fraction Analysis: Use TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol for Removal of Disulfide Dimer Impurity

If the disulfide dimer is a significant impurity, a reduction step can be performed prior to the final purification.

  • Dissolution: Dissolve the impure this compound in a suitable buffer (e.g., phosphate buffer at pH 7.5).

  • Reduction: Add a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) in a slight molar excess.[3][6][7] Allow the reaction to proceed at room temperature for 1-2 hours.

  • Purification: After the reduction is complete, the this compound can be isolated and purified by either recrystallization or column chromatography as described above.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Parameter Recrystallization Column Chromatography
Purity Achievable Good to ExcellentExcellent
Scale Suitable for both small and large scaleMore practical for small to medium scale
Speed Relatively fast for a single purificationCan be time-consuming
Solvent Consumption ModerateHigh
Complexity Relatively simpleMore complex, requires optimization
Typical Yield Can be lower due to solubility in the mother liquorGenerally higher if optimized well

Visualizations

PurificationWorkflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography TLC TLC Analysis Recrystallization->TLC ColumnChromatography->TLC PureProduct Pure this compound TLC->PureProduct

Caption: General workflow for the purification of this compound.

RecrystallizationTroubleshooting Start Recrystallization Issue OilingOut Oiling Out Start->OilingOut NoCrystals No Crystals Form Start->NoCrystals LowYield Low Yield Start->LowYield Impure Still Impure Start->Impure Sol1 Sol1 OilingOut->Sol1 Slow Cooling Sol2 Sol2 NoCrystals->Sol2 Concentrate Solution Sol3 Sol3 LowYield->Sol3 Cool in Ice Bath Sol4 Sol4 Impure->Sol4 Change Solvent

Caption: Troubleshooting logic for recrystallization issues.

DisulfideRemoval Start Impure Product (with Disulfide Dimer) Reduction Reduction with TCEP Start->Reduction Purification Final Purification (Recrystallization or Chromatography) Reduction->Purification End Pure Monomeric This compound Purification->End

Caption: Workflow for the removal of disulfide dimer impurity.

References

Validation & Comparative

A Comparative Performance Analysis of 6-Mercaptonicotinic Acid and Thioglycolic Acid in Nanoparticle Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of nanoparticles is a critical determinant of their efficacy in biomedical applications, influencing stability, biocompatibility, and targeting capabilities. Among the diverse array of surface ligands, thiol-containing molecules are prized for their strong affinity to noble metal and semiconductor nanoparticles. This guide provides an objective comparison of two such ligands: 6-Mercaptonicotinic acid (6-MNA) and Thioglycolic acid (TGA). While direct head-to-head comparative studies are limited, this document synthesizes available experimental data to illuminate the distinct advantages and performance characteristics of each, empowering researchers to make informed decisions for their specific nanoparticle systems.

Executive Summary

Both 6-MNA and TGA are effective thiol-containing ligands for nanoparticle functionalization, yet they confer distinct properties. TGA is a smaller, simpler molecule widely employed for stabilizing a variety of nanoparticles, including gold (AuNPs) and quantum dots (QDs), where it enhances stability and provides a carboxyl group for further conjugation. In contrast, 6-MNA, a derivative of nicotinic acid, has demonstrated significant utility in modifying polymeric nanoparticles, such as chitosan, to improve mucoadhesive properties for oral drug delivery. The choice between these two ligands will ultimately depend on the nanoparticle core material, the intended application, and the desired physicochemical properties of the final nanoconstruct.

Performance Comparison: this compound vs. Thioglycolic Acid

The following tables summarize key performance metrics for 6-MNA and TGA based on data from separate experimental studies. It is crucial to note that these values are not from direct comparative investigations and should be interpreted as indicative of the individual performance of each ligand under the specific conditions of the cited studies.

Table 1: Nanoparticle Stability and Physicochemical Properties

ParameterThis compound (on Chitosan NPs)Thioglycolic Acid (on various NPs)Key Insights
Nanoparticle Size 200-300 nm (chitosan-6-MNA NPs)[1][2]7 nm (Fe3O4 NPs), 3.23–16.13 nm (CdS QDs)[3][4]The final nanoparticle size is highly dependent on the core material and synthesis method, not solely the ligand.
Zeta Potential +8 to +23 mV (chitosan-6-MNA NPs)[1][2]-28.1 ± 1 mV (Fe3O4 NPs at pH 5)[3]6-MNA on chitosan imparts a positive charge, beneficial for mucoadhesion. TGA provides a negative charge, useful for electrostatic stabilization.
Stability Enhances mucoadhesion of chitosan nanoparticles, with up to 60% remaining on mucosa after 3 hours[1][2].Confers stability to AuNPs and prevents aggregation[5]. Stabilizes Fe3O4 NPs in aqueous solution[3].Both ligands improve nanoparticle stability, but through different mechanisms relevant to their primary applications.

Table 2: Performance in Drug Delivery Applications

ParameterThis compound (on Chitosan NPs)Thioglycolic Acid (on various NPs)Key Insights
Drug Loading/Encapsulation Efficiency High encapsulation efficiency (~99% for insulin)[6]High drug loading content (e.g., 59.7% for Doxorubicin on mesoporous carbon NPs) has been reported for other functionalized NPs, but specific data for TGA-functionalized NPs is less common[7].6-MNA has been specifically studied in the context of drug encapsulation within polymeric nanoparticles with high efficiency. Data for TGA is less direct.
Biocompatibility/Cytotoxicity Non-toxic up to 1000 µg/mL in Caco-2, TR146, and HepG2 cell lines[6].TGA-functionalized Fe3O4 nanoparticles showed some cytotoxicity at high concentrations in human breast carcinoma cells[3]. The cytotoxicity of nanoparticles is highly dependent on the core material, size, and concentration.Nanoparticles functionalized with 6-MNA on a biocompatible polymer like chitosan have shown low cytotoxicity. The overall safety profile of TGA-functionalized nanoparticles requires careful evaluation based on the specific formulation.
Targeting/Uptake 1.5 to 4.4-fold higher cellular uptake in HepG2 cells compared to unmodified chitosan NPs[6].TGA-functionalized Fe3O4 nanoparticles showed intracellular uptake in human breast carcinoma cells[3].Both ligands can facilitate cellular uptake, with 6-MNA demonstrating enhanced uptake in the context of oral delivery systems.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for the functionalization of nanoparticles with 6-MNA and TGA, synthesized from the available literature.

Protocol 1: Functionalization of Chitosan Nanoparticles with this compound

This protocol describes the preparation of 6-MNA functionalized chitosan nanoparticles via ionic gelation, a common method for encapsulating therapeutic proteins like insulin.

Materials:

  • Chitosan

  • This compound (6-MNA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Sodium tripolyphosphate (TPP)

  • Acetic acid

  • Dialysis membrane (MWCO 12 kDa)

  • Deionized water

Procedure:

  • Synthesis of Thiolated Chitosan (Chitosan-6-MNA):

    • Dissolve chitosan in a 1% acetic acid solution.

    • Activate the carboxyl group of 6-MNA using EDC and NHS in deionized water.

    • Add the activated 6-MNA solution to the chitosan solution and stir for 3 hours at room temperature.

    • Dialyze the resulting solution against deionized water for 3 days to remove unreacted reagents.

    • Lyophilize the purified solution to obtain chitosan-6-MNA.

  • Preparation of Nanoparticles:

    • Dissolve the chitosan-6-MNA in a 1% acetic acid solution.

    • If encapsulating a drug, dissolve the drug in this solution.

    • Prepare an aqueous solution of TPP.

    • Add the TPP solution dropwise to the chitosan-6-MNA solution under constant stirring.

    • Nanoparticles will form spontaneously via ionic gelation.

    • Continue stirring for a designated period (e.g., 30 minutes) to allow for particle stabilization.

    • Collect the nanoparticles by centrifugation and wash with deionized water.

Protocol 2: Functionalization of Gold Nanoparticles with Thioglycolic Acid

This protocol outlines the surface modification of pre-synthesized citrate-stabilized gold nanoparticles with thioglycolic acid.

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs)

  • Thioglycolic acid (TGA)

  • Phosphate-buffered saline (PBS)

  • Deionized water

Procedure:

  • Preparation of TGA Solution:

    • Prepare a dilute aqueous solution of thioglycolic acid. The final concentration will depend on the desired surface coverage and the concentration of the AuNP solution.

  • Ligand Exchange Reaction:

    • To the citrate-stabilized AuNP solution, add the thioglycolic acid solution.

    • Allow the mixture to react at room temperature with gentle stirring for a specified time (e.g., 12-24 hours) to facilitate the displacement of citrate ions by TGA through the formation of gold-sulfur bonds.

  • Purification of Functionalized Nanoparticles:

    • Centrifuge the solution to pellet the TGA-functionalized AuNPs. The speed and duration of centrifugation will depend on the size of the nanoparticles.

    • Carefully remove the supernatant containing unbound TGA and displaced citrate.

    • Resuspend the nanoparticle pellet in a suitable buffer, such as PBS.

    • Repeat the centrifugation and resuspension steps multiple times to ensure the complete removal of excess reagents.

    • The final pellet of TGA-functionalized AuNPs can be resuspended in the desired buffer for storage or further use.

Visualizing the Workflow

Diagrams illustrating the experimental workflows can aid in understanding the functionalization processes.

Nanoparticle_Functionalization_Workflow cluster_6MNA This compound Functionalization cluster_TGA Thioglycolic Acid Functionalization Chitosan Chitosan Solution Coupling Couple to Chitosan Chitosan->Coupling MNA 6-MNA Solution Activation Activate 6-MNA (EDC/NHS) MNA->Activation Activation->Coupling Dialysis Purification (Dialysis) Coupling->Dialysis ThiolatedChitosan Chitosan-6-MNA Dialysis->ThiolatedChitosan NP_Formation Ionic Gelation ThiolatedChitosan->NP_Formation TPP TPP Solution TPP->NP_Formation Functionalized_NP_MNA 6-MNA Functionalized Chitosan NP NP_Formation->Functionalized_NP_MNA Citrate_NP Citrate-Stabilized NP Ligand_Exchange Ligand Exchange Citrate_NP->Ligand_Exchange TGA TGA Solution TGA->Ligand_Exchange Centrifugation Purification (Centrifugation) Ligand_Exchange->Centrifugation Functionalized_NP_TGA TGA Functionalized NP Centrifugation->Functionalized_NP_TGA

Caption: Experimental workflows for nanoparticle functionalization.

Signaling Pathways and Logical Relationships

The functionalization of nanoparticles can influence their interaction with biological systems, including cellular uptake and subsequent signaling pathways.

Cellular_Interaction_Pathway cluster_uptake Cellular Uptake Mechanisms cluster_signaling Potential Downstream Effects Functionalized_NP Functionalized Nanoparticle Cell_Membrane Cell Membrane Functionalized_NP->Cell_Membrane Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Cytosol Cytosol Drug_Release->Cytosol Released_Drug Released Drug Cytosol->Released_Drug Target_Receptor Target Receptor Released_Drug->Target_Receptor Signaling_Cascade Signaling Cascade Target_Receptor->Signaling_Cascade Cellular_Response Cellular Response (e.g., Apoptosis) Signaling_Cascade->Cellular_Response

Caption: Generalized pathway of nanoparticle-cell interaction.

Conclusion

The selection of a surface ligand is a pivotal step in the design of functional nanoparticles. Thioglycolic acid serves as a robust, versatile ligand for stabilizing a wide range of inorganic nanoparticles, providing a platform for further bio-conjugation. This compound, while also a thiol-containing molecule, has carved a niche in the functionalization of polymeric nanoparticles, where it significantly enhances properties crucial for specific delivery routes, such as oral administration.

This guide highlights that a "one-size-fits-all" approach is not applicable when choosing a functionalizing agent. Researchers must carefully consider the nanoparticle core, the intended biological application, and the desired surface properties. While the data presented here is drawn from separate studies, it provides a valuable starting point for comparing the potential performance of 6-MNA and TGA. Future direct comparative studies are warranted to provide a more definitive head-to-head analysis of these and other promising thiol-containing ligands.

References

A Comparative Guide to 6-Mercaptonicotinic Acid and 2-Mercaptonicotinic Acid in Sensor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Two Isomeric Mercaptonicotinic Acids for Advanced Sensor Applications.

The development of highly sensitive and selective sensors is paramount in fields ranging from environmental monitoring and clinical diagnostics to drug discovery. The functionalization of sensor surfaces with specific recognition elements is a key strategy in achieving desired performance metrics. Among the vast array of organic molecules utilized for this purpose, mercaptonicotinic acid isomers, specifically 6-mercaptonicotinic acid (6-MNA) and 2-mercaptonicotinic acid (2-MNA), have emerged as versatile building blocks. Their unique structures, featuring a thiol group for robust anchoring to noble metal surfaces and a carboxylic acid group on a pyridine ring for further functionalization or interaction, make them prime candidates for the fabrication of sophisticated sensing platforms.

This guide provides an objective comparison of 6-MNA and 2-MNA for sensor applications, drawing upon experimental data from published research. While direct head-to-head comparative studies are limited, this document collates and contrasts their demonstrated applications, performance data, and the experimental protocols employed in their use.

Performance Characteristics: A Tale of Two Isomers

The choice between 6-MNA and 2-MNA in sensor design is dictated by the target analyte and the desired sensing modality. The positional difference of the thiol group on the pyridine ring influences the molecule's geometry, electronic properties, and coordination behavior, leading to distinct advantages in different applications.

This compound (6-MNA): Excelling in Colorimetric and Electrochemical Sensing

6-MNA has been effectively utilized in the development of both colorimetric and electrochemical sensors, particularly for the detection of heavy metal ions. Its ability to form stable self-assembled monolayers (SAMs) on gold surfaces is a key enabling feature.

A notable application of 6-MNA is in the colorimetric detection of cadmium ions (Cd²⁺) using gold nanoparticles (AuNPs). In a published study, AuNPs co-functionalized with 6-MNA and L-Cysteine demonstrated high sensitivity and selectivity for Cd²⁺. The presence of Cd²⁺ induces the aggregation of the functionalized AuNPs, resulting in a visible color change of the solution from red to blue, which can be quantified using a UV-vis spectrophotometer.[1][2]

Performance Metric Value Sensing Platform Analyte
Linear Range 2.0 × 10⁻⁷ to 1.7 × 10⁻⁶ M[1]6-MNA/L-Cysteine co-functionalized AuNPsCd²⁺
Limit of Detection (LOD) 1.0 × 10⁻⁷ M[1]6-MNA/L-Cysteine co-functionalized AuNPsCd²⁺

The study highlighted that the co-functionalization of AuNPs with both 6-MNA and L-Cysteine resulted in a better response to Cd²⁺ compared to nanoparticles functionalized with either molecule alone, suggesting a synergistic effect.[1][2]

2-Mercaptonicotinic Acid (2-MNA): A Key Ligand in Luminescent Metal-Organic Frameworks

2-MNA has shown significant promise as a ligand in the synthesis of metal-organic frameworks (MOFs) for sensing applications. These crystalline porous materials offer high surface areas and tunable structures, making them excellent platforms for selective analyte detection.

In a recent study, 2-MNA was used to synthesize heterometallic Cu-Ca/Ba MOFs that exhibit excellent luminescence properties. These MOFs were successfully employed as probes for the rapid and selective detection of ferric ions (Fe³⁺), dichromate (Cr₂O₇²⁻), and chromate (CrO₄²⁻) ions in water. The sensing mechanism is based on the quenching of the MOF's luminescence upon interaction with the target ions.[3]

Performance Metric Value Sensing Platform Analyte
Limit of Detection (LOD) 1.06 μM[3]Cu-Ca MOF with 2-MNAFe³⁺
Limit of Detection (LOD) 2.37 μM[3]Cu-Ca MOF with 2-MNACr₂O₇²⁻
Limit of Detection (LOD) 3.87 μM[3]Cu-Ca MOF with 2-MNACrO₄²⁻

The research demonstrated the high sensitivity and selectivity of the 2-MNA-based MOF for these ions, even in the presence of other potentially interfering ions.[3]

Experimental Protocols: A Guide to Implementation

Detailed methodologies are crucial for the replication and advancement of sensor technologies. Below are summaries of the experimental protocols for the aforementioned sensor fabrication.

Fabrication of 6-MNA-based Gold Nanoparticle Sensor for Cd²⁺ Detection

This protocol is based on the work by Xue et al. (2011).[1]

  • Synthesis of Gold Nanoparticles (AuNPs): Citrate-stabilized AuNPs are synthesized by the reduction of HAuCl₄ with sodium citrate in an aqueous solution.

  • Functionalization of AuNPs: An aqueous solution of this compound and L-Cysteine is added to the AuNP solution and stirred to allow for the formation of self-assembled monolayers on the nanoparticle surface through Au-S bonds.

  • Optimization of Conditions: Key parameters such as the concentrations of 6-MNA and L-Cysteine, pH of the solution, and NaCl concentration are optimized to achieve the best sensing performance.

  • Colorimetric Assay: The functionalized AuNP solution is mixed with the sample containing Cd²⁺. The color change is observed, and the absorbance spectrum is recorded using a UV-vis spectrophotometer. The ratio of absorbance at 620 nm to 523 nm is used for quantification.

Synthesis of 2-MNA-based Metal-Organic Framework for Fe³⁺ Detection

This protocol is based on the synthesis of a Cu-Ca MOF as described by Xu et al. (2023).[3]

  • Ligand and Metal Salt Preparation: Solutions of 2-mercaptonicotinic acid (H₂mna), copper(II) salt, and calcium(II) salt are prepared in appropriate solvents.

  • MOF Synthesis: The synthesis is carried out using a liquid-liquid diffusion method. The ligand solution is carefully layered over the metal salt solution.

  • Crystal Formation: The system is left undisturbed at room temperature, allowing for the slow diffusion of the reactants and the formation of single crystals of the Cu-Ca MOF over several days.

  • Activation and Sensing: The synthesized MOF crystals are collected, washed, and activated. For sensing, the activated MOF is dispersed in water, and its luminescence spectrum is recorded before and after the addition of the sample containing Fe³⁺. The change in luminescence intensity is used for quantification.

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental steps is essential for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate the key processes.

G cluster_6MNA 6-MNA Based Colorimetric Sensor Workflow AuNPs Gold Nanoparticles (Red Solution) Func_AuNPs 6-MNA/L-Cys Functionalized AuNPs AuNPs->Func_AuNPs Functionalization Analyte Addition of Cd²⁺ Func_AuNPs->Analyte Aggregation Nanoparticle Aggregation Analyte->Aggregation Metal-Ligand Interaction Color_Change Color Change (Red to Blue) Aggregation->Color_Change Detection UV-vis Spectrophotometry Color_Change->Detection Quantification

Caption: Workflow for the 6-MNA based colorimetric detection of Cd²⁺.

G cluster_2MNA 2-MNA Based Luminescent MOF Sensor Principle MOF Luminescent 2-MNA MOF Emission Strong Luminescence MOF->Emission Emits Light Excitation Excitation Light Excitation->MOF Analyte Addition of Fe³⁺ Emission->Analyte Quenching Luminescence Quenching Analyte->Quenching Interaction Detection Fluorospectrometry Quenching->Detection Quantification

Caption: Signaling pathway for the 2-MNA based luminescent detection of Fe³⁺.

Conclusion: Selecting the Right Isomer for the Job

The choice between this compound and 2-mercaptonicotinic acid for sensor development is not a matter of one being universally superior to the other. Instead, their distinct chemical properties, arising from the different positions of the thiol group, make them suitable for different sensing strategies and target analytes.

  • This compound has demonstrated its utility in creating robust self-assembled monolayers on gold surfaces, making it an excellent choice for developing electrochemical and colorimetric sensors , particularly for heavy metal ions like Cd²⁺. Its linear structure may facilitate the formation of well-ordered SAMs, which is advantageous for controlling the interfacial properties of the sensor.

  • 2-Mercaptonicotinic Acid has proven to be a valuable ligand in the construction of luminescent metal-organic frameworks . The geometry and coordination mode of 2-MNA likely play a crucial role in the formation of these highly structured and porous materials, which are well-suited for the selective detection of analytes like Fe³⁺ through luminescence quenching.

For researchers and drug development professionals, the selection of the appropriate isomer will depend on the specific requirements of the application, including the target analyte, the desired sensitivity and selectivity, and the chosen sensing platform. This guide provides a foundational understanding of the demonstrated capabilities of each molecule, offering a starting point for the rational design of next-generation sensors. Further research involving direct comparative studies of these isomers for the same analyte and sensing platform would be invaluable in elucidating the more subtle differences in their performance and guiding future sensor development.

References

Thiolated Chitosan Demonstrates Superior Mucoadhesive Properties Over Unmodified Chitosan

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data reveals that chemical modification of chitosan to introduce thiol groups, such as in chitosan-6-mercaptopropionic acid (chitosan-6-MNA), significantly enhances its ability to adhere to mucosal surfaces compared to its unmodified counterpart. This heightened mucoadhesion, attributed to the formation of strong covalent disulfide bonds with mucus glycoproteins, presents a promising strategy for advanced drug delivery systems, offering prolonged residence time at the site of action.

Thiolated chitosans, a class of polymers known as thiomers, have consistently shown superior mucoadhesive strength in various in vitro studies. Unlike unmodified chitosan, which primarily relies on weaker electrostatic interactions and hydrogen bonds, thiomers can form covalent disulfide bonds with cysteine-rich subdomains of mucus glycoproteins. This fundamental difference in interaction mechanism leads to a more robust and prolonged adhesion to mucosal tissues.

Quantitative Comparison of Mucoadhesive Properties

Experimental data from multiple studies, summarized in the table below, quantitatively demonstrates the enhanced mucoadhesion of thiolated chitosan derivatives compared to unmodified chitosan. These studies employ various methods to assess mucoadhesion, including tensile strength measurements, rotating cylinder methods, and mucin adsorption assays.

Property AssessedUnmodified ChitosanThiolated Chitosan (General)Chitosan-6-mercaptonicotinamideS-protected thiolated chitosanReference
Residence Time on Intestinal Mucosa 10 hours45 hours-90 hours[1]
Increase in Mucoadhesion (Fold Change) Baseline2-3 fold increaseAt least 69-fold increase-[2][3]
Total Work of Adhesion (TWA) Increase Baseline6.3 to 10.3-fold increase--[3]

Mechanisms of Mucoadhesion

The mucoadhesive properties of unmodified chitosan stem from the electrostatic interaction between its positively charged amino groups and the negatively charged sialic acid and sulfonic acid moieties of mucin glycoproteins.[4] Hydrogen bonding and hydrophobic interactions also contribute to this adhesion.[4][5] However, these non-covalent interactions are weaker and can be influenced by environmental pH.[6]

In contrast, the introduction of thiol groups to the chitosan backbone allows for the formation of covalent disulfide bonds with the cysteine domains within the mucus layer. This covalent bonding provides a much stronger and more durable adhesion, significantly prolonging the residence time of the delivery system on the mucosal surface.[2][7]

MucoadhesionMechanism cluster_unmodified Unmodified Chitosan cluster_thiolated Thiolated Chitosan Unmodified Positively Charged Amino Groups Mucin_Negative Negatively Charged Mucin Glycoproteins Unmodified->Mucin_Negative Electrostatic Interaction Thiolated Thiol Groups (-SH) Mucin_Cysteine Cysteine-rich Domains in Mucin Thiolated->Mucin_Cysteine Covalent Disulfide Bonds caption Mechanisms of Mucoadhesion

Comparison of Mucoadhesion Mechanisms.

Experimental Protocols for Evaluating Mucoadhesion

Several in vitro methods are commonly employed to quantify and compare the mucoadhesive properties of polymers. These include tensile studies, rotating cylinder methods, and mucin adsorption assays.

Tensile Strength Measurement

This method quantifies the force required to detach the polymer from a mucosal surface.

TensileStrengthWorkflow A Prepare Polymer Tablet/ Compact B Mount Tablet on Texture Analyzer Probe A->B E Lower Probe to Contact Mucosa B->E C Excise Fresh Intestinal Mucosa D Secure Mucosa on Apparatus Base C->D D->E F Apply Controlled Contact Force & Time E->F G Withdraw Probe at Constant Speed F->G H Measure Maximum Detachment Force G->H

Workflow for Tensile Strength Measurement.

Protocol:

  • A tablet or compact of the test polymer (e.g., unmodified chitosan or thiolated chitosan) is prepared.[2]

  • The tablet is attached to the probe of a texture analyzer.[2]

  • Freshly excised animal intestinal mucosa is mounted on a holder.[2]

  • The polymer-coated probe is lowered to make contact with the mucosal surface with a defined force for a specific duration.[8]

  • The probe is then withdrawn at a constant speed, and the force required to detach the polymer from the mucosa is measured as the mucoadhesive strength.[7][8]

Rotating Cylinder Method

This method assesses the residence time of the polymer on a mucosal surface under simulated physiological conditions.

Protocol:

  • Tablets of the test polymers are prepared.[1]

  • The tablets are attached to a rotating cylinder apparatus.

  • The cylinder is immersed in a beaker containing simulated intestinal fluid and freshly excised intestinal mucosa.

  • The cylinder is rotated at a constant speed, and the time taken for the tablet to detach from the mucosa is recorded as the residence time.[1]

Mucin Adsorption Assay

This assay quantifies the amount of mucin that adsorbs onto the surface of the polymer, providing an indirect measure of mucoadhesive interaction.

MucinAdsorptionWorkflow A Prepare Mucin Solution (e.g., 0.5% w/v) B Disperse Polymer in Mucin Solution A->B C Incubate at 37°C with Shaking B->C D Centrifuge to Sediment Polymer-Mucin Complex C->D E Collect Supernatant D->E F Quantify Free Mucin in Supernatant (PAS Assay) E->F G Calculate Adsorbed Mucin F->G

Workflow for Mucin Adsorption Assay.

Protocol:

  • A standard solution of mucin is prepared in a buffer solution at a relevant pH (e.g., simulated gastric or intestinal fluid).[2]

  • The test polymer (chitosan or its derivative) is dispersed in the mucin solution.[2]

  • The mixture is incubated under controlled conditions (e.g., 2 hours at 37°C with shaking) to allow for interaction.[2]

  • The dispersion is then centrifuged to separate the polymer-mucin complex from the solution.[2]

  • The concentration of free mucin remaining in the supernatant is determined using a colorimetric method, such as the Periodic Acid-Schiff (PAS) assay.[2]

  • The amount of mucin adsorbed onto the polymer is calculated by subtracting the free mucin concentration from the initial mucin concentration.[2]

References

comparative analysis of permeability enhancement by different thiolated chitosans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the permeability enhancement properties of different thiolated chitosan derivatives. Thiolated chitosans are a class of polymers that have garnered significant interest in drug delivery for their ability to transiently open the tight junctions between epithelial cells, thereby enhancing the paracellular transport of poorly absorbed drugs. This document summarizes key performance data, details the experimental protocols used for their evaluation, and visualizes the underlying mechanisms of action.

Quantitative Comparison of Permeability Enhancement

The permeability-enhancing effect of thiolated chitosans is primarily evaluated by measuring the decrease in transepithelial electrical resistance (TEER) and the increase in the apparent permeability coefficient (Papp) of a model drug across a cell monolayer, typically Caco-2 cells. The following tables summarize quantitative data from various studies on different thiolated chitosan derivatives.

Table 1: Comparison of Transepithelial Electrical Resistance (TEER) Reduction by Different Thiolated Chitosans on Caco-2 Cell Monolayers

Thiolated Chitosan DerivativeConcentration (% w/v)Incubation Time (h)TEER Reduction (%)Reference
Chitosan Hydrochloride0.25284
Chitosan Glutamate0.25260
N-trimethyl chitosan chloride (TMC)0.25224
Polycarbophil-cysteine (PCP-Cys) with 0.4% GSH0.5320.3
Chitosan-N-acetylcysteine (C-NAC)0.11Significant decrease
Chitosan-Thioglycolic Acid (CS-TGA) coated liposomes-3Higher than uncoated
S-protected CS-TGA-MNA coated liposomes-3Highest decrease

Table 2: Comparison of Apparent Permeability Coefficient (Papp) Enhancement by Different Thiolated Chitosans for Various Model Drugs across Caco-2 Cell Monolayers

Thiolated Chitosan DerivativeModel DrugPapp Enhancement Ratio (vs. control)Reference
Chitosan Hydrochloride[14C]-Mannitol34-fold
Chitosan Glutamate[14C]-Mannitol25-fold
N-trimethyl chitosan chloride (TMC)[14C]-Mannitol11-fold
Polycarbophil-cysteine (PCP-Cys) with 0.4% GSHSodium Fluorescein2.93
S-protected Chitosan-TGAFD4> 2-fold (vs. unmodified chitosan)
Chitosan-6MNARitonavir2.2-fold

Note: The data presented in these tables are compiled from different studies and should be interpreted with caution due to variations in experimental conditions, such as cell passage number, initial TEER values, and specific methodologies.

Mechanism of Action: Opening of Tight Junctions

Thiolated chitosans enhance paracellular permeability primarily by interacting with and transiently opening the tight junctions between epithelial cells. This is achieved through the formation of disulfide bonds between the thiol groups of the polymer and cysteine-rich domains of transmembrane proteins like occludin and claudins, which are key components of the tight junction complex. This interaction is thought to trigger a signaling cascade that leads to the reorganization of the actin cytoskeleton and the temporary disassembly of the tight junction barrier.

Thiolated Chitosan Mechanism cluster_0 Apical Side (Lumen) cluster_1 Epithelial Cell cluster_2 Basolateral Side Thiolated Chitosan Thiolated Chitosan Tight Junction Tight Junction Thiolated Chitosan->Tight Junction Interaction Occludin/Claudin Occludin/Claudin Thiolated Chitosan->Occludin/Claudin Disulfide bond formation Drug Permeation Drug Permeation Tight Junction->Drug Permeation Increased Paracellular Flux Signaling Cascade Signaling Cascade Occludin/Claudin->Signaling Cascade Triggers Actin Cytoskeleton Actin Cytoskeleton Actin Cytoskeleton->Tight Junction Disassembly Signaling Cascade->Actin Cytoskeleton Reorganization TEER Measurement Workflow Start Start Caco-2 Monolayer Caco-2 Monolayer Start->Caco-2 Monolayer Equilibrate Electrodes Equilibrate Electrodes Caco-2 Monolayer->Equilibrate Electrodes Measure Baseline TEER Measure Baseline TEER Equilibrate Electrodes->Measure Baseline TEER Add Thiolated Chitosan Add Thiolated Chitosan Measure Baseline TEER->Add Thiolated Chitosan Measure TEER over Time Measure TEER over Time Add Thiolated Chitosan->Measure TEER over Time Calculate % TEER Reduction Calculate % TEER Reduction Measure TEER over Time->Calculate % TEER Reduction End End Calculate % TEER Reduction->End

A Comparative Guide to the Biocompatibility and Cytotoxicity of Chitosan-6-Mercaptonicotinic Acid Conjugates for 6-Mercaptopurine Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biocompatibility and cytotoxicity of chitosan-6-mercaptonicotinic acid conjugates as a delivery system for the anticancer and immunosuppressive drug 6-mercaptopurine (6-MP). The performance of these conjugates is evaluated against other common nanocarriers for 6-MP, including unmodified chitosan nanoparticles, solid lipid nanoparticles (SLNs), and liposomes. This analysis is supported by experimental data from peer-reviewed studies, with detailed methodologies provided for key cytotoxicity assays.

Executive Summary

Chitosan, a natural, biodegradable, and biocompatible polysaccharide, is a promising candidate for drug delivery.[1] Its derivatization into chitosan-6-mercaptonicotinic acid (CS-6-MNA) enhances its properties for controlled drug release. This guide demonstrates that CS-6-MNA conjugates are non-toxic and biocompatible, making them a safe and effective carrier for 6-mercaptopurine.[2] In comparison to other delivery systems, CS-6-MNA offers a favorable safety profile. While direct comparative studies are limited, the available data suggests that all reviewed nanocarriers can be optimized to reduce the cytotoxicity of free 6-MP.

Biocompatibility and Cytotoxicity of Chitosan-6-Mercaptonicotinic Acid Conjugates

Studies have shown that chitosan-6-mercaptonicotinic acid conjugates are biocompatible and non-toxic. A key study on the synthesis and characterization of these conjugates found the polymer to be nontoxic.[2] Another study on mercaptonicotinic acid activated thiolated chitosan for peptide delivery also reported no significant effects on cell viability at concentrations up to 1000 μg/mL on various cell lines, confirming its safety for drug delivery applications.[3]

Comparative Cytotoxicity Data

The following tables summarize the available quantitative data on the cytotoxicity of different 6-mercaptopurine delivery systems. It is crucial to note that the experimental conditions (e.g., cell lines, incubation times, and specific formulations) vary between studies, which limits direct cross-comparison.

Table 1: Cytotoxicity of Chitosan-6-Mercaptonicotinic Acid and Thiolated Chitosan

FormulationCell LineConcentrationIncubation TimeCell Viability (%)Reference
Chitosan-6-mercaptonicotinic acidNot SpecifiedNot SpecifiedNot SpecifiedNon-toxic[2]
Mercaptonicotinic acid activated thiolated chitosanTR146, Caco-2, HepG250-1000 µg/mL8 hNo significant effect[3]

Table 2: Cytotoxicity of Unmodified Chitosan Nanoparticles

FormulationCell LineConcentrationIncubation TimeCell Viability (%)Reference
Chitosan NanoparticlesRAW 264.7> 2500 µg/mL24 hSignificant decrease[4]
ChitosanHPC, HGF, MC3T3-E1> 0.19%24 hSignificant decrease[5]

Note: The cytotoxicity of chitosan nanoparticles can be dependent on factors like molecular weight, degree of deacetylation, and particle size.

Table 3: Cytotoxicity of Alternative 6-Mercaptopurine (6-MP) Delivery Systems

FormulationDrugCell LineIC50 ValueReference
6-MP loaded Solid Lipid Nanoparticles6-MPHEP3GSignificantly lower than free 6-MP[6]
6-MP loaded positively charged liposomes6-MPHepG2, HCT116, MCF-7Lowest IC50 compared to neutral liposomes[7]
Free 6-Mercaptopurine6-MPHepG232.25 µMNot specified in snippets
Free 6-Mercaptopurine6-MPMCF-7>100 µMNot specified in snippets

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Detailed methodologies for common cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[4][8]

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compound (e.g., chitosan-6-MNA conjugates, 6-MP loaded nanoparticles). Incubate for a specified period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 1.5 to 4 hours.[4]

  • Formazan Solubilization: Remove the MTT-containing medium and add 200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-690 nm is often used to subtract background absorbance.[8]

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control cells.

LDH (Lactate Dehydrogenase) Assay

The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. Carefully collect the supernatant from each well without disturbing the cell layer.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate solution with a dye solution.

    • Add approximately 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]

  • Stop Reaction: Add 50 µL of a stop solution to each well.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm. A reference wavelength (e.g., 680 nm) should be used to correct for background absorbance.[9]

  • Data Analysis: The amount of LDH released is proportional to the number of lysed cells. Cytotoxicity is calculated based on positive controls (cells treated with a lysis buffer for maximum LDH release) and negative controls (untreated cells).

Visualizing Experimental Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing cytotoxicity and a simplified representation of a potential signaling pathway involved in 6-mercaptopurine-induced cell death.

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis start Synthesize Chitosan-6-MNA and Nanoparticle Formulations seed_cells Seed Cells in 96-well Plates start->seed_cells treat_cells Treat Cells with Test Compounds (Various Concentrations) seed_cells->treat_cells incubate Incubate for 24, 48, 72h treat_cells->incubate mtt_assay MTT Assay incubate->mtt_assay ldh_assay LDH Assay incubate->ldh_assay measure_absorbance Measure Absorbance mtt_assay->measure_absorbance ldh_assay->measure_absorbance calculate_viability Calculate Cell Viability (%) measure_absorbance->calculate_viability

Caption: Experimental workflow for assessing the cytotoxicity of nanoparticle formulations.

signaling_pathway MP_NP 6-MP Nanoparticle Cell_Uptake Cellular Uptake MP_NP->Cell_Uptake Release 6-MP Release Cell_Uptake->Release Metabolism Metabolism to 6-Thioguanine Nucleotides (6-TGNs) Release->Metabolism DNA_Incorp Incorporation into DNA/RNA Metabolism->DNA_Incorp DNA_Damage DNA Damage DNA_Incorp->DNA_Damage Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis

Caption: Simplified signaling pathway of 6-mercaptopurine induced apoptosis.

Conclusion

Chitosan-6-mercaptonicotinic acid conjugates represent a promising, biocompatible, and non-toxic platform for the delivery of 6-mercaptopurine. While direct comparative cytotoxicity data with other nanocarriers is not yet extensively available, the intrinsic safety of the thiolated chitosan derivative is well-documented. Alternative delivery systems like solid lipid nanoparticles and liposomes also show potential in enhancing the therapeutic efficacy of 6-MP, in some cases by increasing its cytotoxic effects on cancer cells. Further research involving head-to-head comparisons under standardized conditions is necessary to definitively establish the superiority of one delivery system over another. Researchers and drug development professionals are encouraged to consider the specific application and desired therapeutic outcome when selecting a nanocarrier for 6-mercaptopurine.

References

A Comparative Guide to Metal Ion Detection Using 6-MNA Functionalized Nanoparticles and Alternative Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sensitive and selective detection of heavy metal ions is a critical endeavor in environmental monitoring, food safety, and pharmaceutical development. Nanoparticle-based sensors have emerged as a powerful tool in this domain, offering high sensitivity and rapid detection. The choice of the functionalizing ligand on the nanoparticle surface is paramount to the sensor's performance. This guide provides a comparative analysis of the metal ion detection sensitivity of nanoparticles functionalized with 6-Mercapto-N-acetylneuraminic acid (6-MNA) against other commonly employed ligands, supported by experimental data.

Superior Sensitivity with Co-Functionalization

Recent studies have highlighted the potential of 6-mercaptonicotinic acid (MNA) in the development of sensitive colorimetric assays for heavy metal ions. While specific detection limits for nanoparticles functionalized solely with 6-MNA are not extensively documented in publicly available literature, a study on gold nanoparticles (AuNPs) co-functionalized with this compound and L-Cysteine has demonstrated a remarkable detection limit of 1.0 × 10⁻⁷ M for Cadmium (Cd²⁺) ions.[1][2] This study also noted that the synergistic effect of both ligands resulted in a superior response compared to nanoparticles functionalized with either MNA or L-Cysteine alone.[1][2] This suggests that while 6-MNA is a promising ligand, its performance can be significantly enhanced through strategic co-functionalization.

Comparison with Alternative Ligands

To provide a comprehensive overview, the following table summarizes the detection sensitivities of nanoparticles functionalized with other well-established ligands for various heavy metal ions.

LigandNanoparticleTarget Metal Ion(s)Detection MethodLimit of Detection (LOD)
6-MNA & L-Cysteine (co-functionalized) Gold (Au)Cadmium (Cd²⁺)Colorimetric1.0 × 10⁻⁷ M[1][2]
L-Cysteine Gold (Au)Lead (Pb²⁺)Colorimetric290 ppb
Mercury (Hg²⁺)Colorimetric140.35 ppb
Glutathione Gold (Au)Lead (Pb²⁺)Colorimetric100 nM
Aptamer Gold (Au)Lead (Pb²⁺)Electrochemical0.36 nM
Cadmium (Cd²⁺)Electrochemical0.337 nM

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the synthesis of functionalized nanoparticles and their application in metal ion detection.

Synthesis of Gold Nanoparticles (Turkevich Method)

A common and effective method for synthesizing gold nanoparticles involves the reduction of a gold salt, such as chloroauric acid (HAuCl₄), using a reducing agent like sodium citrate.

  • A solution of HAuCl₄ is heated to boiling.

  • A solution of sodium citrate is quickly added to the boiling gold solution under vigorous stirring.

  • The color of the solution will change from pale yellow to deep red, indicating the formation of gold nanoparticles.

  • The solution is kept boiling for a specified time to ensure the completion of the reaction and then allowed to cool to room temperature.

Functionalization of Gold Nanoparticles with Thiolated Ligands (e.g., 6-MNA, L-Cysteine)

Thiol-containing ligands readily form strong bonds with the surface of gold nanoparticles.

  • The synthesized gold nanoparticle solution is brought to a specific pH using a suitable buffer.

  • A solution of the desired thiol-containing ligand (e.g., 6-MNA, L-Cysteine) is added to the gold nanoparticle solution.

  • The mixture is incubated for a set period, often with gentle stirring, to allow for the self-assembly of the ligand monolayer on the nanoparticle surface.

  • Excess, unbound ligands are typically removed by centrifugation and washing of the functionalized nanoparticles.

Colorimetric Detection of Metal Ions

The principle behind colorimetric detection using functionalized nanoparticles is the aggregation of nanoparticles in the presence of the target metal ion, leading to a visible color change.

  • A specific volume of the functionalized nanoparticle solution is mixed with the sample containing the metal ions.

  • The solution is incubated for a short period to allow for the interaction between the ligands on the nanoparticles and the metal ions.

  • The presence of the target metal ion induces aggregation of the nanoparticles, resulting in a color change of the solution (e.g., from red to blue or purple for gold nanoparticles).

  • The change in color can be observed visually for qualitative detection or quantified using a UV-Vis spectrophotometer by measuring the change in the absorbance spectrum. The limit of detection is then determined by analyzing the response to a series of known concentrations of the metal ion.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway for colorimetric metal ion detection and the typical experimental workflow.

G cluster_0 Signaling Pathway NP Functionalized Nanoparticles (Dispersed) Aggregated_NP Aggregated Nanoparticles NP->Aggregated_NP + Metal Ions Metal Target Metal Ions Color_Change Color Change (e.g., Red to Blue) Aggregated_NP->Color_Change Results in

Signaling pathway for colorimetric metal ion detection.

G cluster_1 Experimental Workflow Synth Nanoparticle Synthesis Func Functionalization with Ligand Synth->Func Char Characterization (UV-Vis, TEM, etc.) Func->Char Detect Metal Ion Detection Assay Char->Detect Analysis Data Analysis (LOD Determination) Detect->Analysis

General experimental workflow for nanoparticle-based sensing.

Conclusion

The functionalization of nanoparticles with specific ligands is a cornerstone of developing highly sensitive and selective metal ion sensors. While 6-MNA shows promise, particularly when co-functionalized with other ligands like L-Cysteine, a comprehensive understanding of its individual performance requires further research to establish specific detection limits for a range of heavy metal ions. The data presented in this guide serves as a valuable resource for researchers in selecting appropriate ligands for their specific analytical needs and highlights the potential of tailored nanoparticle surfaces for enhanced sensing capabilities. Continued exploration into novel ligands and functionalization strategies will undoubtedly pave the way for the next generation of advanced heavy metal ion detection technologies.

References

A Comparative Guide to the Electrochemical Characterization of Thiol-Based Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 6-Mercaptonicotinic Acid SAMs Against Other Common Thiol Compounds

The formation of well-ordered self-assembled monolayers (SAMs) on gold surfaces is a cornerstone of modern surface chemistry, enabling advancements in biosensing, drug delivery, and molecular electronics. The choice of thiol compound is critical in dictating the physicochemical properties of the resulting monolayer. This guide provides a comparative electrochemical analysis of SAMs formed from this compound versus other widely used thiol compounds, including 6-mercapto-1-hexanol, 11-mercaptoundecanoic acid, and 3-mercaptopropionic acid. The data presented herein is supported by established experimental protocols to aid in the selection of the most suitable surface modification for your research needs.

Quantitative Electrochemical Comparison of Thiol SAMs

The following table summarizes key electrochemical parameters for SAMs formed from different thiol compounds on gold electrodes. These parameters, primarily derived from Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS), provide insights into the packing density, defectiveness, and electron transfer properties of the monolayers. It is important to note that these values can be influenced by experimental conditions such as electrolyte composition, redox probe concentration, and SAM formation time.

Thiol CompoundStructureChain LengthEnd GroupCharge Transfer Resistance (Rct) (kΩ·cm²)Double Layer Capacitance (Cdl) (μF/cm²)Reductive Desorption Peak (V vs. Ag/AgCl)Key Characteristics & References
This compound HOOC-(C₅H₃N)-SHShort, AromaticCarboxylic AcidModerate to HighLow to Moderate~ -0.76Forms a relatively ordered monolayer with the potential for π-π stacking interactions, influencing its electrochemical behavior. The nitrogen in the pyridine ring can also interact with the surface.[1]
6-Mercapto-1-hexanol (MCH) HO-(CH₂)₆-SH6 CarbonsHydroxylHighLow~ -0.9 to -1.1Commonly used as a "spacer" molecule in mixed SAMs to reduce non-specific binding and control the density of other functional molecules. Forms well-packed, insulating monolayers.[2]
11-Mercaptoundecanoic Acid (MUA) HOOC-(CH₂)₁₀-SH11 CarbonsCarboxylic AcidVery HighVery Low~ -1.0 to -1.2Forms densely packed and highly insulating monolayers due to its long alkyl chain, leading to a significant barrier to electron transfer.[3]
3-Mercaptopropionic Acid (MPA) HOOC-(CH₂)₂-SH3 CarbonsCarboxylic AcidLow to ModerateModerate to High~ -0.81 to -0.98Forms less-ordered and more permeable monolayers compared to longer chain thiols, resulting in lower resistance to charge transfer.[4][5]

Note: The presented Rct and Cdl values are qualitative comparisons based on trends reported in the literature. Absolute values are highly dependent on specific experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible electrochemical characterization of thiol SAMs. Below are protocols for the key experiments cited in this guide.

I. Preparation of Thiol Self-Assembled Monolayers on Gold
  • Substrate Cleaning: Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides) are rigorously cleaned to ensure a pristine surface for SAM formation. A common procedure involves sonication in a series of solvents such as acetone, isopropanol, and ethanol, followed by drying under a stream of inert gas (e.g., nitrogen or argon). For a more thorough cleaning, a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used with extreme caution in a certified fume hood with appropriate personal protective equipment.

  • SAM Formation: The cleaned gold substrate is immediately immersed in a freshly prepared solution of the desired thiol (typically 1-10 mM in absolute ethanol) for a period of 12-24 hours at room temperature. The incubation should be carried out in a clean, dust-free environment to minimize contamination.

  • Rinsing: After incubation, the substrate is thoroughly rinsed with the solvent used for SAM formation (e.g., ethanol) to remove non-chemisorbed thiol molecules and then dried under a stream of inert gas.

II. Electrochemical Characterization

Electrochemical measurements are typically performed in a three-electrode cell containing an appropriate electrolyte solution (e.g., phosphate-buffered saline (PBS) or a solution of a specific salt like KCl). The SAM-modified gold substrate serves as the working electrode, with a platinum wire as the counter electrode and a reference electrode such as Ag/AgCl.

  • Cyclic Voltammetry (CV):

    • Purpose: To assess the blocking properties of the SAM and to study the redox behavior of species at the modified electrode surface.

    • Procedure: The potential of the working electrode is swept linearly between two set potential limits at a specific scan rate (e.g., 50 mV/s). The resulting current is measured as a function of the applied potential. A redox probe, such as the [Fe(CN)₆]³⁻/⁴⁻ couple, is often added to the electrolyte to probe the electron transfer through the SAM. A well-formed, insulating SAM will show a significant reduction in the peak currents and an increase in the peak-to-peak separation of the redox probe compared to a bare gold electrode.[6][7]

  • Electrochemical Impedance Spectroscopy (EIS):

    • Purpose: To provide quantitative information about the capacitance and resistance of the SAM-electrolyte interface.

    • Procedure: A small amplitude AC potential is applied to the working electrode over a wide range of frequencies (e.g., 100 kHz to 0.1 Hz) at a constant DC potential (typically the formal potential of the redox probe). The impedance data is often visualized as a Nyquist plot and can be fitted to an equivalent circuit model (e.g., a modified Randles circuit) to extract parameters like the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). A higher Rct value generally indicates a more densely packed and defect-free monolayer.[8][9][10]

  • Reductive Desorption:

    • Purpose: To determine the surface coverage of the thiol monolayer.

    • Procedure: A linear potential sweep is applied towards negative potentials in an alkaline solution (e.g., 0.5 M KOH). At a sufficiently negative potential, the thiol-gold bond is reductively cleaved, causing the thiolate molecules to desorb from the surface. The charge associated with this desorption peak in the voltammogram can be integrated and used to calculate the surface coverage of the thiol molecules.[4][5][11]

Visualizing the Experimental Workflow and Comparative Logic

To better illustrate the processes involved in the electrochemical characterization and comparison of thiol SAMs, the following diagrams were generated using the DOT language.

G cluster_prep SAM Preparation cluster_char Electrochemical Characterization cluster_data Data Analysis cluster_comp Comparative Evaluation Gold_Substrate Clean Gold Substrate Incubation Immerse Substrate in Thiol Solution (12-24h) Gold_Substrate->Incubation Thiol_Solution Prepare Thiol Solution Thiol_Solution->Incubation Rinsing Rinse and Dry Incubation->Rinsing Three_Electrode_Cell Assemble Three-Electrode Cell Rinsing->Three_Electrode_Cell CV Cyclic Voltammetry (CV) Three_Electrode_Cell->CV EIS Electrochemical Impedance Spectroscopy (EIS) Three_Electrode_Cell->EIS Reductive_Desorption Reductive Desorption Three_Electrode_Cell->Reductive_Desorption CV_Analysis Analyze Peak Currents and Separation CV->CV_Analysis EIS_Analysis Fit to Equivalent Circuit (Rct, Cdl) EIS->EIS_Analysis RD_Analysis Calculate Surface Coverage Reductive_Desorption->RD_Analysis Comparison Compare Electrochemical Parameters CV_Analysis->Comparison EIS_Analysis->Comparison RD_Analysis->Comparison

Caption: Experimental workflow for preparing and electrochemically characterizing thiol SAMs.

G cluster_thiols Thiol Compounds cluster_properties Electrochemical Properties MNA This compound Rct Charge Transfer Resistance (Rct) MNA->Rct Moderate-High Cdl Double Layer Capacitance (Cdl) MNA->Cdl Low-Moderate Blocking Blocking Efficiency MNA->Blocking Moderate Stability Electrochemical Stability MNA->Stability Moderate MCH 6-Mercapto-1-hexanol MCH->Rct High MCH->Cdl Low MCH->Blocking High MCH->Stability Moderate-High MUA 11-Mercaptoundecanoic Acid MUA->Rct Very High MUA->Cdl Very Low MUA->Blocking High MUA->Stability High MPA 3-Mercaptopropionic Acid MPA->Rct Low-Moderate MPA->Cdl Moderate-High MPA->Blocking Low MPA->Stability Low

Caption: Logical comparison of thiol SAMs based on key electrochemical properties.

References

A Comparative Guide to In Vitro Drug Release from 6-Mercaptonicotinic Acid-Based Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and targeted drug delivery has led to the development of various innovative platforms. Among these, thiolated polymers, or thiomers, have garnered significant attention for their mucoadhesive properties, which enhance drug absorption and residence time at the site of action. 6-Mercaptonicotinic acid (6-MNA) has emerged as a promising ligand for modifying polymers to create such advanced drug delivery systems. This guide provides an objective comparison of the in vitro release performance of 6-MNA-based systems against other alternatives, supported by experimental data and detailed protocols.

Performance Comparison of Thiolated Polymer-Based Nanoparticles

The in vitro release of drugs from nanoparticulate systems is a critical factor in predicting their in vivo performance. The following tables summarize the drug release profiles of various 6-MNA-based systems compared to unmodified polymers and other thiolated alternatives.

Table 1: In Vitro Release of Insulin from Chitosan-Based Nanoparticles

Delivery SystemDrugRelease MediumTime (min)Cumulative Release (%)Reference
Chitosan-6-MNA NanoparticlesInsulinPhosphate Buffer (pH 7.8)30~50%[1]
120Sustained Release[1]
300100%[1]
Unmodified Chitosan NanoparticlesInsulinPhosphate Buffer (pH 7.8)30~70%[1]
300100%[1]
MNA-Activated Thiolated Chitosan (MNA-TG-chitosan) NanoparticlesInsulinSimulated Intestinal Fluid (pH 6.8)120~60%[2]
Thiolated Chitosan (TG-chitosan) NanoparticlesInsulinSimulated Intestinal Fluid (pH 6.8)120~40%[2]
Unmodified Chitosan NanoparticlesInsulinSimulated Intestinal Fluid (pH 6.8)120~25%[2]

Table 2: Comparative In Vitro Drug Release from Various Thiolated Polymer Nanoparticles

Delivery SystemThiolated PolymerDrug ModelKey Findings on Release Profile
6-MNA-Chitosan NanoparticlesChitosan-6-Mercaptonicotinic AcidInsulinSlower initial release compared to unmodified chitosan, providing a more controlled release.
Thiolated Chitosan NanoparticlesChitosan-Thioglycolic Acid (CS-TGA)TenofovirSustained release in vaginal fluid simulant (pH 4.2).
Thiolated Chitosan NanoparticlesChitosan-CysteineGalantamineProlonged release for up to 12 days.
Thiolated Poly(acrylic acid) NanoparticlesPoly(acrylic acid)-CysteineFITC-DextranInitial burst release followed by extended release.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols cited in the comparative data.

Preparation of Chitosan-6-Mercaptonicotinic Acid Nanoparticles via Ionic Gelation

This method is widely used for the preparation of chitosan-based nanoparticles under mild conditions.

  • Chitosan Solution Preparation: Dissolve chitosan in an aqueous solution of acetic acid (e.g., 1% v/v).

  • 6-MNA Conjugation: Covalently attach this compound to the chitosan backbone.

  • Cross-linker Solution Preparation: Prepare a solution of a cross-linking agent, typically sodium tripolyphosphate (TPP), in deionized water.

  • Nanoparticle Formation: Add the TPP solution dropwise to the chitosan-6-MNA solution under constant magnetic stirring. Nanoparticles form spontaneously via electrostatic interactions between the positively charged amino groups of chitosan and the negatively charged TPP.

  • Purification: Separate the nanoparticles from the reaction mixture by centrifugation, followed by washing with deionized water to remove unreacted reagents.

  • Lyophilization: Freeze-dry the purified nanoparticles for long-term storage and characterization.

In Vitro Drug Release Study: Dialysis Bag Method

This is a common and straightforward method for assessing the in vitro release of drugs from nanoparticles.

  • Preparation of Nanoparticle Suspension: Disperse a known amount of drug-loaded nanoparticles in a specific volume of release medium.

  • Dialysis Setup: Place the nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the passage of the released drug but retains the nanoparticles.

  • Release Study: Immerse the sealed dialysis bag in a larger volume of release medium maintained at a constant temperature (e.g., 37°C) and subjected to constant agitation.

  • Sampling: At predetermined time intervals, withdraw aliquots of the release medium from the external chamber and replace with an equal volume of fresh medium to maintain sink conditions.

  • Drug Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Visualizing the Workflow

Diagrams generated using Graphviz provide a clear visual representation of the experimental processes.

ExperimentalWorkflow cluster_prep Nanoparticle Preparation cluster_release In Vitro Release Study chitosan Chitosan Solution mna 6-MNA Conjugation chitosan->mna formation Ionic Gelation mna->formation tpp TPP Solution tpp->formation purification Centrifugation & Washing formation->purification lyophilization Lyophilization purification->lyophilization suspension Nanoparticle Suspension lyophilization->suspension Start of Release Study dialysis Dialysis Bag Setup suspension->dialysis release Drug Release dialysis->release sampling Periodic Sampling release->sampling quantification Drug Quantification sampling->quantification

Caption: Experimental workflow for nanoparticle preparation and in vitro drug release study.

LogicalRelationship MNA This compound ThiolatedPolymer Thiolated Polymer (e.g., Chitosan-6-MNA) MNA->ThiolatedPolymer Covalent Conjugation Nanoparticle Drug-Loaded Nanoparticle ThiolatedPolymer->Nanoparticle Nanoparticle Formulation SustainedRelease Sustained Drug Release Nanoparticle->SustainedRelease Leads to Mucoadhesion Enhanced Mucoadhesion Nanoparticle->Mucoadhesion Exhibits Bioavailability Improved Bioavailability SustainedRelease->Bioavailability Mucoadhesion->Bioavailability

References

performance comparison of sensors based on 6-MNA and L-cysteine co-functionalized nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance of 6-MNA and L-cysteine co-functionalized gold nanoparticle sensors against leading alternative technologies for the detection of Cadmium (Cd²⁺) and Copper (Cu²⁺) ions.

This guide offers a comprehensive comparison of a colorimetric sensor based on 6-mercaptonicotinic acid (6-MNA) and L-cysteine co-functionalized gold nanoparticles with other prominent sensing technologies for the detection of heavy metal ions, specifically Cadmium (Cd²⁺) and Copper (Cu²⁺). The performance of these sensors is evaluated based on key metrics including the limit of detection, linear range, and selectivity. Detailed experimental protocols for the fabrication and operation of each sensor are provided to facilitate reproducibility and further research.

Cadmium (Cd²⁺) Detection: A Comparative Analysis

The 6-MNA and L-cysteine co-functionalized gold nanoparticle (AuNP) sensor provides a colorimetric method for the detection of Cd²⁺. Its performance is here compared against a leading electrochemical alternative.

Performance Metrics for Cd²⁺ Sensors
Sensor TypeAnalyteLimit of Detection (LOD)Linear RangeSelectivityReference
Colorimetric: 6-MNA & L-cysteine co-functionalized AuNPs Cd²⁺1.0 x 10⁻⁷ M2.0 x 10⁻⁷ to 1.7 x 10⁻⁶ MSlight interference from Pb²⁺ and Cu²⁺[1]
Electrochemical: MWCNT-Orange Peel Activated Carbon Paste Electrode Cd²⁺9.1 x 10⁻⁷ M9.09 x 10⁻⁶ to 7.29 x 10⁻⁵ MHigh selectivity against Zn²⁺, Pb²⁺, Ni²⁺, Co²⁺, Cu²⁺, and Fe²⁺[2][3][4]
Signaling Pathway and Experimental Workflow

The detection mechanism of the 6-MNA and L-cysteine co-functionalized AuNP sensor is based on the aggregation of nanoparticles induced by the target metal ion. This aggregation leads to a change in the surface plasmon resonance of the AuNPs, resulting in a visible color change.

cluster_0 Signaling Pathway: 6-MNA/L-cysteine AuNP Sensor for Cd²⁺ AuNPs Dispersed 6-MNA/ L-cysteine AuNPs (Red Solution) Aggregation Aggregation of AuNPs AuNPs->Aggregation Addition of Cd_ion Cd²⁺ Ions Cd_ion->Aggregation Color_Change Color Change (Red to Blue/Purple) Aggregation->Color_Change Results in

Signaling pathway of the colorimetric Cd²⁺ sensor.

The general workflow for nanoparticle-based colorimetric sensing involves the synthesis of nanoparticles, their functionalization, interaction with the analyte, and subsequent signal detection.

cluster_1 Experimental Workflow: Nanoparticle-Based Colorimetric Sensing A Nanoparticle Synthesis B Functionalization with Ligands (e.g., 6-MNA, L-cysteine) A->B C Introduction of Analyte (e.g., Cd²⁺) B->C D Colorimetric Detection (Visual/Spectrophotometer) C->D

A generalized experimental workflow for colorimetric sensing.

Copper (Cu²⁺) Detection: A Comparative Analysis

For the detection of Cu²⁺, a colorimetric sensor utilizing a 4-aminoantipyrine derivative and an electrochemical sensor based on a modified screen-printed electrode are compared.

Performance Metrics for Cu²⁺ Sensors
Sensor TypeAnalyteLimit of Detection (LOD)Linear RangeSelectivityReference
Colorimetric: 4-aminoantipyrine derivative Cu²⁺2.14 x 10⁻⁷ M0 to 8.5 µMHigh selectivity against other metal ions[1][5][6]
Electrochemical: Carbon Nanofiber & Fe₃O₄ Nanoparticle Modified Screen-Printed Electrode Cu²⁺3.20 x 10⁻⁸ MNot specifiedNot specified[7]
Logical Comparison of Sensor Performance

The choice of sensor often depends on a trade-off between sensitivity, cost, and complexity. The following diagram illustrates a logical comparison of the key performance indicators.

cluster_2 Logical Comparison of Sensor Attributes Sensor Sensor Selection LOD Limit of Detection (LOD) Sensor->LOD Cost Cost & Complexity Sensor->Cost Selectivity Selectivity Sensor->Selectivity Colorimetric Colorimetric Methods (e.g., Nanoparticles) LOD->Colorimetric Often higher Electrochemical Electrochemical Methods LOD->Electrochemical Often lower Cost->Colorimetric Generally lower Cost->Electrochemical Generally higher Selectivity->Colorimetric Can be tuned Selectivity->Electrochemical Can be high

Comparison of key attributes for different sensor types.

Experimental Protocols

Colorimetric Detection of Cd²⁺ using 6-MNA and L-cysteine co-functionalized AuNPs

a. Synthesis of Gold Nanoparticles (AuNPs): A standard citrate reduction method is employed for the synthesis of AuNPs.

b. Co-functionalization of AuNPs: A solution of 6-MNA and L-cysteine is added to the AuNP solution and stirred to allow for the formation of Au-S bonds.

c. Detection Procedure: The co-functionalized AuNP solution is mixed with the sample containing Cd²⁺ ions. A visible color change from red to blue/purple indicates the presence of Cd²⁺, which can be quantified using a UV-vis spectrophotometer by measuring the absorbance ratio at two different wavelengths.[1]

Electrochemical Detection of Cd²⁺ using MWCNT-Orange Peel Activated Carbon Paste Electrode

a. Preparation of the Modified Carbon Paste: Multi-walled carbon nanotubes (MWCNTs) and activated carbon derived from orange peels are mixed with a binder (e.g., mineral oil) to form a homogenous paste.[2][3][4]

b. Fabrication of the Electrode: The prepared paste is packed into an electrode holder.

c. Electrochemical Measurement: The modified electrode is immersed in a solution containing the sample. Square wave anodic stripping voltammetry (SWASV) is typically used for detection. This involves a pre-concentration step where Cd²⁺ is reduced and deposited onto the electrode surface, followed by a stripping step where the deposited cadmium is re-oxidized, generating a current signal proportional to its concentration.[2][3][4]

Colorimetric Detection of Cu²⁺ using a 4-aminoantipyrine Derivative

a. Synthesis of the 4-aminoantipyrine derivative: The specific derivative is synthesized through a chemical reaction, often a condensation reaction.[1][5][6]

b. Detection Procedure: The synthesized derivative solution is mixed with the sample containing Cu²⁺ ions. The formation of a complex between the derivative and Cu²⁺ results in a distinct color change, which can be observed visually or measured with a spectrophotometer.[1][5][6]

Electrochemical Detection of Cu²⁺ using a Modified Screen-Printed Electrode

a. Modification of the Screen-Printed Electrode: A screen-printed electrode is modified with a composite material of carbon nanofibers and Fe₃O₄ nanoparticles.[7]

b. Electrochemical Measurement: The modified electrode is used in a three-electrode setup. Similar to the Cd²⁺ electrochemical sensor, SWASV is a common technique for Cu²⁺ detection, involving pre-concentration and stripping steps to achieve high sensitivity.[7]

References

Safety Operating Guide

Proper Disposal of 6-Mercaptonicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and regulatory compliance is paramount when handling and disposing of chemical waste. This guide provides detailed procedures for the proper disposal of 6-Mercaptonicotinic acid, designed for researchers, scientists, and drug development professionals.

The disposal of this compound must be managed in accordance with hazardous waste regulations to mitigate risks to personnel and the environment. This compound is known to cause skin and eye irritation.[1][2] Therefore, adherence to established safety protocols throughout the disposal process is critical.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specifications
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)
Eye/Face Protection Safety glasses with side-shields or a face shield[1][2]
Respiratory Protection NIOSH-approved respirator for dusts if ventilation is inadequate[1]
Protective Clothing Laboratory coat or other protective suit[1]

In the event of a spill, avoid dust formation.[3][4] The spilled material should be swept up and collected in a suitable, closed container for disposal.[2][4] Prevent the chemical from entering drains or waterways.[3][4]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5] Academic laboratories may operate under the alternative requirements of Subpart K.[6][7] The following protocol outlines the necessary steps for compliant disposal.

1. Waste Identification and Segregation:

  • Treat all this compound waste as hazardous chemical waste.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals must be kept separate.[8]

2. Containerization:

  • Use a dedicated, properly labeled hazardous waste container. The original container is often suitable if it is in good condition.[8]

  • The container must be chemically compatible with this compound and have a secure, leak-proof closure.[5]

  • Ensure the container is free from damage or deterioration.[5]

3. Labeling:

  • The waste container must be clearly labeled with the words "Hazardous Waste."[5][8]

  • The label must include the full chemical name, "this compound," and its concentration if mixed with a solvent.[5]

  • Include the date when the waste was first added to the container (accumulation start date) and the name of the principal investigator or laboratory contact.[5]

4. Accumulation and Storage:

  • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.[8]

  • The SAA must be under the control of laboratory personnel.[5]

  • Ensure the container is kept closed except when adding waste.[8] Evaporation of hazardous waste is not a permissible disposal method.[8][9]

  • Do not accumulate more than 55 gallons of hazardous waste in the SAA.[9]

5. Arranging for Disposal:

  • Once the container is full or has been in accumulation for the maximum allowed time (typically 6 to 12 months for academic labs under Subpart K), arrange for its collection.[5][7]

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.[4][10]

  • Do not attempt to transport the hazardous waste yourself.[9]

Disposal Methods:

  • Disposal must be carried out by a licensed waste disposal company in accordance with all applicable regulations.[1][4]

  • Potential disposal methods include incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Never dispose of this compound down the sink or in regular trash.[5][9]

Disposal Procedure Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Eye Protection) start->ppe container Select Compatible & Labeled Waste Container ppe->container labeling Label Container: 'Hazardous Waste' Chemical Name, Date container->labeling storage Store in Satellite Accumulation Area (SAA) labeling->storage check_full Is Container Full or Accumulation Time Limit Reached? storage->check_full add_waste Keep Container Securely Closed When Not Adding Waste check_full->add_waste No request_pickup Contact EHS for Waste Pickup check_full->request_pickup Yes add_waste->storage disposal Licensed Vendor Disposes of Waste Compliantly request_pickup->disposal

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling 6-Mercaptonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 6-Mercaptonicotinic acid. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Immediate Safety Precautions

This compound is a thiol derivative and presents several potential hazards. The primary concerns are skin, eye, and respiratory irritation.[1][2] Like other thiols, it may also have a strong, unpleasant odor.[3]

Emergency Contact Information:

  • In case of exposure or spill, immediately contact your institution's Environmental Health and Safety (EHS) office.

  • For medical emergencies, dial your local emergency number.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecifications and Guidelines
Engineering Controls Chemical Fume HoodAll handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation of dust and vapors.[3]
Hand Protection Chemical-resistant glovesNitrile rubber gloves are recommended. Always inspect gloves for tears or degradation before use.[3]
Eye and Face Protection Safety GogglesWear tightly fitting safety goggles. A face shield may be required for procedures with a high risk of splashing.
Skin and Body Protection Laboratory CoatA standard laboratory coat should be worn at all times. Ensure cuffs are covered by gloves.
Respiratory Protection Dust RespiratorUse a dust respirator if dust or aerosols are likely to be generated.[4]

Operational Plan: Step-by-Step Handling Procedure

This section outlines the standard operating procedure for safely handling this compound in a laboratory setting.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Equipment prep_fume_hood->prep_materials prep_waste Prepare Labeled Waste Containers prep_materials->prep_waste handling_weigh Weigh Solid in Fume Hood prep_waste->handling_weigh Proceed to Handling handling_dissolve Dissolve/Use in Reaction handling_weigh->handling_dissolve cleanup_liquid Neutralize Liquid Waste handling_dissolve->cleanup_liquid Proceed to Cleanup cleanup_solid Collect Solid Waste cleanup_liquid->cleanup_solid cleanup_glassware Decontaminate Glassware cleanup_solid->cleanup_glassware cleanup_ppe Doff and Dispose of PPE cleanup_glassware->cleanup_ppe

Caption: Workflow for the safe handling of this compound.

Detailed Protocol:

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Ensure the chemical fume hood is operational.

    • Gather all necessary chemicals, glassware, and equipment.

    • Prepare clearly labeled waste containers for solid and liquid waste.

  • Handling:

    • Conduct all manipulations of this compound within the fume hood.

    • When weighing the solid, use a draft shield or a dedicated weighing station inside the fume hood to prevent dust dispersal.

    • If dissolving the solid, add it slowly to the solvent to avoid splashing.

  • Cleanup:

    • Segregate waste into dedicated containers for solid and liquid chemical waste.

    • Decontaminate all non-disposable glassware and equipment that came into contact with the chemical.

    • Properly doff and dispose of contaminated gloves and other disposable PPE in the designated solid waste container.

    • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.

Waste Neutralization and Disposal Workflow

cluster_waste_collection Waste Collection cluster_neutralization Neutralization (In Fume Hood) cluster_final_disposal Final Disposal collect_liquid Collect Liquid Waste add_waste Slowly Add Liquid Thiol Waste to Bleach collect_liquid->add_waste collect_solid Collect Solid Waste dispose_solid Dispose of Solid Waste via EHS collect_solid->dispose_solid collect_contaminated Collect Contaminated PPE/Materials collect_contaminated->dispose_solid prep_bleach Prepare Bleach Solution prep_bleach->add_waste soak_glassware Soak Contaminated Glassware prep_bleach->soak_glassware dispose_neutralized Dispose of Neutralized Liquid as Hazardous Waste add_waste->dispose_neutralized dispose_glassware Rinse and Clean Glassware soak_glassware->dispose_glassware dispose_neutralized->dispose_solid dispose_solid->dispose_glassware

Caption: Step-by-step workflow for the neutralization and disposal of this compound waste.

Detailed Disposal Protocols:

Liquid Waste:

  • Small quantities of liquid waste containing this compound should be neutralized before disposal.

  • In a chemical fume hood, prepare a bleach solution (sodium hypochlorite) in a suitable container.[4][5]

  • Slowly add the thiol-containing waste to the stirred bleach solution.[5] This reaction can be exothermic, so slow addition is critical.

  • Allow the mixture to stir for at least 2 hours to ensure complete oxidation.[5]

  • The resulting neutralized solution should be collected in a designated hazardous liquid waste container and disposed of through your institution's EHS office.

Solid Waste:

  • All solid waste, including unreacted this compound, contaminated gloves, weigh paper, and pipette tips, must be collected in a clearly labeled hazardous solid waste container.

  • Arrange for pickup and disposal of the solid waste container through your institution's EHS office.

Contaminated Glassware:

  • Immediately after use, rinse glassware with a suitable solvent to remove the bulk of the chemical. Collect this rinse as liquid hazardous waste.

  • Immerse the glassware in a bleach bath within a fume hood and allow it to soak for at least 14 hours (overnight) to neutralize any residual thiol.[4]

  • After soaking, thoroughly rinse the glassware with water before proceeding with standard cleaning procedures.[4]

Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material like sand or vermiculite.

  • Carefully collect the absorbed material and place it in the designated hazardous solid waste container.

  • Decontaminate the spill area with a bleach solution.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.